Product packaging for Sitravatinib Malate(Cat. No.:CAS No. 2244864-88-6)

Sitravatinib Malate

Cat. No.: B3325933
CAS No.: 2244864-88-6
M. Wt: 763.8 g/mol
InChI Key: GDLGZWLGDROYHH-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitravatinib malate is a novel, potent, and orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor with significant antitumor activity in preclinical models . Its mechanism of action involves targeting a spectrum of closely related RTKs implicated in oncogenesis, predominantly the TAM family (TYRO3, AXL, MERTK) and the split kinase family (including VEGFR2, MET, RET, and KIT) . By inhibiting these key signaling pathways, Sitravatinib modulates the tumor microenvironment and produces robust antiproliferative effects . This broad-spectrum inhibitory profile makes it a valuable research tool for investigating resistance mechanisms to antiangiogenic therapies, as it has shown enhanced efficacy in metastatic models where primary TKI treatment has failed . In a Phase Ib clinical trial involving heavily pre-treated patients with advanced solid tumors harboring specific molecular alterations (such as in MET, AXL, or RET), Sitravatinib demonstrated a manageable safety profile and modest clinical activity, with the highest objective response rate observed in patients with RET-rearranged non-small cell lung cancer (NSCLC) . The compound is for research purposes and its safety and efficacy for human use have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H35F2N5O9S B3325933 Sitravatinib Malate CAS No. 2244864-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLGZWLGDROYHH-WNQIDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C([C@@H](C(=O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35F2N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244864-88-6
Record name Sitravatinib malate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244864886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITRAVATINIB MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2110H6XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Sitravatinib Malate in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib malate is a potent, orally bioavailable, multi-target receptor tyrosine kinase (RTK) inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC), particularly in combination with immune checkpoint inhibitors. Its mechanism of action is centered on the concurrent inhibition of several key RTKs, primarily the TAM family (TYRO3, AXL, MERTK), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Met. This multi-pronged approach aims to overcome resistance to immunotherapy by modulating the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, while also exerting direct anti-tumor effects. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to the action of sitravatinib in NSCLC.

Introduction to Sitravatinib and its Rationale in NSCLC

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide. While immune checkpoint inhibitors (ICIs) have revolutionized the treatment landscape for NSCLC, a significant proportion of patients either do not respond to or develop resistance to these therapies.[1] A key mechanism of resistance is the establishment of an immunosuppressive tumor microenvironment (TME), which is characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[1][2]

Sitravatinib (formerly MGCD516) was developed to counteract this immunosuppressive TME.[3] By targeting a specific constellation of RTKs, sitravatinib is designed to not only inhibit tumor cell proliferation and survival but also to reprogram the TME to be more conducive to an anti-tumor immune response, thereby synergizing with ICIs.[1][4]

Core Molecular Targets and Signaling Pathways

Sitravatinib exerts its effects through the inhibition of multiple RTKs. The following sections detail the key targets and their downstream signaling pathways in the context of NSCLC.

TAM Family Receptors (TYRO3, AXL, MERTK)

The TAM family of RTKs plays a crucial role in immune homeostasis and is often hijacked by cancer cells to promote immune evasion.[1][5]

  • AXL: Overexpression of AXL in NSCLC is associated with poor prognosis and resistance to targeted therapies.[6] Upon binding its ligand, Gas6, AXL activates several downstream pathways, including PI3K/AKT, RAS/MAPK, and NF-κB, which promote tumor cell proliferation, survival, and migration.[6][7] In the TME, AXL signaling on immune cells, particularly macrophages and dendritic cells, promotes an immunosuppressive M2 phenotype.[5]

  • MERTK: Similar to AXL, MERTK is aberrantly expressed in a significant percentage of NSCLCs and contributes to tumorigenesis.[8] Its activation leads to the stimulation of PI3K/AKT and MEK/ERK pathways, promoting cell survival and proliferation.[8][9][10][11] MERTK signaling is also critical for the efferocytosis (clearance of apoptotic cells) by macrophages, a process that can lead to the production of anti-inflammatory cytokines and contribute to an immunosuppressive TME.[5]

  • TYRO3: While less studied than AXL and MERTK in NSCLC, TYRO3 is also involved in immune regulation and its inhibition is part of sitravatinib's mechanism to broadly target the TAM family.

By inhibiting the TAM receptors, sitravatinib is postulated to block these pro-tumorigenic and immunosuppressive signals.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds MERTK MERTK Gas6->MERTK Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS NFkB NF-κB AXL->NFkB MERTK->PI3K STAT3 STAT3 MERTK->STAT3 Sitravatinib Sitravatinib Sitravatinib->AXL Inhibits Sitravatinib->MERTK Inhibits AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Invasion Invasion/ Metastasis NFkB->Invasion Immune_Suppression Immune Suppression (M2 Polarization) STAT3->Immune_Suppression

Sitravatinib Inhibition of TAM Receptor Signaling.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF.[12] In NSCLC, angiogenesis is critical for tumor growth and metastasis.

  • Angiogenesis: Activation of VEGFR2 on endothelial cells by VEGF triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[12]

  • Immunosuppression: VEGFR2 signaling also contributes to an immunosuppressive TME by promoting the expansion of Tregs and MDSCs.[1]

Sitravatinib's inhibition of VEGFR2 is intended to exert anti-angiogenic effects and reduce the population of immunosuppressive immune cells within the tumor.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial/Tumor Cell) cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT Sitravatinib Sitravatinib Sitravatinib->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS_RAF_MAPK RAS/RAF/MAPK PKC->RAS_RAF_MAPK Angiogenesis Angiogenesis RAS_RAF_MAPK->Angiogenesis Treg_MDSC Treg/MDSC Expansion PI3K_AKT->Treg_MDSC

Sitravatinib Inhibition of VEGFR2 Signaling.

c-Met

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in NSCLC and are implicated in tumor progression and resistance to EGFR tyrosine kinase inhibitors (TKIs).[13]

  • Oncogenic Signaling: Aberrant c-Met activation, through mutation, amplification, or overexpression, drives NSCLC cell proliferation, survival, and invasion via downstream pathways including PI3K/AKT, RAS/MAPK, and STAT3.[3][13]

  • Therapeutic Resistance: c-Met signaling can mediate resistance to EGFR TKIs by bypassing the inhibited EGFR pathway.[13]

Sitravatinib's inhibitory activity against c-Met provides another layer of anti-tumor activity, particularly in tumors with c-Met dysregulation.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Tumor Cell) cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K_AKT_mTOR PI3K/AKT/mTOR c-Met->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK c-Met->RAS_MAPK STAT3 STAT3 c-Met->STAT3 Sitravatinib Sitravatinib Sitravatinib->c-Met Inhibits Proliferation_Survival Proliferation/ Survival PI3K_AKT_mTOR->Proliferation_Survival RAS_MAPK->Proliferation_Survival Invasion_Metastasis Invasion/ Metastasis STAT3->Invasion_Metastasis Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture NSCLC Cell Lines Sitravatinib_Treatment Treat with Sitravatinib Cell_Culture->Sitravatinib_Treatment Western_Blot Western Blot Sitravatinib_Treatment->Western_Blot Phospho_Analysis Analyze Protein Phosphorylation Western_Blot->Phospho_Analysis Xenograft NSCLC Xenograft/ Syngeneic Model Sitravatinib_Dosing Oral Dosing with Sitravatinib Xenograft->Sitravatinib_Dosing Tumor_Measurement Measure Tumor Growth Sitravatinib_Dosing->Tumor_Measurement Tumor_Harvest Harvest Tumors Sitravatinib_Dosing->Tumor_Harvest TGI_Analysis Tumor Growth Inhibition Tumor_Measurement->TGI_Analysis Flow_Cytometry Flow Cytometry Tumor_Harvest->Flow_Cytometry Immune_Profiling Immune Cell Profiling Flow_Cytometry->Immune_Profiling

References

Sitravatinib Malate: A Technical Guide to TAM Receptor Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sitravatinib, a Spectrum-Selective Kinase Inhibitor

Sitravatinib (formerly MGCD516) is an orally bioavailable, multi-target small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in oncogenesis and the tumor microenvironment.[1][2][3] Developed by Mirati Therapeutics, sitravatinib potently targets the TAM family of receptors (TYRO3, AXL, and MERTK), split-family kinases (including VEGFR and PDGFR families, and KIT), as well as RET and MET.[1][4][5][6] This broad-spectrum activity allows sitravatinib to exert anti-tumor effects through direct inhibition of cancer cell proliferation and by modulating the immune landscape of the tumor microenvironment, a key focus of this guide.[2][5]

The TAM Receptor Family: Key Regulators of the Tumor Immune Microenvironment

The TAM family of receptor tyrosine kinases—comprising TYRO3, AXL, and MERTK—are crucial signaling nodes that regulate innate immunity.[5] In the context of cancer, these receptors are often dysregulated, contributing significantly to an immune-suppressive tumor microenvironment (TME) that fosters tumor growth and metastasis.[2][5]

  • Expression and Function: AXL and MERTK are prominently expressed on myeloid cells, including macrophages, myeloid-derived suppressor cells (MDSCs), and dendritic cells (DCs).[5]

  • Ligand Activation: Upon activation by their ligands, Gas6 and Protein S, TAM receptors initiate signaling cascades that suppress proinflammatory cytokine production and promote an immunosuppressive phenotype.[5]

  • Immune Evasion: This signaling drives the polarization of tumor-associated macrophages (TAMs) towards an M2-like, pro-tumorigenic state. It also impairs the antigen-presenting capacity of dendritic cells and promotes the proliferation of immunosuppressive cells, effectively creating a "cold" tumor microenvironment that is non-responsive to immune checkpoint blockade.[6][7]

Core Mechanism of Action: Sitravatinib's Inhibition of the TAM Signaling Pathway

Sitravatinib's primary immunomodulatory effect stems from its potent inhibition of the TAM receptor kinases, particularly AXL and MERTK. By binding to the ATP-binding pocket of these kinases, sitravatinib blocks their phosphorylation and downstream signaling, leading to a profound shift in the tumor microenvironment from an immunosuppressive to an immune-active state.[5][7]

Key consequences of TAM receptor inhibition by sitravatinib include:

  • Repolarization of Macrophages: Inhibition of MERTK signaling in tumor-associated macrophages reverses their immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.[6]

  • Reduction of Immunosuppressive Cells: Sitravatinib has been shown in preclinical models to reduce populations of MDSCs and regulatory T-cells (Tregs) within the TME.[4]

  • Enhanced Antigen Presentation: By blocking TAM signaling in dendritic cells, sitravatinib enhances their maturation and capacity for antigen presentation, a critical step for initiating an adaptive anti-tumor T-cell response.[7]

  • Synergy with Immune Checkpoint Inhibitors: By dismantling the immunosuppressive TME, sitravatinib can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to the effects of immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[5][7] Preclinical studies have demonstrated that this combination can restore responsiveness in tumors that have become resistant to checkpoint blockade.[5]

The following diagram illustrates the canonical TAM receptor signaling pathway and its inhibition by sitravatinib.

TAM_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype TAM_Receptor TAM Receptor (AXL/MERTK) PI3K PI3K TAM_Receptor->PI3K Phosphorylates STAT STAT TAM_Receptor->STAT Ligand Gas6 / Protein S Ligand->TAM_Receptor Binds & Activates AKT Akt PI3K->AKT NFkB_Inhibition NF-κB Inhibition AKT->NFkB_Inhibition SOCS SOCS1/3 STAT->SOCS Gene_Expression Gene Expression SOCS->Gene_Expression Regulates NFkB_Inhibition->Gene_Expression Regulates Immunosuppression Immunosuppression (M2 Macrophage, ↓ Cytokines) Gene_Expression->Immunosuppression Promotes Sitravatinib Sitravatinib Sitravatinib->TAM_Receptor Inhibits

Caption: TAM receptor signaling pathway leading to immunosuppression.

Sitravatinib_Effect Sitravatinib Sitravatinib TAM_Receptor TAM Receptors (AXL, MERTK) Sitravatinib->TAM_Receptor Inhibits M1_Macrophage Pro-inflammatory M1 Macrophages Sitravatinib->M1_Macrophage Promotes Shift To CD8_T_Cell CD8+ T-Cell Activation & Expansion Sitravatinib->CD8_T_Cell Enhances DC_Maturation Dendritic Cell Maturation Sitravatinib->DC_Maturation Enhances M2_Macrophage Immunosuppressive M2 Macrophages TAM_Receptor->M2_Macrophage Promotes MDSC_Treg MDSCs & Tregs TAM_Receptor->MDSC_Treg Promotes Immune_Suppression Immune Suppression M2_Macrophage->Immune_Suppression MDSC_Treg->Immune_Suppression Anti_Tumor_Immunity Anti-Tumor Immunity M1_Macrophage->Anti_Tumor_Immunity CD8_T_Cell->Anti_Tumor_Immunity DC_Maturation->Anti_Tumor_Immunity Xenograft_Workflow start Start acclimatize Acclimatize Mice (3-5 days) start->acclimatize implant Implant Tumor Cells (Subcutaneous) acclimatize->implant monitor_growth Monitor Tumor Growth (Until ~100 mm³) implant->monitor_growth randomize Randomize into Groups (Treatment vs. Control) monitor_growth->randomize treat Administer Sitravatinib (Oral Gavage, Daily) randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure measure->treat No endpoint Reach Study Endpoint measure->endpoint Tumor size limit? analyze Excise Tumors & Analyze Data endpoint->analyze Yes end End analyze->end

References

The Role of Sitravatinib Malate in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib malate is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has demonstrated the potential to modulate the tumor microenvironment (TME) and overcome resistance to immunotherapy. Developed by Mirati Therapeutics, sitravatinib targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune evasion. This technical guide provides an in-depth overview of sitravatinib's mechanism of action, its impact on the TME, and a summary of key preclinical and clinical findings.

Mechanism of Action

Sitravatinib potently inhibits a specific constellation of RTKs, leading to a multi-pronged attack on cancer. Its primary targets include:

  • TAM Family Receptors (TYRO3, Axl, MerTK): These receptors are key regulators of the innate immune response and are often overexpressed on myeloid cells within the TME, contributing to an immunosuppressive landscape.

  • Split-Family Kinase Receptors (VEGFR, PDGFR, c-Kit): This family of receptors plays a crucial role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor cell proliferation.

  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met pathway is associated with tumor growth, invasion, and metastasis.

By inhibiting these targets, sitravatinib disrupts critical signaling pathways involved in tumor progression and creates a more favorable environment for anti-tumor immunity.

Impact on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that plays a pivotal role in tumor growth and response to therapy. An immunosuppressive TME is a major mechanism of resistance to immune checkpoint inhibitors (ICIs). Sitravatinib has been shown to remodel the TME from an immunosuppressive to an immune-permissive state through several key mechanisms:

  • Reduction of Immunosuppressive Myeloid Cells: Sitravatinib significantly decreases the populations of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages with an M2-like protumor phenotype (M2 macrophages).

  • Promotion of an M1-like Macrophage Phenotype: It promotes the repolarization of macrophages towards an M1-like anti-tumor phenotype, which is characterized by the secretion of pro-inflammatory cytokines.

  • Enhancement of T-Cell Activity: By reducing immunosuppressive signals, sitravatinib enhances the infiltration and activation of cytotoxic CD8+ T cells within the tumor.

  • Inhibition of Angiogenesis: Through the blockade of VEGFR and PDGFR, sitravatinib inhibits the formation of new blood vessels, thereby restricting tumor growth and metastasis.

Preclinical Evidence

In preclinical models, sitravatinib has demonstrated potent single-agent anti-tumor activity and has been shown to enhance the efficacy of immune checkpoint blockade. Studies in syngeneic mouse models have shown that sitravatinib treatment leads to tumor regression and a significant reduction in immunosuppressive myeloid cells in the TME. Furthermore, the combination of sitravatinib with a PD-1 inhibitor resulted in superior anti-tumor responses compared to either agent alone, particularly in models resistant to checkpoint inhibitors.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of Sitravatinib
Target KinaseIC50 (nM)
Axl1.5
MerTK2
TYRO3Not specified
VEGFR16
VEGFR25
VEGFR32
c-Kit6
PDGFRαNot specified
PDGFRβNot specified
c-MetNot specified
FLT38
DDR129
DDR20.5
TrkA5
TrkB9
RETNot specified

Data compiled from multiple sources.

Table 2: Summary of Clinical Trial Data for Sitravatinib in Combination with Nivolumab
Trial IdentifierPhaseTumor TypeKey Efficacy EndpointsResults
MRTX-500 (NCT02954991) 2Non-Small Cell Lung Cancer (NSCLC)Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS)CPI-experienced (Prior Clinical Benefit): ORR: 16.9%, Median PFS: 5.6 months, Median OS: 13.6 months. CPI-experienced (No Prior Clinical Benefit): ORR: 11.4%, Median PFS: 3.7 months, Median OS: 7.9 months. CPI-naïve: ORR: 25.0%, Median PFS: 7.1 months, Median OS: Not Reached.
SAPPHIRE (NCT03906071) 3Non-Squamous NSCLCOverall Survival (OS)Did not meet its primary endpoint of statistically significant improvement in OS compared to docetaxel.

Experimental Protocols

Flow Cytometry for Immune Cell Profiling in the Tumor Microenvironment

This protocol is a generalized procedure based on methodologies described in studies evaluating sitravatinib's effects.

  • Tumor Dissociation: Tumors are harvested from treated and control animals and mechanically and enzymatically dissociated to obtain a single-cell suspension. This typically involves mincing the tissue followed by digestion with a cocktail of enzymes such as collagenase and DNase.

  • Cell Staining: The single-cell suspension is then incubated with a cocktail of fluorescently labeled antibodies targeting various immune cell surface markers. A typical panel for analyzing the myeloid and lymphoid compartments in the TME would include antibodies against CD45, CD11b, Ly6G, Ly6C, F4/80, CD206 (for M2 macrophages), MHC-II, CD3, CD4, and CD8.

  • Intracellular Staining (Optional): For the analysis of intracellular markers like FoxP3 (for regulatory T cells) or cytokines, cells are first permeabilized using a fixation/permeabilization buffer before incubation with the respective antibodies.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. Compensation is performed to correct for spectral overlap between different fluorochromes.

  • Data Analysis: The acquired data is analyzed using flow cytometry analysis software. Gating strategies are applied to identify and quantify different immune cell populations based on their marker expression.

Immunohistochemistry (IHC) for Detecting Protein Expression in Tumor Tissues

This protocol is a generalized procedure based on methodologies described in studies evaluating sitravatinib's effects.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned into thin slices (typically 4-5 µm) and mounted on glass slides.

  • Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol washes.

  • Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval using a specific buffer solution (e.g., citrate buffer, pH 6.0).

  • Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., serum from the same species as the secondary antibody).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the protein of interest (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages) at a predetermined optimal concentration and incubation time.

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied. The signal is then visualized using a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to visualize the cell nuclei. The slides are then dehydrated, cleared, and coverslipped.

  • Image Analysis: The stained slides are scanned and analyzed using image analysis software to quantify the expression of the target protein within the tumor tissue.

Visualizations

Sitravatinib_Mechanism_of_Action Sitravatinib's Multi-Targeting Mechanism of Action cluster_TME Tumor Microenvironment cluster_Immune_Response Anti-Tumor Immune Response cluster_Targets Receptor Tyrosine Kinase Targets MDSC MDSCs M2_Macrophage M2 Macrophages Treg Tregs Angiogenesis Angiogenesis M1_Macrophage M1 Macrophages CD8_T_Cell CD8+ T Cells Sitravatinib This compound Sitravatinib->MDSC Reduces Sitravatinib->M2_Macrophage Reduces Sitravatinib->Treg Reduces Sitravatinib->Angiogenesis Inhibits Sitravatinib->M1_Macrophage Promotes Sitravatinib->CD8_T_Cell Enhances TAM TAM Receptors (Axl, MerTK, TYRO3) Sitravatinib->TAM Inhibits VEGFR VEGFR / PDGFR / c-Kit Sitravatinib->VEGFR Inhibits cMET c-Met Sitravatinib->cMET Inhibits TAM->MDSC Promotes TAM->M2_Macrophage Promotes TAM->M1_Macrophage Suppresses TAM->CD8_T_Cell Suppresses VEGFR->Angiogenesis Promotes cMET->MDSC Promotes cMET->M2_Macrophage Promotes

Caption: Sitravatinib inhibits key RTKs, leading to a reduction in immunosuppressive cells and angiogenesis, and promoting an anti-tumor immune response.

Experimental_Workflow Preclinical Evaluation of Sitravatinib cluster_InVivo In Vivo Studies cluster_Analysis Downstream Analysis cluster_Outcome Endpoint Evaluation Tumor_Model Syngeneic Mouse Tumor Models Treatment Sitravatinib Treatment (with or without PD-1 inhibitor) Tumor_Model->Treatment Tumor_Harvest Tumor and Spleen Harvest Treatment->Tumor_Harvest Tumor_Growth Tumor Growth Inhibition Treatment->Tumor_Growth Survival Overall Survival Treatment->Survival Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tumor_Harvest->Flow_Cytometry IHC Immunohistochemistry (Protein Expression) Tumor_Harvest->IHC RNA_Seq Transcriptome Analysis Tumor_Harvest->RNA_Seq Immune_Modulation Changes in Immune Cell Populations Flow_Cytometry->Immune_Modulation IHC->Immune_Modulation

Caption: A typical preclinical workflow to assess the in vivo efficacy and immunomodulatory effects of sitravatinib.

Conclusion

This compound is a promising multi-targeted TKI that favorably modulates the tumor microenvironment. By inhibiting key RTKs involved in immunosuppression and angiogenesis, sitravatinib can convert an immunologically "cold" tumor into a "hot" one, thereby enhancing the efficacy of immune checkpoint inhibitors. While the phase 3 SAPPHIRE trial did not meet its primary endpoint, the preclinical data and results from earlier phase trials underscore the potent immunomodulatory activity of sitravatinib and provide

An In-depth Technical Guide to Sitravatinib Malate and the VEGFR2 Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitravatinib is a potent, orally bioavailable, multi-kinase inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment.[1][2] A key target of sitravatinib is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. By inhibiting the VEGFR2 signaling cascade, sitravatinib disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[1] This technical guide provides a comprehensive overview of sitravatinib malate, with a specific focus on its mechanism of action within the VEGFR2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to this compound

Sitravatinib (formerly MGCD516) is a spectrum-selective tyrosine kinase inhibitor that potently inhibits RTKs including the TAM family (TYRO3, Axl, Mer), the split family of kinases (VEGFR2, KIT), c-Met, and RET.[2][3] Its multi-targeted nature allows it to simultaneously impact tumor cell proliferation, survival, and the tumor immune microenvironment.[3] The malate salt form of sitravatinib is currently under investigation in numerous clinical trials for a variety of solid tumors.[1][4]

The VEGFR2 Signaling Cascade and Sitravatinib's Mechanism of Action

The VEGFR2 signaling pathway is a critical regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[5] This activation initiates a cascade of downstream signaling events, primarily through the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.

Sitravatinib exerts its anti-angiogenic effects by binding to the ATP-binding pocket of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. This blockade of the VEGFR2 cascade leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients to the tumor.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimer VEGF-A->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates Permeability Vascular Permeability VEGFR2_dimer->Permeability PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Sitravatinib Sitravatinib Sitravatinib->VEGFR2_dimer Inhibits

VEGFR2 Signaling Pathway and Sitravatinib Inhibition.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of sitravatinib against a panel of kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and multi-targeted nature of sitravatinib.

Kinase TargetIC50 (nM)
VEGFR2 5
c-Kit6
DDR129
DDR20.5
EphA31
Mer2
Axl1.5
VEGFR16
VEGFR3/FLT42
FLT38
TrkA5
TrkB9
[Source: TargetMol]
Clinical Efficacy in Advanced Solid Tumors

The clinical activity of sitravatinib has been evaluated in a Phase 1b study (NCT02219711) in patients with advanced solid tumors.[1][2]

Cancer TypeTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Advanced Solid Tumors (Phase 1b)Sitravatinib Monotherapy11.8%-
Non-Small Cell Lung Cancer (NSCLC)Sitravatinib Monotherapy13.2%-
NSCLC (prior checkpoint inhibitor)Sitravatinib Monotherapy4.2%-
[Source:[1][2]]

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of sitravatinib against VEGFR2 kinase.

Kinase_Assay_Workflow A Prepare Assay Plate: - Add assay buffer - Add sitravatinib (various conc.) - Add VEGFR2 enzyme B Initiate Reaction: Add ATP and substrate (e.g., poly(Glu,Tyr) 4:1) A->B C Incubate: 30°C for 30-60 minutes B->C D Stop Reaction & Detect: Add detection reagent (e.g., ADP-Glo™) C->D E Measure Luminescence: Plate reader D->E F Data Analysis: Calculate IC50 values E->F

VEGFR2 Kinase Inhibition Assay Workflow.

Methodology:

  • Plate Preparation: In a 96-well plate, add kinase buffer, followed by serial dilutions of this compound. Recombinant human VEGFR2 kinase is then added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.

  • Signal Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™ (Promega).

  • Data Acquisition: Luminescence is read on a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR2 Phosphorylation Assay

This protocol outlines a method to assess the effect of sitravatinib on VEGF-A-induced VEGFR2 phosphorylation in endothelial cells.

Phosphorylation_Assay_Workflow A Cell Culture: Seed endothelial cells (e.g., HUVECs) B Serum Starvation: Deprive cells of growth factors A->B C Treatment: Pre-incubate with sitravatinib B->C D Stimulation: Add VEGF-A to induce VEGFR2 phosphorylation C->D E Cell Lysis: Extract cellular proteins D->E F Western Blotting: - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with anti-pVEGFR2 and anti-total VEGFR2 antibodies E->F G Detection & Analysis: - Chemiluminescence detection - Densitometry analysis F->G

VEGFR2 Phosphorylation Assay Workflow.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency in appropriate media.

  • Serum Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time.

  • VEGF-A Stimulation: Cells are then stimulated with recombinant human VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies specific for phosphorylated VEGFR2 (e.g., pY1175) and total VEGFR2.

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the levels of phosphorylated and total VEGFR2.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of sitravatinib in a tumor xenograft model.

Methodology:

  • Cell Implantation: A human cancer cell line known to be sensitive to VEGFR2 inhibition is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against VEGFR2. By effectively blocking the VEGFR2 signaling cascade, sitravatinib demonstrates significant anti-angiogenic and anti-tumor effects in both preclinical and clinical settings. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the VEGFR2 pathway. Further investigation into the synergistic effects of sitravatinib with other anti-cancer agents, particularly immune checkpoint inhibitors, is warranted.

References

Preclinical Profile of Sitravatinib Malate: A Multi-Kinase Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sitravatinib (formerly MGCD516) is a spectrum-selective, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that potently targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression. Preclinical studies have demonstrated its activity against the TAM family of receptors (TYRO3, AXL, MerTK), split kinase family receptors (including VEGFR and PDGFR), c-Kit, and MET.[1][2] This diverse targeting profile allows sitravatinib to exert direct anti-tumor effects, overcome resistance to prior anti-angiogenic therapies, and modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.[3][4] This document provides a comprehensive overview of the preclinical data for sitravatinib malate, detailing its mechanism of action, efficacy in various solid tumor models, and the experimental methodologies used in its evaluation.

Introduction

The development of resistance to targeted therapies and the immunosuppressive nature of the tumor microenvironment (TME) remain significant challenges in oncology.[4] Sitravatinib was developed to address these hurdles by simultaneously inhibiting multiple oncogenic and immunomodulatory pathways. Its targets, such as the TAM receptors and VEGFR, are frequently dysregulated in cancer and contribute to tumor progression and the establishment of an immune-privileged TME.[5][6] Preclinical evidence highlights sitravatinib's potential as a monotherapy in tumors with specific genetic alterations and, more significantly, as a combination agent that can reverse immune resistance and potentiate checkpoint blockade.[4][7]

Mechanism of Action

Primary Molecular Targets

Sitravatinib is a multi-targeted TKI designed to inhibit receptor tyrosine kinases implicated in oncogenesis and immune evasion.[2] Its potent inhibitory activity has been demonstrated against a select spectrum of RTKs.[5] The primary targets include:

  • TAM Receptors (TYRO3, AXL, MerTK): These receptors are key regulators of the innate immune response. Their inhibition by sitravatinib is central to its immunomodulatory effects.[4][6]

  • Split Kinase Domain Receptors: This group includes the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical mediators of tumor angiogenesis.[1] It also includes KIT, a proto-oncogene involved in various solid tumors.[2]

  • MET and RET: These are well-established proto-oncogenes whose genetic alterations can drive tumor growth in cancers such as non-small cell lung cancer (NSCLC).[2][5]

The biochemical potency of sitravatinib against several of these key targets is summarized in Table 1.

Table 1: Biochemical Inhibitory Activity of Sitravatinib
Target KinaseHalf-Maximal Inhibitory Concentration (IC50)
AXL, MERTK, VEGFR, KIT, MET1.5–20 nM[5][7][8]
Core Signaling Pathways

By inhibiting its target RTKs, sitravatinib blocks multiple downstream signaling cascades that promote cell proliferation, survival, angiogenesis, and metastasis. Furthermore, its action on TAM receptors on myeloid cells within the TME mitigates immunosuppression, fostering an anti-tumor immune response.

Sitravatinib_Mechanism_of_Action Sitravatinib's Multi-Targeting Mechanism of Action cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects TAM TAM Receptors (AXL, MerTK, TYRO3) Immune Decrease Immunosuppression TAM->Immune Inhibits Myeloid Suppressive Cells Split Split Kinase Receptors (VEGFR, PDGFR, KIT) Angio Decrease Angiogenesis Split->Angio Inhibits Endothelial Cell Signaling Prolif Decrease Tumor Proliferation & Survival Split->Prolif Other Other RTKs (MET, RET) Other->Prolif Blocks Oncogenic Signaling Sitravatinib Sitravatinib Sitravatinib->TAM Sitravatinib->Split Sitravatinib->Other

Caption: Sitravatinib inhibits key RTKs to reduce immunosuppression, angiogenesis, and tumor growth.

Preclinical Efficacy in Solid Tumors

Sitravatinib has been evaluated across a wide range of preclinical solid tumor models, demonstrating efficacy as both a monotherapy and a combination agent.

Overcoming Acquired TKI Resistance

A major challenge with anti-angiogenic TKIs like sunitinib and axitinib is the eventual development of resistance. Preclinical studies have shown that resistance to these agents can lead to the upregulation of alternative signaling pathways, including those driven by AXL and MET.[3] Sitravatinib's ability to inhibit these compensatory pathways makes it effective in TKI-resistant models. In preclinical models of breast and kidney cancer, sitravatinib treatment led to enhanced tumor growth inhibition and suppressed metastasis in tumors that had developed resistance to sunitinib or axitinib.[3]

TKI_Resistance_Logic Sitravatinib Overcomes Acquired TKI Resistance TKI1 Initial TKI Treatment (e.g., Sunitinib, Axitinib) Resistance Tumor Develops Resistance TKI1->Resistance Upregulation Upregulation of Compensatory Pathways (e.g., AXL, MET) Resistance->Upregulation Sitravatinib Sitravatinib Administration Upregulation->Sitravatinib Provides new targets Inhibition Broad Inhibition of Multiple Pathways (AXL, MET, VEGFR, etc.) Sitravatinib->Inhibition Outcome Tumor Growth Inhibition & Metastasis Suppression Inhibition->Outcome

Caption: Sitravatinib targets compensatory pathways that emerge after initial TKI therapy.

Reversal of Multidrug Resistance (MDR)

Beyond targeting specific signaling pathways, sitravatinib has been shown to counteract a more general mechanism of drug resistance. It acts as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein that actively pumps chemotherapeutic agents out of cancer cells.[9] By inhibiting ABCG2's transport function, sitravatinib can restore cellular sensitivity to chemotherapy.[9]

Table 2: Effect of Sitravatinib on ABCG2-Mediated Multidrug Resistance
AssayCell LinesFinding
ABCG2 ATPase ActivityMembrane VesiclesSitravatinib inhibits ATPase activity in a concentration-dependent manner, with 50% inhibition at 0.9 μM.[9]
Intracellular Drug AccumulationNCI-H460/MX20, S1-M1-80At 3 μM, sitravatinib significantly increased the intracellular accumulation of [3H]-mitoxantrone in ABCG2-overexpressing cells.[9]

Immunomodulatory Effects and Combination Therapy

Remodeling the Tumor Microenvironment

One of the most significant preclinical findings for sitravatinib is its ability to modulate the immunosuppressive TME.[4][6] The TME of "cold" or unresponsive tumors is often characterized by a high density of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs).[1] These cells suppress the activity of cytotoxic T cells. By inhibiting TAM receptors (especially MerTK and AXL) on these myeloid cells, sitravatinib can:

  • Reduce the population of immunosuppressive myeloid cells.[1][10]

  • Promote a shift from an M2 (pro-tumor) to an M1 (anti-tumor) macrophage phenotype.[7]

  • Enhance dendritic cell-dependent antigen presentation.[11]

Synergy with Immune Checkpoint Blockade

By alleviating myeloid-derived immune suppression, sitravatinib creates a more favorable environment for an anti-tumor T-cell response. This mechanism provides a strong rationale for combining sitravatinib with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. Preclinical studies in various refractory cancer models, including an aggressive lung cancer model (KLN205), have shown that the combination of sitravatinib and an anti-PD-1 agent leads to superior anti-tumor activity and improved survival compared to either agent alone.[1][4][6]

Sitravatinib_Immune_Synergy Sitravatinib Potentiates Anti-PD-1 Therapy cluster_TME Immunosuppressive TME MDSC MDSCs T_Cell Cytotoxic T-Cell MDSC->T_Cell Suppresses M2 M2 Macrophages M2->T_Cell Suppresses Sitravatinib Sitravatinib Sitravatinib->MDSC Inhibits Sitravatinib->M2 Inhibits/ Repolarizes TumorCell Tumor Cell T_Cell->TumorCell Kills PD1 Anti-PD-1 Therapy PD1->T_Cell Re-activates

Caption: Sitravatinib reduces suppressive cells, enhancing T-cell activity potentiated by anti-PD-1.

Summary of Preclinical In Vivo Models

Sitravatinib's anti-tumor activity has been confirmed in a variety of in vivo models that reflect different aspects of clinical disease, from direct tumor growth to resistance and immune modulation.

Table 3: Preclinical In Vivo Models Evaluating Sitravatinib
Tumor TypeModel SystemKey FindingCitation
SarcomaXenograft ModelsDemonstrated potent anti-tumor activity and significant blockade of multiple RTKs.[12]
Lung CancerSyngeneic Models (KLN205)Showed rapid and consistent single-agent anti-tumor response and ability to alter the immune landscape to favor checkpoint blockade.[4][6]
Breast & Kidney CancerTKI-Resistant ModelsEnhanced tumor inhibition and metastasis suppression in tumors resistant to sunitinib or axitinib.[3]
AMLXenograft Models (MOLM13)Exhibited therapeutic effects in models with FLT3-ITD mutations.[13]

Key Experimental Methodologies

The preclinical evaluation of sitravatinib employed a range of standard and specialized assays to elucidate its mechanism and efficacy.

In Vitro Assays
  • Kinase Inhibition Assays: Cell-free biochemical assays were used to determine the IC50 values of sitravatinib against a panel of purified recombinant kinases.[5]

  • Cell Proliferation Assays: Tumor cell lines from various origins were treated with sitravatinib to measure its anti-proliferative effects, often using assays that measure metabolic activity or cell count.[2][3]

  • Western Blot Analysis: This technique was used to confirm the inhibition of target receptor phosphorylation (e.g., MerTK) and downstream signaling proteins in cell lysates from treated tumors.[6]

  • ABCG2 ATPase Activity Assay: The effect of sitravatinib on the ATP hydrolysis activity of ABCG2 was measured in membrane vesicles to confirm direct interaction and inhibition.[9]

  • Intracellular Drug Accumulation Assay: To verify the functional inhibition of ABCG2, cancer cells overexpressing the transporter were incubated with a radiolabeled substrate (e.g., [3H]-mitoxantrone) in the presence or absence of sitravatinib, followed by quantification of intracellular radioactivity.[9]

In Vivo and Ex Vivo Analyses
  • Syngeneic and Xenograft Tumor Models: Human or mouse tumor cells were implanted into immunocompromised or immunocompetent mice, respectively. Once tumors were established, mice were treated with sitravatinib, and tumor volume was measured over time to assess efficacy.[2][4]

  • Immunohistochemistry (IHC): Tumors harvested from treated animals were sectioned and stained with antibodies against specific markers (e.g., markers of angiogenesis or immune cells) to visualize changes in the tumor microenvironment.[6]

  • Transcriptomic Analysis: RNA sequencing was performed on tumor samples to analyze changes in gene expression profiles following treatment, revealing effects on immune-related and other signaling pathways.[3][4]

Experimental_Workflow General Workflow for In Vivo Efficacy Study start Implant Tumor Cells into Mice growth Allow Tumors to Establish start->growth random Randomize into Treatment Groups growth->random treat Administer Treatment (Vehicle, Sitravatinib, Combo) random->treat measure Monitor Tumor Volume & Body Weight treat->measure measure->treat Repeated Dosing endpoint Endpoint Reached (e.g., Tumor Size Limit) measure->endpoint harvest Harvest Tumors & Tissues endpoint->harvest analysis Ex Vivo Analysis (IHC, Western, RNA-seq) harvest->analysis

Caption: Standard workflow for assessing sitravatinib efficacy in preclinical tumor models.

Conclusion

The comprehensive preclinical data for this compound establish it as a potent, multi-targeted tyrosine kinase inhibitor with a unique therapeutic profile. Its ability to exert direct anti-tumor effects, overcome resistance to other TKIs, and favorably modulate the tumor microenvironment provides a strong rationale for its clinical development in solid tumors.[3][4] The synergistic activity observed when combined with immune checkpoint inhibitors is particularly compelling, suggesting that sitravatinib could play a crucial role in treating immunologically "cold" or refractory tumors and expanding the number of patients who benefit from immunotherapy.[1][7]

References

Discovery and development of Sitravatinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Sitravatinib Malate

Introduction

Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Developed by Mirati Therapeutics, it targets a range of RTKs implicated in oncogenesis and the tumor microenvironment.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Sitravatinib was first disclosed in international patent application WO2009/026717A, which described a series of heterocyclic compounds as multi-kinase inhibitors. The chemical synthesis of Sitravatinib involves the coupling of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid with a thienopyridine intermediate in the presence of a coupling agent like HATU.

Mechanism of Action

Sitravatinib functions as a potent inhibitor of a closely related spectrum of RTKs, which can be broadly categorized into the TAM family (TYRO3, AXL, MERTK) and the "split" kinase family (VEGFR, KIT, PDGFR).[1][4] It also demonstrates inhibitory activity against MET, RET, DDR2, and members of the Ephrin (Eph) receptor family.[2][5] This multi-targeted approach allows Sitravatinib to simultaneously block several signaling pathways crucial for tumor growth, survival, and angiogenesis.[2][3]

A key aspect of Sitravatinib's mechanism is its ability to modulate the tumor microenvironment (TME).[6] By inhibiting TAM and split-family kinases on immune cells, Sitravatinib can reverse the immunosuppressive TME.[6][7] This leads to a reduction in myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and immunosuppressive M2-phenotype tumor-associated macrophages (TAMs), while promoting a shift towards a pro-inflammatory M1-phenotype.[7][8] This action enhances antigen presentation and T-cell-mediated anti-tumor immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.[7][9]

Targeted Signaling Pathways

Sitravatinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment RTKs TAM Receptors (AXL, MERTK) Split Kinases (VEGFR, KIT) MET, RET Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTKs->Downstream TME_Effects Immune Suppression (MDSCs, Tregs, M2 TAMs) RTKs->TME_Effects Sitravatinib Sitravatinib Sitravatinib->RTKs Effects Tumor Cell Proliferation Survival, Angiogenesis Metastasis Downstream->Effects

Caption: Sitravatinib inhibits key RTKs, blocking oncogenic signaling and reversing immune suppression.

Preclinical Development

Preclinical studies demonstrated that Sitravatinib has potent anti-proliferative effects across various cancer cell lines and suppresses tumor growth in xenograft models.[4][10]

In Vitro Kinase Inhibition

Sitravatinib has shown potent, low nanomolar inhibitory activity against its target kinases in biochemical assays.[1]

Target KinaseIC50 (nM)
AXL1.5 - 20
MERTK1.5 - 20
VEGFR1.5 - 20
KIT1.5 - 20
MET1.5 - 20
Data synthesized from reference[1].
Experimental Protocols

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A representative protocol for determining kinase inhibition is as follows:

  • Enzyme and Substrate Preparation: Recombinant kinase and a corresponding biotinylated peptide or protein substrate are prepared in a kinase reaction buffer.

  • Compound Dilution: Sitravatinib is serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a 384-well plate. The reaction is initiated by adding the compound dilutions. The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes), allowing for phosphorylation of the substrate.

  • Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added to each well. The plate is incubated for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: The plate is read on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (665 nm for the acceptor and 620 nm for the cryptate). The ratio of the two signals is calculated, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

This is a generalized protocol based on the principles described in reference[11].

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Sitravatinib) B Initiate Kinase Reaction (Incubate at RT) A->B C Add HTRF Detection Reagents (Antibody-Eu, SA-XL665) B->C D Incubate for Binding C->D E Read Plate (HTRF Reader) D->E F Analyze Data (Calculate IC50) E->F

Caption: Workflow for a typical HTRF-based in vitro kinase inhibition assay.

Cell Viability / Proliferation Assay

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of Sitravatinib for a specified duration (e.g., 72 hours).

  • Viability Measurement: A cell viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the untreated control, and dose-response curves are generated to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

This is a generalized protocol based on the principles described in reference[12].

Clinical Development

Sitravatinib has been evaluated in numerous clinical trials across various solid tumors, both as a monotherapy and in combination with other agents, most notably immune checkpoint inhibitors.[5]

Phase 1/1b First-in-Human Study (NCT02219711)

This study evaluated the safety, pharmacokinetics (PK), and preliminary anti-tumor activity of Sitravatinib in patients with advanced solid tumors.[1]

  • Dose Escalation and Expansion: The phase 1 portion enrolled 32 patients at doses ranging from 10 to 200 mg once daily.[1][13] The maximum tolerated dose (MTD) was determined to be 150 mg daily.[1][13] Due to the tolerability profile, 120 mg daily was selected as the recommended dose for further investigation.[1][13]

  • Pharmacokinetics: Sitravatinib was steadily absorbed with a terminal elimination half-life of approximately 42 to 52 hours, supporting once-daily dosing.[1][13]

  • Safety: The most common treatment-related adverse events (TRAEs) were diarrhea, fatigue, hypertension, and nausea.[1][13] Grade ≥3 TRAEs occurred in 53.4% of patients.[13][14]

  • Efficacy: Modest clinical activity was observed.[1] In the phase 1b basket cohorts (n=113), which enrolled patients with specific molecular alterations (e.g., in MET, AXL, RET, CBL), the overall objective response rate (ORR) was highest in patients with RET-rearranged non-small cell lung cancer (NSCLC) at 21.1%.[10]

ParameterPhase 1/1b Overall (n=193)[1]Phase 1b Basket Cohorts (n=113)[10]
Recommended Dose 120 mg QD120 or 150 mg QD
ORR 11.8% (Phase 1b)21.1% (in RET-rearranged NSCLC)
Most Common TRAEs Diarrhea, Fatigue, Hypertension, NauseaDiarrhea (61.1%), Fatigue (50.4%), Hypertension (46.9%)
Grade ≥3 TRAEs 53.4%Not specified
Treatment Discontinuation (due to TRAEs) 13.5%Not specified
Phase 2 Study in NSCLC (MRTX-500)

This study evaluated Sitravatinib (120 mg daily) in combination with nivolumab in patients with advanced non-squamous NSCLC who had progressed on or after prior checkpoint inhibitor (CPI) therapy.[15]

  • Rationale: Sitravatinib's immunomodulatory effects were hypothesized to reverse resistance to CPIs.[8]

  • Results: While the primary endpoint of ORR was not met, the combination showed encouraging antitumor activity and survival in CPI-experienced patients.[15] The safety profile was considered manageable, with grade 3/4 TRAEs occurring in 58.3% of patients.[15]

Sitravatinib_ICI_Rationale cluster_problem Problem: ICI Resistance cluster_solution Solution: Combination Therapy A Immunosuppressive TME (MDSCs, Tregs, M2 TAMs) B Checkpoint Inhibitor (ICI) Therapy Fails A->B C Sitravatinib D Inhibits TAM/Split Kinases C->D E Reduces MDSCs, Tregs, M2 TAMs Promotes M1 TAMs D->E F Reverses Immune Suppression E->F H Enhanced Anti-Tumor Immune Response F->H G ICI Therapy G->H

Caption: Rationale for combining Sitravatinib with immune checkpoint inhibitors (ICIs).

Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)

This global, randomized, open-label trial compared Sitravatinib plus nivolumab against docetaxel in patients with advanced non-squamous NSCLC who had progressed after platinum-based chemotherapy and CPI therapy.[8][16]

  • Primary Endpoint: The primary endpoint was overall survival (OS).[8]

  • Outcome: In May 2023, it was announced that the trial did not meet its primary endpoint of OS at the final analysis.[9]

Studies in Other Malignancies

Sitravatinib has also been investigated in other cancers, including clear cell renal cell carcinoma (ccRCC).[17][18] In a phase 1b study, it demonstrated promising clinical activity in patients with ccRCC refractory to prior anti-angiogenesis therapy.[17] However, a phase 2 trial in ccRCC patients who had progressed on ICI suggested that its activity is driven by inhibition of a similar scope of RTKs as cabozantinib and lenvatinib, and it should not be further developed for patients who have progressed on those agents.[19]

Conclusion

Sitravatinib (MGCD516) is a potent, oral multi-kinase inhibitor that targets key drivers of oncogenesis and, critically, modulates the tumor microenvironment to be more immune-permissive. Its discovery and preclinical development demonstrated a strong scientific rationale for its use, particularly in combination with immune checkpoint inhibitors to overcome resistance. While it showed modest activity as a monotherapy and encouraging signals in early combination studies, the pivotal Phase 3 SAPPHIRE trial in NSCLC unfortunately did not meet its primary endpoint. Despite this setback, the development of Sitravatinib has provided valuable insights into the complex interplay between RTK signaling and anti-tumor immunity, contributing significantly to the field of oncology drug development.

References

Sitravatinib Malate: A Technical Deep Dive into its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SAN DIEGO, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the target profile and selectivity of sitravatinib malate, a potent, orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, quantitative inhibitory activity, and the experimental methodologies used to characterize this compound.

Sitravatinib has been investigated in numerous clinical trials, including for non-small cell lung cancer and clear cell renal cell carcinoma. Its mechanism of action is centered on the potent inhibition of a specific spectrum of RTKs, which are implicated in tumor growth, angiogenesis, and the suppression of immune responses to tumors.

Core Mechanism of Action

Sitravatinib's primary therapeutic potential stems from its ability to simultaneously inhibit multiple key RTK families, most notably the TAM (TYRO3, Axl, MerTK) and the split-family (VEGFR, KIT) receptors. By targeting these kinases, sitravatinib can modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of immune checkpoint inhibitors. The inhibition of VEGFR family members also contributes to its anti-angiogenic effects.

Target Selectivity and Potency

This compound exhibits potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for its primary targets. The following table summarizes the biochemical IC50 values for a panel of kinases, providing a clear overview of its selectivity profile.

Target KinaseIC50 (nM)Kinase Family
DDR20.5Discoidin Domain Receptor
Axl1.5TAM
MER2TAM
VEGFR32VEGFR
VEGFR25VEGFR
TRKA5TRK
VEGFR16VEGFR
KIT6Split-Family RTK
FLT38RTK Class III
TRKB9TRK
MET20MET
DDR129Discoidin Domain Receptor
PDGFRα30PDGFR

Table 1: Biochemical IC50 values of Sitravatinib against a panel of receptor tyrosine kinases. Data compiled from multiple sources.

Experimental Protocols

The characterization of sitravatinib's inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for two common experimental approaches.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

  • Kinase of interest (e.g., Axl, VEGFR2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound, serially diluted

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • A solution of the kinase and the europium-labeled antibody is prepared in the assay buffer.

  • Sitravatinib is serially diluted in DMSO and then further diluted in the assay buffer.

  • In a 384-well plate, the kinase/antibody mixture is added to wells containing the different concentrations of sitravatinib.

  • The Alexa Fluor™ 647-labeled tracer is added to all wells to initiate the binding reaction.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The TR-FRET signal is read on a plate reader capable of measuring fluorescence at both the donor (europium) and acceptor (Alexa Fluor™ 647) emission wavelengths.

  • The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by sitravatinib.

  • IC50 values are determined by plotting the fluorescence ratio against the logarithm of the sitravatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., DDLS, LS141)

  • Complete growth medium (e.g., RPMI/DME with 10% FBS)

  • This compound, serially diluted

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density (e.g., 2,000-3,000 cells/well) and allowed to adhere overnight.

  • The following day, the growth medium is replaced with fresh medium containing various concentrations of sitravatinib (e.g., 62.5 to 2000 nM). A vehicle control (DMSO) is also included.

  • The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing the CCK-8 solution (typically a 1:10 dilution).

  • The plate is incubated for 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the sitravatinib concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the core concepts, the following diagrams have been generated using Graphviz.

G Sitravatinib Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes TAM_R TAM Receptors (Axl, MerTK) PI3K_Akt PI3K/Akt Pathway TAM_R->PI3K_Akt MAPK RAS/MAPK Pathway TAM_R->MAPK Immune_Suppression Decreased Immune Suppression TAM_R->Immune_Suppression Modulates VEGFR VEGF Receptors (VEGFR1, 2, 3) VEGFR->PI3K_Akt VEGFR->MAPK Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis Sitravatinib Sitravatinib Sitravatinib->TAM_R Inhibits Sitravatinib->VEGFR Inhibits Survival Decreased Survival PI3K_Akt->Survival Proliferation Decreased Proliferation MAPK->Proliferation

Caption: Inhibition of TAM and VEGFR signaling by Sitravatinib.

G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Sitravatinib Incubation Incubate Compound with Kinase and Substrate/Tracer Compound_Prep->Incubation Assay_Prep Prepare Kinase and Substrate/Tracer Solution Assay_Prep->Incubation Signal_Read Read Signal (e.g., Luminescence, Fluorescence) Incubation->Signal_Read IC50_Calc Calculate IC50 Value Signal_Read->IC50_Calc

Caption: General workflow for determining kinase inhibition.

In Vivo Efficacy of Sitravatinib Malate in Preclinical Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of sitravatinib malate (formerly MGCD516), a spectrum-selective tyrosine kinase inhibitor, in various preclinical mouse models. The data presented herein is collated from peer-reviewed studies, highlighting sitravatinib's potential as a monotherapy and in combination with other anti-cancer agents. This document details the experimental protocols utilized in these key studies and presents quantitative data in a structured format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of sitravatinib's mechanism of action and preclinical evaluation.

Executive Summary

Sitravatinib is a potent oral small molecule inhibitor that targets a specific spectrum of receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK), split kinase family receptors (VEGFR, PDGFR, and KIT), as well as RET and MET.[1][2][3] These RTKs are often dysregulated in various cancers, contributing to tumor growth, angiogenesis, and an immunosuppressive tumor microenvironment.[2][4] Preclinical studies in mouse models have demonstrated that sitravatinib exhibits significant anti-tumor activity, both as a single agent and in combination with immune checkpoint inhibitors.[4][5] It has shown efficacy in treatment-naïve tumors, as well as in models of resistance to other anti-angiogenic therapies.[6][7] The subsequent sections provide a detailed examination of the quantitative outcomes and methodologies from these pivotal in vivo studies.

In Vivo Efficacy Data

The efficacy of sitravatinib has been evaluated in a range of mouse models, including syngeneic tumor models and xenografts. The following tables summarize the key quantitative findings from these studies, focusing on tumor growth inhibition and survival outcomes.

Single-Agent Efficacy of Sitravatinib

Sitravatinib has demonstrated potent single-agent anti-tumor activity, leading to significant tumor growth inhibition and, in some cases, tumor regression across various immunocompetent mouse models.[5]

Tumor Model Mouse Strain Treatment Key Outcomes Reference
KLN205 (Squamous Cell Carcinoma)DBA/2Sitravatinib (20 mg/kg, p.o., daily)Significant inhibition of tumor progression.[5]
CT1B-A5 (Carcinogen-induced)C57BL/6Sitravatinib (20 mg/kg, p.o., daily)Significant inhibition of tumor progression.[5]
E0771 (Breast Cancer)C57BL/6 (female)Sitravatinib (20 mg/kg, p.o., daily)Significant tumor regression.[5]
MPNST (Malignant Peripheral Nerve Sheath Tumor) XenograftICR/SCIDSitravatinib (15 mg/kg, p.o.)Significant suppression of tumor growth.[1][4]
LS141 (Liposarcoma) XenograftNot SpecifiedSitravatinibSignificant suppression of tumor growth.[4]
Efficacy of Sitravatinib in TKI-Resistant Models

Sitravatinib has shown enhanced efficacy in mouse models of resistance to other tyrosine kinase inhibitors, such as sunitinib and axitinib. This suggests a potential role for sitravatinib as a second-line therapy.[6]

Tumor Model Resistance Profile Treatment Key Outcomes Reference
4T1 (Breast Cancer)Axitinib-Resistant (AxR)SitravatinibEnhanced primary tumor growth inhibition.[6]
RENCA (Renal Cell Carcinoma)Sunitinib-Resistant (SuR)SitravatinibEnhanced primary tumor growth inhibition and improved survival post-surgery.[6][7]
Combination Therapy: Sitravatinib and Anti-PD-1

The combination of sitravatinib with anti-PD-1 checkpoint blockade has demonstrated synergistic anti-tumor effects, including complete remissions in some models.[5] This is attributed to sitravatinib's ability to modulate the tumor microenvironment, making it more favorable for an anti-tumor immune response.[8][9]

Tumor Model Mouse Strain Treatment Key Outcomes Reference
KLN205 (Squamous Cell Carcinoma)DBA/2Sitravatinib (20 mg/kg, p.o., daily) + Anti-PD-1 (10 mg/kg, i.p., every 3 days)Significantly enhanced efficacy of PD-1 blockade.[5][9]
E0771 (Breast Cancer)C57BL/6 (female)Sitravatinib (20 mg/kg, p.o., daily) + Anti-PD-1 (10 mg/kg, i.p., every 3 days)Significantly enhanced efficacy of PD-1 blockade; 2 of 14 mice showed complete remission.[5][9]

Experimental Protocols

This section details the methodologies employed in the key in vivo studies cited.

Animal Models and Tumor Implantation
  • Animals: Studies utilized various mouse strains, including 6-week-old DBA/2, C57BL/6, and immunodeficient ICR/SCID mice.[4][5]

  • Cell Lines and Implantation:

    • KLN205: 0.5 x 10⁶ cells were injected subcutaneously into DBA/2 mice.[5]

    • CT1B-A5: 1 x 10⁶ cells were injected subcutaneously into C57BL/6 mice.[5]

    • E0771: 0.5 x 10⁶ cells were injected orthotopically into the mammary fat pads of female C57BL/6 mice.[5][9]

    • MPNST and LS141 Xenografts: Tumor cells were implanted in ICR/SCID mice.[1][4]

  • Tumor Growth Monitoring: Tumor volume was monitored regularly, and treatment was typically initiated when tumors reached a specified size (e.g., 300-700 mm³).[5][9]

Dosing and Administration
  • Sitravatinib Formulation: For in vivo studies, sitravatinib was suspended in a vehicle formulation containing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline.[6]

  • Sitravatinib Dosing:

    • In syngeneic models (KLN205, E0771), sitravatinib was administered orally (p.o.) at a dose of 20 mg/kg once daily.[5]

    • In sarcoma xenograft models, a dose of 15 mg/kg (p.o.) was used.[1]

  • Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg every 3 days.[9]

  • Treatment Duration: Typically continued for a predefined period, such as 2.5 weeks, or until a study endpoint was reached.[5][9]

Efficacy Assessment
  • Tumor Volume Measurement: Tumor dimensions were measured, and volume was calculated using standard formulas.

  • Survival Studies: In some experiments, particularly those involving metastatic disease models, overall survival was a key endpoint.[6]

  • Immunohistochemistry: Tumor tissues were analyzed for markers of cell proliferation, such as Ki67, to assess the biological effects of treatment.[4]

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by sitravatinib and a typical experimental workflow for in vivo efficacy studies.

Sitravatinib Signaling Pathway Inhibition

Sitravatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_sitravatinib cluster_downstream Downstream Signaling TAM TAM Receptors (AXL, MERTK, TYRO3) ImmuneSuppression Immune Suppression (e.g., M2 Macrophages) TAM->ImmuneSuppression SplitKinase Split Kinase Receptors (VEGFR, PDGFR, KIT) Proliferation Tumor Cell Proliferation & Survival SplitKinase->Proliferation Angiogenesis Angiogenesis SplitKinase->Angiogenesis OtherRTK Other RTKs (MET, RET) OtherRTK->Proliferation Sitravatinib Sitravatinib (Malate) Sitravatinib->TAM Sitravatinib->SplitKinase Sitravatinib->OtherRTK

Caption: Sitravatinib inhibits key RTKs, blocking downstream pathways.

In Vivo Efficacy Study Workflow

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis TumorImplant Tumor Cell Implantation (e.g., 0.5x10^6 E0771 cells) TumorGrowth Allow Tumors to Establish (e.g., to ~500 mm³) TumorImplant->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer Treatment - Vehicle Control - Sitravatinib (20 mg/kg, p.o.) - Anti-PD-1 (10 mg/kg, i.p.) - Combination Randomization->Dosing Monitoring Monitor Tumor Volume & Mouse Health Dosing->Monitoring Endpoint Study Endpoint (e.g., 2.5 weeks) Monitoring->Endpoint DataCollection Collect Final Tumor Volume, Survival Data, Tissues Endpoint->DataCollection Analysis Statistical Analysis & Interpretation DataCollection->Analysis

Caption: A typical workflow for preclinical in vivo efficacy studies.

Conclusion

The in vivo data from mouse models strongly support the potent anti-tumor activity of this compound. Its efficacy as a single agent in various tumor models, and more notably, its synergistic effects when combined with immune checkpoint inhibitors, underscore its potential in oncology.[5][9] Furthermore, its activity in models of resistance to other TKIs highlights a promising avenue for patients with refractory disease.[6] The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to design and interpret further preclinical and clinical investigations of sitravatinib.

References

Sitravatinib Malate: A Technical Guide to its Molecular Targets in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has garnered significant interest in oncology for its potential to overcome resistance to existing therapies, particularly immune checkpoint inhibitors.[1][2] Developed by Mirati Therapeutics, sitravatinib is a multi-targeted agent designed to inhibit a specific constellation of receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, angiogenesis, and the modulation of the tumor microenvironment (TME).[1][3] This technical guide provides an in-depth overview of the molecular targets of sitravatinib malate in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Molecular Targets of Sitravatinib

Sitravatinib's therapeutic potential stems from its ability to potently and selectively inhibit several key families of RTKs implicated in cancer progression.[4] Its primary targets include the TAM family of receptors (TYRO3, AXL, MerTK), the vascular endothelial growth factor receptor (VEGFR) family, and the split-kinase domain-containing receptors, which include members of the platelet-derived growth factor receptor (PDGFR) family and KIT.[2][5] Additionally, sitravatinib demonstrates inhibitory activity against MET, RET, and discoidin domain receptor 2 (DDR2).[4]

Quantitative Data: Inhibitory Activity of Sitravatinib

The inhibitory potency of sitravatinib against its key molecular targets has been quantified through various preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of sitravatinib for a range of RTKs. These values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays.

Target KinaseIC50 (nM)
AXL1.5
MER2
VEGFR16
VEGFR25
VEGFR32
KIT6
FLT38
DDR129
DDR20.5
TRKA5
TRKB9
MET20
PDGFRα30

Note: Data compiled from multiple sources.[6] IC50 values can vary depending on the specific assay conditions.

Signaling Pathways Targeted by Sitravatinib

By inhibiting multiple RTKs, sitravatinib disrupts several critical signaling cascades that drive tumorigenesis and immune evasion.

TAM Receptor Signaling Pathway

The TAM receptors (Tyro3, Axl, MerTK) are key regulators of the innate immune response and are often overexpressed in the TME, contributing to an immunosuppressive landscape.[2] Activation of TAM receptors on myeloid cells, such as macrophages and dendritic cells, suppresses anti-tumor immunity.[2] Sitravatinib's inhibition of these receptors can reverse this immunosuppression, leading to an enhanced anti-tumor immune response.[1][5]

TAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TAM_R TAM Receptor (Tyro3, Axl, MerTK) PI3K PI3K TAM_R->PI3K STAT STAT TAM_R->STAT Gas6 Gas6 Gas6->TAM_R Akt Akt PI3K->Akt Immune_Suppression Immune Suppression (e.g., M2 Macrophage Polarization) Akt->Immune_Suppression SOCS SOCS STAT->SOCS SOCS->Immune_Suppression Sitravatinib Sitravatinib Sitravatinib->TAM_R

Sitravatinib inhibits the TAM receptor signaling pathway.
VEGFR Signaling Pathway

The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are central to the process of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][7] By inhibiting VEGFRs, particularly VEGFR2, sitravatinib can block the downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[8][9]

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Sitravatinib Sitravatinib Sitravatinib->VEGFR

Sitravatinib blocks the VEGFR signaling cascade.

Experimental Protocols

The following are examples of methodologies that can be used to investigate the effects of sitravatinib on cancer cells. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of sitravatinib on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[10]

  • Treat the cells with a serial dilution of sitravatinib (e.g., 0 to 100 µM) for 72 hours.[10] A vehicle control (DMSO) should be included.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12][13]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

This technique is used to detect the expression and phosphorylation status of sitravatinib's target proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-VEGFR2, total VEGFR2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with sitravatinib at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[10]

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of sitravatinib's targets within tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies against target proteins

  • Biotinylated secondary antibodies

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary antibody for a specified time (e.g., overnight at 4°C).

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides for microscopic examination.

Experimental and Logical Workflow

The investigation of sitravatinib's molecular targets typically follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assays (Determine IC50 values) Cell_Viability Cell Viability Assays (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Target phosphorylation) Cell_Viability->Western_Blot Migration_Assay Cell Migration/Invasion Assays Western_Blot->Migration_Assay Xenograft Tumor Xenograft Models (Efficacy studies) Migration_Assay->Xenograft Preclinical Validation IHC Immunohistochemistry (Target expression in tumors) Xenograft->IHC TME_Analysis Tumor Microenvironment Analysis (Immune cell infiltration) IHC->TME_Analysis Phase_I Phase I Trials (Safety and PK) TME_Analysis->Phase_I Translational Research Phase_II_III Phase II/III Trials (Efficacy in patients) Phase_I->Phase_II_III

References

Sitravatinib Malate: A Technical Guide to its Dual Impact on Angiogenesis and Immune Evasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in oncology by targeting key pathways involved in tumor progression. This technical guide provides an in-depth analysis of sitravatinib's core mechanisms of action, specifically its effects on angiogenesis and the tumor immune microenvironment. By inhibiting receptor tyrosine kinases (RTKs) such as the TAM (TYRO3, Axl, MerTK) family and vascular endothelial growth factor receptor 2 (VEGFR2), sitravatinib exerts a dual effect: it disrupts the formation of new blood vessels that supply tumors and reverses the immunosuppressive landscape that allows cancer cells to evade immune destruction.[1] This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor growth, metastasis, and resistance to therapy. Two key processes that are often dysregulated within the TME are angiogenesis, the formation of new blood vessels, and immune evasion, the ability of cancer cells to avoid detection and elimination by the immune system. Sitravatinib is a multi-kinase inhibitor that targets several RTKs implicated in both of these processes, including the TAM family of receptors, VEGFR family, platelet-derived growth factor receptor (PDGFR) family, c-Kit, and MET. This dual mechanism of action makes sitravatinib a promising therapeutic agent, particularly in combination with immune checkpoint inhibitors (ICIs), as it has the potential to convert immunologically "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response.[2][3]

Quantitative Data on Sitravatinib's Efficacy

The following tables summarize the quantitative data from various studies on the effects of sitravatinib on cell proliferation, angiogenesis, and the immune microenvironment.

Table 1: In Vitro Anti-Proliferative Activity of Sitravatinib (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
4T1 (Parental)Murine Breast Carcinoma>10[4]
4T1 (Axitinib-Resistant)Murine Breast Carcinoma2.8[4]
RENCA (Parental)Murine Renal Carcinoma4.5[4]
RENCA (Sunitinib-Resistant)Murine Renal Carcinoma1.5[4]
3T3 (Parental)Murine Fibroblast>10[4]
3T3 (Sunitinib-Resistant)Murine Fibroblast2.1[4]
LM2-4 (Parental)Human Breast Carcinoma6.2[4]
LM2-4 (Sunitinib-Resistant)Human Breast Carcinoma2.5[4]
Table 2: In Vivo Effects of Sitravatinib on the Tumor Microenvironment
Animal ModelTreatmentParameterResultReference
KLN205 Lung CarcinomaSitravatinibMonocytic MDSCs in TumorSignificant reduction[5]
KLN205 Lung CarcinomaSitravatinibM2 Macrophages in TumorSignificant reduction[5]
KLN205 Lung CarcinomaSitravatinibCD4+ T cells in TumorIncreased number[5]
KLN205 Lung CarcinomaSitravatinibExhausted CD8+ T cells (PD-1+CTLA-4+) in TumorIncreased number[5]
KLN205 Lung CarcinomaSitravatinibCD4+ T cells in SpleenIncreased number[5]
KLN205 Lung CarcinomaSitravatinibProliferating CD8+ T cells in SpleenIncreased number[5]

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies to evaluate the efficacy of sitravatinib. For complete, detailed protocols, readers are encouraged to consult the supplementary materials of the cited publications.

In Vitro Cell Proliferation (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of sitravatinib on various cancer and non-tumor cell lines.

Methodology:

  • Parental (P) and TKI-resistant (sunitinib-resistant, SuR; axitinib-resistant, AxR) cell lines (4T1, RENCA, 3T3, LM2-4) were seeded in 96-well plates.[4]

  • After allowing the cells to adhere, they were treated with varying concentrations of sitravatinib for 72 hours.[4]

  • Cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions.

  • Absorbance was measured at 490 nm using a plate reader.

  • Data were normalized to vehicle-treated controls, and proliferation curves were generated to calculate the IC50 values.[4]

In Vivo Tumor Growth and Metastasis Models

Objective: To evaluate the anti-tumor and anti-metastatic effects of sitravatinib in vivo.

Methodology:

  • Orthotopic implantation of cancer cells (e.g., LM2-4, 4T1, or RENCA) into the appropriate tissue of immunodeficient mice (e.g., mammary fat pad for breast cancer, kidney for renal cancer).[6]

  • Tumor growth was monitored, and mice were randomized into treatment groups once tumors reached a specified size.

  • Sitravatinib was administered orally at a specified dose and schedule.

  • Primary tumor size was measured regularly. For metastasis studies, primary tumors were surgically removed after a period of treatment, and the development of metastatic lesions was monitored.[6]

Flow Cytometry Analysis of Immune Cell Populations

Objective: To quantify the changes in immune cell populations within the tumor and spleen following sitravatinib treatment.

Methodology:

  • Tumors and spleens were harvested from treated and control mice.

  • Single-cell suspensions were prepared by mechanical and enzymatic digestion.

  • Cells were stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD11b, Ly6G, Ly6C for MDSCs; F4/80 for macrophages; CD3, CD4, CD8 for T cells; PD-1, CTLA-4 for exhaustion markers).

  • Data were acquired on a flow cytometer and analyzed using appropriate software to quantify the percentage of different immune cell populations.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by sitravatinib and a typical experimental workflow.

Sitravatinib's Inhibition of TAM and VEGFR2 Signaling

Sitravatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_sitravatinib Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Gas6 Gas6 TAM TAM Receptors (Axl, MerTK, Tyro3) Gas6->TAM binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PI3K_AKT PI3K/AKT Pathway TAM->PI3K_AKT VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Sitravatinib Sitravatinib Sitravatinib->TAM Sitravatinib->VEGFR2 Immune_Suppression Immune Suppression (MDSCs, M2 TAMs) PI3K_AKT->Immune_Suppression Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis RAS_MAPK->Cell_Proliferation

Caption: Sitravatinib inhibits TAM and VEGFR2 signaling pathways.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Cell_Culture Cell Culture (Parental & Resistant Lines) MTS_Assay MTS Proliferation Assay (IC50 Determination) Cell_Culture->MTS_Assay Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tumor_Implantation Orthotopic Tumor Implantation (Mouse Models) Treatment Sitravatinib Administration (Oral Gavage) Tumor_Implantation->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Tissue_Harvest Tumor & Spleen Harvest Tumor_Measurement->Tissue_Harvest Tissue_Harvest->Flow_Cytometry IHC Immunohistochemistry (e.g., Microvessel Density) Tissue_Harvest->IHC

Caption: Preclinical evaluation workflow for sitravatinib.

Conclusion

This compound's dual mechanism of inhibiting angiogenesis and overcoming immune evasion positions it as a significant agent in the oncology drug development landscape. By targeting key RTKs like the TAM family and VEGFR2, it not only restricts tumor growth by limiting blood supply but also remodels the tumor microenvironment to be more susceptible to immune attack. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The synergistic potential of sitravatinib with immune checkpoint inhibitors offers a promising strategy to improve outcomes for patients with various solid tumors. Further investigation into the downstream signaling pathways and the long-term effects on the immune system will be crucial in fully realizing the therapeutic potential of this multi-targeted kinase inhibitor.

References

The Preclinical Pharmacodynamics of Sitravatinib Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, a potent spectrum-selective tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacodynamics of sitravatinib malate, focusing on its mechanism of action, target engagement, and efficacy in preclinical cancer models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of sitravatinib.

Mechanism of Action

Sitravatinib is a multi-targeted TKI that potently inhibits several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune evasion. Its primary targets include the TAM family of receptors (TYRO3, AXL, and MerTK) and the split-family kinases, which include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[1][2][3][4][5][6] Additionally, sitravatinib has been shown to inhibit RET and MET, which are oncogenic drivers in various cancers.[7]

The concurrent inhibition of these pathways leads to a multi-pronged attack on the tumor and its microenvironment. By targeting TAM receptors, which are expressed on immune cells, sitravatinib can modulate the tumor immune microenvironment, shifting it from an immunosuppressive to an immunostimulatory state.[3][6] Inhibition of VEGFR and PDGFR pathways disrupts tumor angiogenesis, limiting the blood supply essential for tumor growth and metastasis.[3]

dot

Sitravatinib_Mechanism_of_Action Sitravatinib's Multi-Targeted Mechanism of Action cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor Cell & Angiogenesis Sitravatinib This compound TAM TAM Receptors (TYRO3, AXL, MerTK) Sitravatinib->TAM Split_Kinases Split-Family Kinases (VEGFR, PDGFR, KIT) Sitravatinib->Split_Kinases Other_RTKs Other RTKs (RET, MET) Sitravatinib->Other_RTKs Immune_Suppression Immune Suppression TAM->Immune_Suppression Angiogenesis Angiogenesis Split_Kinases->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Split_Kinases->Tumor_Growth Other_RTKs->Tumor_Growth

Caption: Sitravatinib inhibits key receptor tyrosine kinases.

In Vitro Activity

Biochemical Inhibition

Sitravatinib demonstrates potent inhibition of its target kinases at the biochemical level. The half-maximal inhibitory concentration (IC50) values against key targets are summarized in the table below.

Target KinaseBiochemical IC50 (nM)
AXL1.5 - 20
MerTK1.5 - 20
VEGFR1.5 - 20
KIT1.5 - 20
MET1.5 - 20
(Data sourced from a first-in-human phase 1/1b study of sitravatinib)[7]
Cellular Proliferation

Sitravatinib effectively inhibits the proliferation of a wide range of cancer cell lines in vitro. The IC50 values for various cell lines are presented below. It is noteworthy that sitravatinib shows enhanced anti-proliferative effects in cell lines resistant to other TKIs, such as sunitinib and axitinib.[1]

Cell LineCancer TypeIC50 (nM)
4T1 (Parental)Murine Breast Carcinoma~2000
4T1 (Axitinib-Resistant)Murine Breast Carcinoma~500
RENCA (Parental)Murine Renal Carcinoma~4000
RENCA (Sunitinib-Resistant)Murine Renal Carcinoma~1000
3T3 (Parental)Murine Fibroblast>10000
3T3 (Sunitinib-Resistant)Murine Fibroblast~2000
LM2-4 (Parental)Human Breast Carcinoma~3000
LM2-4 (Sunitinib-Resistant)Human Breast Carcinoma~1000
(Data adapted from figures in a study on TKI resistance)[1]

In Vivo Efficacy

Sitravatinib has demonstrated robust anti-tumor activity in various preclinical xenograft and syngeneic tumor models.

Tumor Growth Inhibition

Oral administration of sitravatinib leads to significant tumor growth inhibition in multiple cancer models. The table below summarizes the observed tumor growth inhibition in select preclinical studies.

Tumor ModelCell LineTreatmentTumor Growth Inhibition (%)
Murine Breast Cancer4T1 (Parental)Sitravatinib (20 mg/kg/day)~50
Murine Breast Cancer4T1 (Axitinib-Resistant)Sitravatinib (20 mg/kg/day)~75
Murine Renal CancerRENCA (Parental)Sitravatinib (20 mg/kg/day)~40
Murine Renal CancerRENCA (Sunitinib-Resistant)Sitravatinib (20 mg/kg/day)~60
(Estimated from tumor volume graphs in a preclinical study)[2]

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Experimental_Workflow_In_Vivo General In Vivo Experimental Workflow start Tumor Cell Implantation (Orthotopic or Subcutaneous) tumor_establishment Tumor Establishment (Palpable Tumors) start->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Treatment Administration (e.g., Oral Gavage) randomization->treatment monitoring Tumor Growth Monitoring (Calipers or Imaging) treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Caption: Workflow for preclinical in vivo efficacy studies.

Pharmacodynamic Biomarkers

The anti-tumor activity of sitravatinib is associated with the modulation of key pharmacodynamic biomarkers in preclinical models. Western blot analysis of tumor lysates from treated animals has shown a significant reduction in the phosphorylation of target RTKs, including c-Kit, PDGFRβ, and downstream effectors like AKT and S6.

Experimental Protocols

Cell Viability Assay
  • Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curves to a four-parameter logistic equation.

Western Blot Analysis
  • Protein Extraction: Lyse cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-VEGFR2, total VEGFR2) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank or appropriate organ of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control orally once daily.[2]

  • Tumor Measurement: Measure tumor volume every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for pharmacodynamic biomarker analysis.

Signaling Pathway Visualization

Sitravatinib's therapeutic effect is mediated through the inhibition of multiple signaling pathways. The following diagrams illustrate the key pathways targeted by sitravatinib.

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TAM_Signaling_Pathway Sitravatinib Inhibition of TAM Receptor Signaling Sitravatinib Sitravatinib TAM TAM Receptors (AXL, MerTK, TYRO3) Sitravatinib->TAM Gas6 Gas6/Pros1 (Ligand) Gas6->TAM PI3K PI3K TAM->PI3K STAT STAT TAM->STAT AKT AKT PI3K->AKT Immune_Suppression Immune Suppression (e.g., M2 Macrophage Polarization) AKT->Immune_Suppression STAT->Immune_Suppression

Caption: Inhibition of TAM signaling by sitravatinib.

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VEGFR_Signaling_Pathway Sitravatinib Inhibition of VEGFR Signaling Sitravatinib Sitravatinib VEGFR VEGFR Sitravatinib->VEGFR VEGF VEGF (Ligand) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of VEGFR signaling by sitravatinib.

Conclusion

The preclinical data for this compound demonstrate its potent and multi-faceted anti-tumor activity. Through the inhibition of key RTKs involved in tumorigenesis, angiogenesis, and immune regulation, sitravatinib shows significant promise as a therapeutic agent. This technical guide provides a comprehensive summary of its preclinical pharmacodynamics, offering valuable insights for the ongoing and future development of this compound. The provided data and protocols can serve as a foundation for further research into the mechanisms and applications of sitravatinib in oncology.

References

The Impact of Sitravatinib Malate on Myeloid-Derived Suppressor Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib Malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets a range of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and immune evasion.[1][2][3][4][5] Its targets include the TAM family of receptors (TYRO3, AXL, MerTK), split family receptors (VEGFR2, KIT), as well as RET and MET.[2][3][4] This multi-targeted approach allows Sitravatinib to not only exert direct anti-tumor effects but also to modulate the tumor microenvironment (TME), rendering it more susceptible to anti-tumor immune responses.[1][3][6] A critical aspect of this immunomodulatory activity is its impact on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that potently suppress T-cell function and promote tumor progression. This technical guide provides an in-depth analysis of this compound's effect on MDSCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action: Reversing Myeloid-Mediated Immune Suppression

Sitravatinib's therapeutic potential, particularly in combination with immune checkpoint inhibitors, is significantly attributed to its ability to remodel the immunosuppressive TME.[4][7][8] MDSCs, along with other immunosuppressive cells like M2-polarized macrophages and regulatory T cells (Tregs), contribute to an immunologically "cold" TME, which is often refractory to immunotherapy.[2][3] Sitravatinib counters this by targeting key RTKs expressed on these immune cells.[7][9]

The inhibition of TAM receptors (Axl and MerTK), which are expressed on MDSCs and macrophages, is a key mechanism.[9] Activation of TAM receptors by their ligands, such as Gas6 and Protein S, in the TME leads to the suppression of pro-inflammatory cytokine production and the promotion of an immunosuppressive phenotype.[9] By blocking these receptors, Sitravatinib can prevent the polarization of monocytes into immunosuppressive macrophages and reduce the number and function of MDSCs.[9]

Furthermore, the inhibition of VEGFR and other split family receptors by Sitravatinib can limit the proliferation of immunosuppressive cells and hinder their recruitment to the tumor site.[9] This targeted depletion of MDSCs and other suppressive myeloid populations helps to shift the balance within the TME towards an immunostimulatory state, thereby enhancing the efficacy of anti-tumor immune responses.[2][6]

Quantitative Impact on Myeloid-Derived Suppressor Cells

Preclinical studies have demonstrated a significant reduction in MDSC populations following Sitravatinib treatment. The following tables summarize the key quantitative findings from these studies.

Cell Population Treatment Group Mean % of CD45+ cells (± SEM) Fold Change vs. Control P-value Source
Monocytic MDSCs (M-MDSCs)Control1.5 (± 0.2)--[10]
Monocytic MDSCs (M-MDSCs)Sitravatinib0.8 (± 0.1)0.53< 0.01[10]
PD-L1+ M-MDSCsControl0.6 (± 0.1)--[10]
PD-L1+ M-MDSCsSitravatinib0.3 (± 0.05)0.50< 0.05[10]
Polymorphonuclear MDSCs (PMN-MDSCs)Control2.5 (± 0.4)--[10]
Polymorphonuclear MDSCs (PMN-MDSCs)Sitravatinib1.8 (± 0.3)0.72Not Significant[10]

Table 1: Effect of Sitravatinib on Tumor-Associated Myeloid-Derived Suppressor Cell Populations in KLN205 Tumors. This table summarizes data from flow cytometry analysis of tumors from mice bearing KLN205 tumors treated for 6 days with Sitravatinib.[10]

Cell Population Treatment Group Mean % of CD45+ cells (± SEM) Fold Change vs. Control P-value Source
MacrophagesControl4.2 (± 0.5)--[10]
MacrophagesSitravatinib3.1 (± 0.4)0.74< 0.05[10]
Arginase-1+ Macrophages (M2-like)Control2.8 (± 0.3)--[10]
Arginase-1+ Macrophages (M2-like)Sitravatinib1.5 (± 0.2)0.54< 0.01[10]
iNOS+ Macrophages (M1-like)Control0.5 (± 0.1)--[10]
iNOS+ Macrophages (M1-like)Sitravatinib0.8 (± 0.1)1.60< 0.05[10]

Table 2: Sitravatinib Modulates Macrophage Polarization in the Tumor Microenvironment. This table illustrates the shift from immunosuppressive M2-like macrophages towards pro-inflammatory M1-like macrophages in KLN205 tumors following Sitravatinib treatment for 6 days.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Sitravatinib_MDSC_Signaling Sitravatinib's Impact on MDSC Signaling cluster_TME Tumor Microenvironment cluster_MDSC Myeloid-Derived Suppressor Cell Gas6/Protein S Gas6/Protein S TAM_Receptors TAM Receptors (Axl, MerTK) Gas6/Protein S->TAM_Receptors Activates MDSC MDSC Downstream_Signaling Downstream Signaling (e.g., STAT3, NF-κB) TAM_Receptors->Downstream_Signaling Phosphorylates Immunosuppressive_Function Immunosuppressive Function (e.g., Arginase-1, iNOS, ROS) Downstream_Signaling->Immunosuppressive_Function Promotes Sitravatinib Sitravatinib Sitravatinib->TAM_Receptors Inhibits

Caption: Sitravatinib inhibits TAM receptor signaling on MDSCs.

Experimental_Workflow_MDSC_Analysis Experimental Workflow for MDSC Analysis cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation (e.g., KLN205) Treatment_Groups Treatment Groups (Vehicle Control vs. Sitravatinib) Tumor_Implantation->Treatment_Groups Tumor_Harvest Tumor Harvest (after specified treatment period) Treatment_Groups->Tumor_Harvest Tumor_Digestion Tumor Digestion to Single-Cell Suspension Tumor_Harvest->Tumor_Digestion Cell_Staining Cell Staining with Fluorochrome-conjugated Antibodies (e.g., CD45, CD11b, Ly6G, Ly6C) Tumor_Digestion->Cell_Staining Flow_Cytometry Flow Cytometry Analysis Cell_Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantification of MDSC populations) Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing MDSCs in preclinical tumor models.

Detailed Experimental Protocols

The following methodologies are based on protocols described in preclinical studies evaluating the effect of Sitravatinib on the tumor microenvironment.

In Vivo Murine Tumor Models
  • Cell Lines and Culture:

    • The KLN205 murine squamous cell carcinoma cell line is cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Tumor Implantation:

    • Female DBA/2 mice (6-8 weeks old) are subcutaneously injected in the flank with 0.5 x 10^6 KLN205 cells suspended in a solution of PBS and Matrigel.

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • The treatment group receives Sitravatinib orally, once daily, at a specified dose (e.g., 20 mg/kg).

    • The control group receives a corresponding volume of the vehicle used to formulate Sitravatinib.

    • Tumor growth is monitored regularly using caliper measurements.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Processing:

    • At the end of the treatment period, mice are euthanized, and tumors are excised.

    • Tumors are minced and digested in a solution containing collagenase and DNase I at 37°C for a specified time to obtain a single-cell suspension.

    • The cell suspension is then passed through a cell strainer (e.g., 70 µm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

  • Antibody Staining:

    • The single-cell suspension is stained with a cocktail of fluorochrome-conjugated antibodies to identify different immune cell populations. A typical panel for MDSC analysis includes:

      • General Myeloid Marker: CD11b

      • Granulocytic Marker: Ly6G

      • Monocytic Marker: Ly6C

      • Pan-Leukocyte Marker: CD45

      • Other relevant markers: F4/80 (macrophages), PD-L1.

    • Staining is performed in the dark on ice for 30 minutes.

  • Data Acquisition and Analysis:

    • Stained cells are analyzed on a multi-color flow cytometer.

    • Data is analyzed using appropriate software (e.g., FlowJo).

    • MDSC populations are typically gated as follows:

      • Monocytic MDSCs (M-MDSCs): CD45+ CD11b+ Ly6G- Ly6C+

      • Polymorphonuclear MDSCs (PMN-MDSCs): CD45+ CD11b+ Ly6G+ Ly6C+

Conclusion

This compound demonstrates a significant ability to modulate the tumor microenvironment by reducing the prevalence and suppressive activity of myeloid-derived suppressor cells.[2][7][9] This is achieved through the inhibition of key receptor tyrosine kinases, particularly the TAM family of receptors, which are crucial for the differentiation and function of these immunosuppressive cells.[9] The quantitative data from preclinical models clearly indicates a reduction in M-MDSCs and a favorable shift in macrophage polarization.[10] These immunomodulatory effects provide a strong rationale for the clinical investigation of Sitravatinib in combination with immune checkpoint inhibitors, with the aim of overcoming resistance to immunotherapy and improving patient outcomes in various cancer types.[1][3][4][7] The detailed experimental protocols provided herein offer a foundation for further research into the nuanced effects of Sitravatinib on the complex interplay of immune cells within the tumor microenvironment.

References

The Immunomodulatory Effects of Sitravatinib Malate on M2 Macrophages: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, a spectrum-selective tyrosine kinase inhibitor, is emerging as a significant agent in oncology, primarily through its ability to modulate the tumor microenvironment (TME). A key aspect of its mechanism of action is the targeting of immunosuppressive cells, particularly M2-polarized tumor-associated macrophages (TAMs). These M2 macrophages are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity. This technical guide provides an in-depth analysis of the effects of sitravatinib malate on M2 macrophages, summarizing key experimental findings, detailing relevant protocols, and visualizing the underlying signaling pathways.

Sitravatinib targets a range of receptor tyrosine kinases, including the TAM family (TYRO3, AXL, MERTK) and VEGFR2.[1][2] The inhibition of these receptors, particularly MERTK, on macrophages has been shown to shift the balance from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.[1][3] This repolarization enhances anti-tumor immune responses and can overcome resistance to immune checkpoint inhibitors.[2][3]

Data Presentation

The following tables summarize the quantitative data from in vitro studies investigating the dose-dependent effect of sitravatinib on the expression of key M2 macrophage markers in bone marrow-derived macrophages (BMDMs) stimulated with IL-4.

Table 1: Effect of Sitravatinib on M2 Macrophage Marker Expression

Sitravatinib Concentration (nM)Arg1 Expression (Fold Change vs. Control)Ym-1 Expression (Fold Change vs. Control)Fizz1 Expression (Fold Change vs. Control)
0 (DMSO)1.001.001.00
12.5~0.80~0.75~0.85
50~0.60~0.50~0.65
200~0.30~0.25~0.40
800~0.15~0.10~0.20

Data is estimated from graphical representations in Du et al., 2018. The study observed a dose-dependent inhibition of IL-4-mediated expression of Arg1, Ym-1, and Fizz1.[1]

Experimental Protocols

In Vitro M2 Macrophage Polarization and Sitravatinib Treatment

This protocol describes the generation of M2-polarized macrophages from bone marrow and their subsequent treatment with sitravatinib to assess the impact on M2 marker expression.

Materials:

  • Bone marrow cells from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Recombinant mouse Interleukin-4 (IL-4)

  • This compound

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

  • M2 Polarization:

    • Plate the BMDMs at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Polarize the macrophages towards an M2 phenotype by treating them with 40 ng/mL of IL-4 for 18-24 hours.[1]

  • Sitravatinib Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Treat the IL-4-polarized BMDMs with varying concentrations of sitravatinib (e.g., 12.5, 50, 200, 800 nM) or DMSO as a vehicle control for 24 hours.[1]

  • Sample Collection:

    • After incubation, harvest the cells for downstream analysis (qPCR, Flow Cytometry, Western Blot).

Quantitative Real-Time PCR (qPCR) for M2 Marker Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for Arg1, Ym1 (Chil3), Fizz1 (Retnla), and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Representative):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Arg1CATTGGCTTGCGAGACGTAGACGCTGAAGGTCTCTTCCATCACC
Ym1 (Chil3)TACTCACTTCCACAGGAGCAGGCTCCAGTGTAGCCATCCTTAGG
Fizz1 (Retnla)CAAGGAACTTCTTGCCAATCCAGCCAAGATCCACAGGCAAAGCCA
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated BMDMs using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

  • qPCR Reaction:

    • Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Flow Cytometry for M2 Surface Marker Analysis

Materials:

  • Fluorescently conjugated antibodies against F4/80, CD11b, CD206, and CD163

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer (if required for intracellular targets)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the treated BMDMs and wash with cold PBS.

    • Resuspend the cells in flow cytometry staining buffer.

  • Antibody Staining:

    • Incubate the cells with the antibody cocktail (e.g., anti-F4/80, anti-CD11b, anti-CD206, anti-CD163) for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on the macrophage population (e.g., F4/80+, CD11b+) and quantifying the expression of M2 markers (CD206, CD163).

Western Blot for MERTK Phosphorylation

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-MERTK (p-MERTK) and total MERTK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the treated BMDMs in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (anti-p-MERTK or anti-total MERTK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-MERTK signal to the total MERTK signal.

Signaling Pathways and Visualizations

Sitravatinib's primary mechanism for modulating M2 macrophages is through the inhibition of the MERTK receptor tyrosine kinase. In M2 macrophages, the binding of ligands such as Gas6 or Protein S to MERTK leads to its autophosphorylation and the activation of downstream signaling pathways that promote the M2 phenotype. Sitravatinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

Sitravatinib_M2_Macrophage_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Gas6 / Protein S MERTK MERTK Ligand->MERTK Binds p_MERTK Phosphorylated MERTK MERTK->p_MERTK Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MEK/ERK) p_MERTK->Downstream_Signaling Activates Transcription_Factors Transcription Factors (e.g., STAT6) Downstream_Signaling->Transcription_Factors Activates M2_Genes M2 Gene Expression (Arg1, Ym1, Fizz1) Transcription_Factors->M2_Genes Induces M2_Phenotype M2 Phenotype (Immunosuppression, Tissue Repair) M2_Genes->M2_Phenotype Sitravatinib Sitravatinib Sitravatinib->p_MERTK Inhibits

Caption: Sitravatinib inhibits MERTK phosphorylation, blocking M2 polarization.

Experimental_Workflow BM_Isolation Isolate Bone Marrow from Mice BMDM_Differentiation Differentiate into BMDMs (M-CSF) BM_Isolation->BMDM_Differentiation M2_Polarization Polarize to M2 Phenotype (IL-4) BMDM_Differentiation->M2_Polarization Sitravatinib_Treatment Treat with Sitravatinib (Dose-Response) M2_Polarization->Sitravatinib_Treatment Analysis Analyze M2 Markers Sitravatinib_Treatment->Analysis

Caption: Workflow for assessing sitravatinib's effect on M2 macrophages.

Conclusion

This compound effectively inhibits the polarization of macrophages towards the immunosuppressive M2 phenotype. This is achieved through the direct inhibition of MERTK phosphorylation, a key signaling node in M2 macrophage activation. The resulting decrease in M2 marker expression and the shift towards a more pro-inflammatory M1 phenotype within the tumor microenvironment underscore the potential of sitravatinib as a valuable component of combination cancer therapies, particularly with immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for further investigation into the immunomodulatory properties of sitravatinib and its role in cancer immunotherapy.

References

Sitravatinib Malate: A Technical Guide to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients exhibit primary or acquired resistance. The tumor microenvironment (TME) plays a pivotal role in this resistance, often characterized by an abundance of immunosuppressive cells and signaling pathways that hinder anti-tumor immunity. Sitravatinib Malate, a spectrum-selective tyrosine kinase inhibitor (TKI), has emerged as a promising agent to remodel the TME and overcome resistance to immunotherapy. This technical guide provides an in-depth overview of Sitravatinib's mechanism of action, preclinical and clinical data supporting its role in combination with ICIs, and detailed experimental methodologies.

Introduction: The Challenge of Immunotherapy Resistance

The advent of ICIs, such as anti-PD-1/PD-L1 antibodies, has led to durable responses in a subset of cancer patients. However, the efficacy of these agents is often limited by intrinsic or acquired resistance mechanisms within the TME.[1] An immunosuppressive TME is a hallmark of tumors that do not respond to ICI therapy and is often characterized by:

  • Accumulation of Immunosuppressive Cells: Myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and M2-polarized tumor-associated macrophages (TAMs) are key cellular players that dampen anti-tumor T-cell responses.[2]

  • Aberrant Signaling Pathways: Activation of specific receptor tyrosine kinases (RTKs) on both tumor and immune cells can promote an immunosuppressive milieu.

Sitravatinib is a multi-kinase inhibitor designed to target several of these key pathways, thereby shifting the TME from an immunosuppressive to an immune-supportive state.[3]

Mechanism of Action: Targeting Key Nodes in the TME

Sitravatinib's efficacy in overcoming immunotherapy resistance stems from its ability to inhibit a specific spectrum of RTKs, primarily the TAM (TYRO3, AXL, MerTK) and split-family (VEGFR, KIT) receptors.[4] This multi-targeted approach allows Sitravatinib to modulate multiple facets of the TME simultaneously.

TAM Receptor Inhibition and Macrophage Repolarization

TAM receptors are expressed on various immune cells and their activation, particularly MerTK, suppresses the production of pro-inflammatory cytokines while stimulating immunosuppressive cytokine release.[5] Sitravatinib's potent inhibition of TAM receptors leads to a phenotypic switch in macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[6] This repolarization enhances antigen presentation and T-cell activation.[6]

Inhibition of Split-Family Receptors and Reduction of Immunosuppressive Cells

The inhibition of split-family RTKs, including VEGFR2, by Sitravatinib contributes to a reduction in immunosuppressive cell populations such as Tregs and MDSCs within the TME.[4] This depletion of immunosuppressive cells further unleashes the anti-tumor immune response.

The following diagram illustrates the core signaling pathways targeted by Sitravatinib to remodel the tumor microenvironment.

Sitravatinib_Mechanism cluster_TME Tumor Microenvironment cluster_ImmuneCells Immunosuppressive Cells cluster_ProImmuneCells Pro-Inflammatory Cells cluster_Outcome Therapeutic Outcome Sitravatinib This compound TAM_Receptors TAM Receptors (AXL, MerTK, TYRO3) Sitravatinib->TAM_Receptors Inhibits Split_Family_Receptors Split-Family Receptors (VEGFR2, KIT) Sitravatinib->Split_Family_Receptors Inhibits M2_Macrophage M2 Macrophage (Immunosuppressive) M1_Macrophage M1 Macrophage (Pro-inflammatory) M2_Macrophage->M1_Macrophage Shifts to MDSC MDSC CD8_T_Cell CD8+ T-Cell MDSC->CD8_T_Cell Inhibits Treg Treg Treg->CD8_T_Cell Inhibits M1_Macrophage->CD8_T_Cell Activates Overcome_Resistance Overcomes Immunotherapy Resistance CD8_T_Cell->Overcome_Resistance TAM_Receptors->M2_Macrophage Promotes TAM_Receptors->M1_Macrophage Inhibition promotes shift Split_Family_Receptors->MDSC Promotes Split_Family_Receptors->Treg Promotes

Caption: Sitravatinib's inhibition of TAM and Split-Family receptors remodels the TME.

Preclinical Evidence

Preclinical studies have provided a strong rationale for combining Sitravatinib with ICIs. In various cancer models, Sitravatinib has demonstrated potent anti-tumor activity by modulating the TME.

In Vitro Macrophage Polarization
  • Experimental Protocol: Bone marrow-derived macrophages (BMDMs) are stimulated with cytokines to induce M2 polarization (e.g., IL-4). The expression of M2 markers (e.g., Arg1, Ym-1, Fizz1) and M1 markers (e.g., Tnfα, Il-6, Il-12) is then assessed in the presence or absence of Sitravatinib.

  • Key Findings: Sitravatinib has been shown to inhibit the expression of M2 markers induced by IL-4, while not affecting the expression of M1 markers induced by LPS.[7] This indicates a direct effect of Sitravatinib on preventing the polarization of macrophages towards an immunosuppressive phenotype.[7]

In Vivo Tumor Models
  • Experimental Protocol: Syngeneic mouse tumor models (e.g., KLN205 lung cancer) are treated with vehicle, anti-PD-1 monotherapy, Sitravatinib monotherapy, or the combination. Tumor growth is monitored, and the tumor immune landscape is analyzed by flow cytometry.

  • Key Findings: The combination of Sitravatinib and anti-PD-1 therapy resulted in significant tumor growth inhibition compared to either agent alone.[1] Flow cytometry analysis of tumors from Sitravatinib-treated mice revealed a significant reduction in immunosuppressive cells, including monocytic MDSCs and M2 macrophages, and an increase in CD4+ and CD8+ T cells.[1]

The following diagram outlines a typical experimental workflow for preclinical evaluation.

Preclinical_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., Syngeneic Mouse Model) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups vehicle Vehicle Control treatment_groups->vehicle anti_pd1 Anti-PD-1 treatment_groups->anti_pd1 sitravatinib Sitravatinib treatment_groups->sitravatinib combination Sitravatinib + Anti-PD-1 treatment_groups->combination tumor_measurement Tumor Volume Measurement vehicle->tumor_measurement anti_pd1->tumor_measurement sitravatinib->tumor_measurement combination->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint tumor_analysis Tumor Immune Profiling (Flow Cytometry, IHC) endpoint->tumor_analysis survival_analysis Survival Analysis endpoint->survival_analysis end End tumor_analysis->end survival_analysis->end

Caption: A generalized workflow for in vivo preclinical studies of Sitravatinib.

Clinical Data in Immunotherapy Resistance

The promising preclinical data led to the clinical evaluation of Sitravatinib in combination with ICIs in patients who have progressed on prior immunotherapy.

Phase 2 MRTX-500/NCT02954991 Study

This Phase 2 study evaluated Sitravatinib in combination with nivolumab in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on or after prior checkpoint inhibitor therapy.[3]

  • Methodology: Patients received Sitravatinib (120 mg daily) plus nivolumab (every 2 or 4 weeks).[3] The primary endpoint was the objective response rate (ORR).[8] Secondary endpoints included overall survival (OS) and progression-free survival (PFS).[8]

  • Quantitative Data Summary:

EndpointPatients with Prior Clinical Benefit (PCB) from CPI (n=89)Patients with No Prior Clinical Benefit (NPCB) from CPI (n=35)CPI-Naïve Patients (n=32)
ORR 16.9%11.4%25.0%
Median PFS 5.6 months3.7 months7.1 months
Median OS 13.6 months7.9 monthsNot Reached
Data from the MRTX-500 study.[8]
Phase 3 SAPPHIRE Study

The Phase 3 SAPPHIRE trial was designed to confirm the findings of the MRTX-500 study.[9]

  • Methodology: This was a randomized, open-label study comparing Sitravatinib plus nivolumab to docetaxel in patients with advanced non-squamous NSCLC who had progressed on or after prior CPI and platinum-based chemotherapy.[9] The primary endpoint was OS.[9]

  • Quantitative Data Summary:

EndpointSitravatinib + Nivolumab (n=284)Docetaxel (n=293)
Median OS 12.2 months10.6 months
Hazard Ratio (HR) 0.86 (95% CI 0.70-1.05; P = 0.144)-
Data from the SAPPHIRE study.[9]

While the SAPPHIRE study did not meet its primary endpoint of statistically significant improvement in OS, the combination of Sitravatinib and nivolumab demonstrated a manageable safety profile and encouraging antitumor activity in this heavily pre-treated patient population.[8][9]

The logical relationship between preclinical rationale and clinical investigation is depicted below.

Logic_Flow preclinical_rationale Preclinical Rationale: Sitravatinib remodels the TME tme_modulation Modulation of TME: - Reduces MDSCs, Tregs - Promotes M1 Macrophages preclinical_rationale->tme_modulation synergy Synergy with Anti-PD-1 in mouse models preclinical_rationale->synergy clinical_hypothesis Clinical Hypothesis: Sitravatinib can overcome immunotherapy resistance in patients preclinical_rationale->clinical_hypothesis phase2_study Phase 2 Study (MRTX-500): Evaluate safety and efficacy in ICI-resistant NSCLC clinical_hypothesis->phase2_study phase2_results Promising signals of activity: - ORR, PFS, OS benefit in subgroups phase2_study->phase2_results phase3_study Phase 3 Study (SAPPHIRE): Confirm efficacy vs. standard of care phase2_results->phase3_study phase3_results Primary endpoint not met, but showed clinical activity phase3_study->phase3_results future_direction Future Directions: - Biomarker development - Exploration in other tumor types phase3_results->future_direction

References

Methodological & Application

Application Notes and Protocols: Sitravatinib Malate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitravatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs), is a promising anti-cancer agent.[1][2] Its mechanism of action involves the targeting of several key signaling pathways implicated in tumor growth, angiogenesis, and immune evasion.[3][4] This document provides detailed protocols for essential in vitro assays to characterize the activity of Sitravatinib malate, including kinase inhibition, cell viability, and colony formation assays, as well as Western blot analysis for target modulation.

Introduction

This compound is an orally bioavailable small molecule inhibitor that targets a spectrum of RTKs, including VEGFR, PDGFR, KIT, MET, AXL, and MER.[1][5] By inhibiting these kinases, Sitravatinib can disrupt crucial cellular processes that drive cancer progression.[1][3] The following protocols are designed to enable researchers to effectively evaluate the in vitro efficacy and mechanism of action of Sitravatinib.

Data Presentation

Table 1: Kinase Inhibition Profile of Sitravatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) of Sitravatinib against a panel of purified kinases. This data is crucial for understanding the potency and selectivity of the compound.

Kinase TargetIC50 (nM)
Axl1.5
MER2
VEGFR16
VEGFR25
VEGFR32
KIT6
FLT38
DDR129
DDR20.5
TRKA5
TRKB9

Data compiled from publicly available sources.[6]

Table 2: Anti-proliferative Activity of Sitravatinib in Cancer Cell Lines

This table presents the IC50 values of Sitravatinib in various cancer cell lines, demonstrating its cytostatic or cytotoxic effects.

Cell LineCancer TypeAssay TypeIC50 (µM)
KLN205Murine Lung CarcinomaMTS Assay~1
E0771Murine Breast CancerMTS Assay~1
CT1B-A5Murine SarcomaMTS Assay~1

Data indicates the concentration at which a 50% inhibition of cell viability is observed after a 5-day incubation period.[4][6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to quantify the binding affinity of Sitravatinib to its target kinases.

Materials:

  • Purified recombinant kinase (e.g., AXL, VEGFR2)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound, serially diluted

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates, low volume, non-binding surface

Procedure:

  • Prepare Reagents:

    • Prepare a 3X solution of the kinase and Eu-anti-Tag antibody mixture in assay buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in assay buffer.

    • Prepare a 3X serial dilution of this compound in assay buffer containing the same concentration of DMSO as the final assay condition (typically 1%).

  • Assay Assembly:

    • Add 5 µL of the 3X Sitravatinib serial dilution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the Sitravatinib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Sitravatinib.[4]

Materials:

  • Cancer cell lines (e.g., KLN205, E0771)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the Sitravatinib dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubate for the desired treatment period (e.g., 72 hours or 5 days).[4]

  • MTS Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the Sitravatinib concentration and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of Sitravatinib on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete culture medium.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

  • Colony Growth:

    • After the treatment period, replace the drug-containing medium with fresh complete culture medium.

    • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining:

    • Wash the wells twice with PBS.

    • Fix the colonies with methanol for 15-20 minutes at room temperature.

    • Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.

Western Blot Analysis of RTK Phosphorylation

This protocol is used to determine the effect of Sitravatinib on the phosphorylation status of its target receptor tyrosine kinases and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-VEGFR2, anti-total-VEGFR2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with Sitravatinib for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Mandatory Visualizations

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, KIT, AXL, MER, MET Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream Activation Sitravatinib Sitravatinib Sitravatinib->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotion

Caption: Sitravatinib inhibits multiple receptor tyrosine kinases (RTKs).

Cell_Viability_Assay_Workflow A Seed cells in 96-well plate B Treat with Sitravatinib (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate % viability and IC50 F->G

Caption: Workflow for the MTS-based cell viability assay.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis.

References

Sitravatinib Malate: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, also known as MGCD516, is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its targets include the TAM family (TYRO3, Axl, Mer), split kinase family receptors (VEGFR, PDGFR), c-Kit, RET, and c-Met.[1][2][4] These RTKs are critically involved in various cellular processes such as proliferation, survival, angiogenesis, and immune regulation, which are often dysregulated in cancer.[2][5] Sitravatinib has demonstrated anti-tumor activity in various preclinical cancer models and is under investigation in clinical trials for several solid tumors, including non-small cell lung cancer (NSCLC) and clear cell renal cell carcinoma (ccRCC).[3][4][6]

These application notes provide comprehensive guidelines and detailed protocols for the use of Sitravatinib Malate in cell culture experiments, designed to assist researchers in evaluating its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of Sitravatinib Across Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (Concentration)Incubation TimeReference
DDLS, LS141, MPNSTSarcomaCell Viability (CCK-8)Not specified, tested at 62.5-2000 nM72 h[1]
KB-8-5-11AdenocarcinomaqHTS assay (P-glycoprotein substrates)Potency = 4.6109 μMNot specified[1]
KB-3-1AdenocarcinomaqHTS assay (P-glycoprotein substrates)Not specifiedNot specified[1]
FLT3-ITD AML cell linesAcute Myeloid LeukemiaCell ProliferationNot specifiedNot specified[7]
NCI-H460/MX20, S1-M1-80Drug-resistant cancer cell linesDrug Sensitivity (MTT)Highest non-toxic conc. = 3 μMNot specified[8]
HEK293/ABCG2Transfected cell lineDrug Sensitivity (MTT)Highest non-toxic conc. = 3 μMNot specified[8]

Note: IC50 values are highly dependent on the cell line and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Mechanism of Action and Signaling Pathways

Sitravatinib exerts its anti-tumor effects by inhibiting multiple RTKs involved in oncogenic signaling. By targeting the TAM receptors (Tyro3, Axl, and Mer), Sitravatinib can modulate the tumor microenvironment, which is often exploited by cancer cells to foster growth and evade the immune system.[5] Inhibition of these receptors may enhance the anti-tumor immune response.[5] Additionally, Sitravatinib targets VEGFR2, a key mediator of angiogenesis, thereby potentially inhibiting the formation of new blood vessels required for tumor growth and metastasis.[5] The simultaneous inhibition of these pathways makes Sitravatinib a promising agent for both direct anti-tumor activity and immunomodulation.

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_sitravatinib cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation & Survival PDGFR->Proliferation cKit c-Kit cKit->Proliferation TAM TAM (Axl, Mer, Tyro3) Immune_Evasion Immune Evasion TAM->Immune_Evasion cMet c-Met cMet->Proliferation Sitravatinib Sitravatinib Sitravatinib->VEGFR Sitravatinib->PDGFR Sitravatinib->cKit Sitravatinib->TAM Sitravatinib->cMet

Sitravatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Use fresh, high-quality DMSO to prepare the stock solution as moisture can reduce solubility.[1]

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 100 mg/mL in DMSO.[1]

  • Procedure :

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the calculated volume of DMSO to the vial to achieve the desired concentration.

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

General Cell Culture Treatment Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in appropriate culture vessels Adherence Allow cells to adhere (typically overnight) Cell_Seeding->Adherence Prepare_Drug Prepare serial dilutions of Sitravatinib from stock Adherence->Prepare_Drug Treat_Cells Replace media with fresh media containing Sitravatinib or vehicle control Prepare_Drug->Treat_Cells Incubate Incubate for desired duration (e.g., 72 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Incubate->Viability_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Incubate->Protein_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Incubate->Gene_Expression

A typical workflow for in vitro cell culture experiments with Sitravatinib.
Cell Viability Assay (CCK-8)

This protocol is adapted from a study that utilized Sitravatinib on sarcoma cell lines.[1]

  • Cell Seeding : Plate 2,000-3,000 cells per well in a 96-well plate in RPMI or DMEM supplemented with 10% FBS.

  • Adherence : Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment : The following day, remove the media and replace it with 100 µL of fresh media containing various concentrations of Sitravatinib (e.g., 62.5, 125, 250, 500, 1000, 2000 nM) or a vehicle control (DMSO).[1]

  • Incubation : Incubate the plate for 72 hours.[1]

  • Assay :

    • After incubation, replace the media with 100 µL of fresh media containing 10% CCK-8 solution.[1]

    • Incubate for 1-4 hours, or until a sufficient color change is observed.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from wells without cells.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results and determine the IC50 value using appropriate software (e.g., CompuSyn, GraphPad Prism).[1]

Western Blotting for Phosphorylated RTKs

This protocol allows for the assessment of Sitravatinib's inhibitory effect on target phosphorylation.

  • Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Sitravatinib at the desired concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation : Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-PDGFRβ, PDGFRβ, p-AKT, AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Combination Therapies

Sitravatinib's immunomodulatory effects make it a promising candidate for combination therapies, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[5][9] Studies have shown that Sitravatinib can enhance the efficacy of ICIs by repolarizing tumor-associated macrophages from an immunosuppressive (M2) to an anti-tumor (M1) phenotype and increasing the infiltration of cytotoxic T-cells into the tumor microenvironment.[9] When designing combination studies, it is crucial to establish the optimal dose and schedule for both agents to maximize synergy and minimize toxicity.

Stability and Solubility

Sitravatinib is a highly permeable compound.[10] For in vitro studies, it is typically dissolved in DMSO.[1] While the malate salt form is more stable for commercialization, the free base has been used in earlier clinical trials.[10] For cell culture applications, it is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistent activity. The stability of Sitravatinib in aqueous cell culture media over extended periods should be empirically determined if long-term experiments are planned.

Conclusion

This compound is a versatile multi-kinase inhibitor with significant potential for cancer research and drug development. The protocols and guidelines presented here provide a framework for conducting robust in vitro studies to explore its therapeutic efficacy and underlying mechanisms of action. Careful optimization of experimental conditions, including cell line selection, drug concentration, and treatment duration, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Experiments Using Sitravatinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, also known as MGCD516, is a potent, orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor.[1] It targets a range of RTKs implicated in cancer progression, including the TAM family (TYRO3, AXL, MERTK), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and MET.[1][2][3] By inhibiting these signaling pathways, sitravatinib can suppress tumor growth and modulate the tumor microenvironment. These application notes provide detailed protocols and dosage information for conducting in vivo experiments with sitravatinib malate in preclinical cancer models.

Mechanism of Action

Sitravatinib exerts its anti-tumor effects by blocking the signaling of multiple RTKs that are crucial for tumor cell proliferation, survival, angiogenesis, and immune evasion.[2][3] The inhibition of TAM receptors (TYRO3, Axl, Mer) and VEGFR2, among others, disrupts the tumor microenvironment and can enhance anti-tumor immune responses.[3] This multi-targeted approach makes sitravatinib a promising agent for various cancer types, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and sarcoma.[3]

Sitravatinib_Mechanism_of_Action cluster_cell Tumor Cell / Endothelial Cell / Immune Cell cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Anti-Tumor Effects Sitravatinib This compound TAM TAM (TYRO3, AXL, MERTK) Sitravatinib->TAM Inhibits VEGFR VEGFRs Sitravatinib->VEGFR Inhibits PDGFR PDGFRs Sitravatinib->PDGFR Inhibits cKit c-Kit Sitravatinib->cKit Inhibits MET MET Sitravatinib->MET Inhibits Proliferation Proliferation TAM->Proliferation Survival Survival TAM->Survival Immune_Suppression Immune Suppression TAM->Immune_Suppression Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation cKit->Proliferation MET->Proliferation MET->Survival Tumor_Growth_Inhibition Tumor Growth Inhibition Proliferation->Tumor_Growth_Inhibition Survival->Tumor_Growth_Inhibition Anti_Angiogenesis Anti-Angiogenesis Angiogenesis->Anti_Angiogenesis Enhanced_Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Suppression->Enhanced_Anti_Tumor_Immunity Inhibition of

Sitravatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Data Presentation: In Vivo Dosages and Formulations

The following tables summarize the dosages and vehicle formulations of this compound used in various preclinical in vivo studies.

Table 1: this compound Dosage in Mouse Models

Animal ModelTumor TypeDosageAdministration RouteFrequencyReference
ICR/SCID MiceSarcoma Xenograft15 mg/kgOral (p.o.)Daily(Patwardhan et al., Oncotarget, 2016)
Balb/c Mice4T1, RENCA20 mg/kgOral (p.o.)Daily(Dolan et al., PLoS One, 2019)[4]
C57BL/6 MiceCT1B-A520 mg/kgOral (p.o.)Daily(Du et al., JCI Insight, 2018)

Table 2: Vehicle Formulations for In Vivo Administration

Vehicle CompositionpHNotesReference
0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween-80 in Water1.4Used for sarcoma xenograft studies.(Patwardhan et al., Oncotarget, 2016)
40% (v/v) PEG300, 60% (v/v) 0.1N HCl in normal salineN/AUsed in studies with TKI-resistant tumor models.(Dolan et al., PLoS One, 2019)

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration in mice.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween-80

  • Sterile water

  • pH meter

  • Stir plate and stir bar

  • Sterile conical tubes

Procedure:

  • Prepare the vehicle solution:

    • To prepare a 0.5% HPMC, 0.1% Tween-80 solution, first dissolve the appropriate amount of HPMC in sterile water with gentle heating and stirring.

    • Once the HPMC is dissolved and the solution has cooled to room temperature, add Tween-80 to a final concentration of 0.1%.

    • Adjust the pH of the vehicle solution to approximately 1.4 using HCl.

  • Prepare the sitravatinib suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 15 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 1.5 mg/mL).

    • Gradually add the this compound powder to the prepared vehicle solution while continuously stirring to ensure a homogenous suspension.

    • Continue stirring for at least 30 minutes before administration.

  • Administration:

    • Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Start Initiate Treatment: - Vehicle Control - this compound Randomization->Treatment_Start Daily_Dosing Daily Oral Gavage Treatment_Start->Daily_Dosing Tumor_Measurement Tumor Volume Measurement (e.g., 2-3 times/week) Daily_Dosing->Tumor_Measurement Body_Weight Monitor Body Weight and Animal Health Daily_Dosing->Body_Weight Endpoint Endpoint Criteria Met (e.g., tumor volume, study duration) Tumor_Measurement->Endpoint Body_Weight->Endpoint Euthanasia Euthanasia and Tissue Collection Endpoint->Euthanasia Data_Analysis Data Analysis Euthanasia->Data_Analysis

A typical experimental workflow for an in vivo tumor growth inhibition study.

Procedure:

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the animals into treatment and control groups with comparable average tumor volumes.

  • Treatment Administration:

    • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

    • Administer the treatment or vehicle daily via oral gavage. The duration of treatment can vary depending on the study design, ranging from a few days to several weeks, or until a predefined endpoint is reached.[4]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the animals and observe for any signs of toxicity.

    • The study endpoint may be a specific tumor volume, a predetermined study duration, or signs of significant morbidity in the animals.

  • Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry, or western blotting).

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The provided dosages, formulations, and protocols are based on published preclinical studies and should be adapted to specific experimental needs and institutional guidelines. Careful consideration of the animal model, tumor type, and study endpoints is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Combining Sitravatinib Malate with Nivolumab in a Humanized Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the combination therapy of Sitravatinib Malate and nivolumab in a humanized patient-derived xenograft (PDX) mouse model. This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including the TAM family (TYRO3, AXL, MERTK) and VEGFR2.[1] This multi-targeted approach is designed to remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state. Nivolumab is a fully human IgG4 monoclonal antibody that acts as a checkpoint inhibitor by blocking the interaction between programmed death-1 (PD-1) and its ligands, PD-L1 and PD-L2, thereby restoring anti-tumor T-cell activity.[2][3]

The combination of this compound and nivolumab is a rational approach to enhance anti-tumor immunity, particularly in tumors resistant to checkpoint blockade alone. Sitravatinib's inhibition of TAM and VEGFR signaling can reduce the populations of immunosuppressive cells such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs), and normalize the tumor vasculature. This altered TME may then be more susceptible to the restored T-cell-mediated killing facilitated by nivolumab. Preclinical studies in various models have shown that this combination can lead to enhanced anti-tumor efficacy.[4][5]

This document provides detailed methodologies for in vivo studies using humanized PDX models, along with protocols for subsequent ex vivo analyses, including immunohistochemistry and flow cytometry, to assess treatment efficacy and pharmacodynamic changes.

Data Presentation

The following tables represent illustrative data that could be generated from a study combining this compound and nivolumab in a humanized PDX model. The values are hypothetical and intended to demonstrate how to structure and present quantitative results from such an experiment.

Table 1: In Vivo Tumor Growth Inhibition in a Humanized PDX Model

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 150-
This compound (20 mg/kg, daily, p.o.)10900 ± 12040
Nivolumab (10 mg/kg, every 3 days, i.p.)101050 ± 13030
This compound + Nivolumab10450 ± 8070

Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

Treatment Group% CD8+ T Cells of CD45+ Cells (Mean ± SEM)% Regulatory T Cells (Tregs) of CD4+ T Cells (Mean ± SEM)% M2 Macrophages of F4/80+ Cells (Mean ± SEM)
Vehicle Control10 ± 1.525 ± 2.060 ± 5.0
This compound15 ± 2.015 ± 1.830 ± 4.0
Nivolumab18 ± 2.522 ± 2.255 ± 4.5
This compound + Nivolumab25 ± 3.010 ± 1.520 ± 3.5

Signaling Pathway and Experimental Workflow Diagrams

Sitravatinib_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_receptors Receptor Tyrosine Kinases Tumor Cell Tumor Cell M2 Macrophage M2 Macrophage Immunosuppression Immunosuppression M2 Macrophage->Immunosuppression MDSC MDSC MDSC->Immunosuppression Endothelial Cell Endothelial Cell Tumor Growth Tumor Growth Endothelial Cell->Tumor Growth Sitravatinib This compound TAM TAM Receptors (Axl, Mer, Tyro3) Sitravatinib->TAM inhibits VEGFR2 VEGFR2 Sitravatinib->VEGFR2 inhibits TAM->M2 Macrophage promotes differentiation TAM->MDSC promotes function VEGFR2->Endothelial Cell promotes angiogenesis

Caption: this compound inhibits TAM and VEGFR2 signaling pathways.

Nivolumab_Signaling_Pathway cluster_cells Cellular Interaction T Cell T Cell Tumor Cell Tumor Cell Nivolumab Nivolumab PD1 PD-1 Nivolumab->PD1 blocks binding T Cell Activation T Cell Activation Nivolumab->T Cell Activation T Cell Inactivation T Cell Inactivation PD1->T Cell Inactivation PDL1 PD-L1 PDL1->PD1 binds & inhibits Tumor Cell Killing Tumor Cell Killing T Cell Activation->Tumor Cell Killing

Caption: Nivolumab blocks the PD-1/PD-L1 immune checkpoint interaction.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Humanize Mice Engraft human CD34+ hematopoietic stem cells into NSG mice Implant PDX Implant patient-derived tumor fragments Humanize Mice->Implant PDX Tumor Growth Allow tumors to reach ~100-150 mm³ Implant PDX->Tumor Growth Randomize Randomize mice into treatment groups Tumor Growth->Randomize Administer Drugs Administer this compound (p.o.) and Nivolumab (i.p.) Randomize->Administer Drugs Monitor Monitor tumor growth and animal health Administer Drugs->Monitor Harvest Tissues Harvest tumors and spleens at endpoint Monitor->Harvest Tissues IHC Immunohistochemistry (e.g., PD-L1, CD8) Harvest Tissues->IHC Flow Cytometry Flow Cytometry for immune cell profiling Harvest Tissues->Flow Cytometry

Caption: Experimental workflow for the combination therapy study.

Experimental Protocols

Establishment of Humanized Patient-Derived Xenograft (PDX) Model

This protocol describes the generation of a humanized mouse model by engrafting human hematopoietic stem cells (HSCs) into immunodeficient mice, followed by the implantation of a patient-derived tumor.[6][7][8]

Materials:

  • NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)

  • Human CD34+ hematopoietic stem cells (HSCs)

  • Patient-derived tumor tissue

  • Matrigel

  • Sterile surgical tools

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Humanization of Mice:

    • Sub-lethally irradiate NSG mice (2.5 Gy) to facilitate engraftment of human HSCs.

    • Within 24 hours of irradiation, inject approximately 1x105 human CD34+ HSCs intravenously into each mouse.

    • Allow 12-16 weeks for the human immune system to reconstitute. The level of human immune cell engraftment can be monitored by flow cytometry of peripheral blood.

  • PDX Implantation:

    • Anesthetize the humanized mouse.

    • Prepare a small incision on the flank of the mouse.

    • Implant a small fragment (2-3 mm³) of the patient-derived tumor tissue subcutaneously. The tumor fragment can be mixed with Matrigel to improve engraftment rates.

    • Suture the incision.

    • Monitor the mice for tumor growth. Tumors are typically palpable within 2-4 weeks.

In Vivo Combination Therapy Study

Materials:

  • Humanized PDX mice with established tumors (100-150 mm³)

  • This compound formulated for oral gavage

  • Nivolumab formulated for intraperitoneal injection

  • Vehicle control for this compound

  • Isotype control for nivolumab

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Treatment Groups:

    • Group 1: Vehicle control (p.o., daily) + Isotype control (i.p., every 3 days)

    • Group 2: this compound (20 mg/kg, p.o., daily) + Isotype control (i.p., every 3 days)

    • Group 3: Vehicle control (p.o., daily) + Nivolumab (10 mg/kg, i.p., every 3 days)

    • Group 4: this compound (20 mg/kg, p.o., daily) + Nivolumab (10 mg/kg, i.p., every 3 days)

  • Drug Administration:

    • Administer this compound or its vehicle daily via oral gavage.

    • Administer nivolumab or its isotype control every 3 days via intraperitoneal injection.

  • Monitoring:

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice twice a week as a measure of general health.

    • Observe the mice for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the endpoint, euthanize the mice and harvest the tumors and spleens for ex vivo analysis.

Immunohistochemistry (IHC) for PD-L1 and CD8

This protocol is for the detection of PD-L1 and CD8 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: anti-PD-L1 and anti-CD8

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS (3 x 5 minutes).

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS (3 x 5 minutes).

    • Develop with DAB substrate until the desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a coverslip using mounting medium.

Flow Cytometry for Tumor-Infiltrating Leukocytes

This protocol describes the isolation and immunophenotyping of immune cells from tumor tissue.[9][10][11]

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Collagenase IV and DNase I

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • Cell strainers (70 µm)

  • FACS buffer (PBS + 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-human CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1)

  • Live/dead stain

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue into small pieces in RPMI-1640.

    • Digest the tissue with collagenase IV and DNase I at 37°C for 30-60 minutes with agitation.

    • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells with ACK lysis buffer.

    • Wash the cells with FACS buffer.

  • Staining:

    • Resuspend the cells in FACS buffer and stain with a live/dead marker.

    • Block Fc receptors with Fc block.

    • Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.

    • Wash the cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single, human CD45+ cells to identify different immune cell populations.

References

Application Notes and Protocols for Immunohistochemistry in Sitravatinib Malate-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2] Its primary targets include the TAM family of receptors (Tyro3, Axl, MerTK), vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, MET, and RET.[1][2][3][4] By inhibiting these receptor tyrosine kinases (RTKs), sitravatinib disrupts the tumor microenvironment (TME), hinders the formation of new blood vessels that supply the tumor, and enhances the anti-tumor immune response.[5][6][7] This multi-pronged mechanism of action makes sitravatinib a promising therapeutic agent, particularly in combination with immune checkpoint inhibitors, for various solid tumors.[5][6][8]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with this compound. The protocols are designed to enable researchers to assess the pharmacodynamic effects of sitravatinib on its intended targets and to characterize the resulting changes in the tumor microenvironment.

Principle of the Method

Immunohistochemistry is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This method involves the use of antibodies that specifically bind to the target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody-antigen interaction is then visualized using a chromogenic or fluorescent detection system.

In the context of sitravatinib treatment, IHC can be employed to:

  • Assess target engagement: Evaluate the expression and phosphorylation status of sitravatinib's target receptors (e.g., Axl, MerTK, VEGFR2) before and after treatment.

  • Characterize the tumor microenvironment: Analyze the infiltration and polarization of immune cells, such as tumor-associated macrophages (TAMs) and T lymphocytes, to understand the immunomodulatory effects of the drug.

  • Identify potential biomarkers of response or resistance: Correlate the expression levels of specific proteins with clinical outcomes to guide patient selection and treatment strategies.

Featured Applications

The following protocols are designed for the immunohistochemical analysis of key biomarkers relevant to the mechanism of action of sitravatinib in FFPE tumor tissues.

Data Presentation

While specific quantitative data from clinical trials detailing pre- and post-sitravatinib treatment IHC scores are not extensively available in the public domain, the following table illustrates how such data could be presented. The values are hypothetical and intended for demonstrative purposes.

Table 1: Illustrative Quantitative Immunohistochemistry (IHC) Analysis of Biomarkers in Sitravatinib-Treated Tumors

BiomarkerPre-Treatment (Mean H-Score ± SD)Post-Treatment (Mean H-Score ± SD)Fold ChangePutative Biological Effect
p-Axl (Y702)150 ± 4550 ± 20-3.0Inhibition of Axl signaling
p-MerTK (Y749)120 ± 3040 ± 15-3.0Inhibition of MerTK signaling
VEGFR2180 ± 55170 ± 50-1.1Minimal change in total protein
CD68200 ± 60190 ± 55-1.1Overall macrophage marker
CD163 (M2 TAM)160 ± 4080 ± 25-2.0Shift from M2 to M1 phenotype
CD850 ± 15100 ± 30+2.0Increased cytotoxic T-cell infiltration

H-Score is calculated as: (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells), with a range of 0-300.

Experimental Protocols

I. Multiplex Immunohistochemistry (mIHC) for Tumor Microenvironment Profiling

This protocol allows for the simultaneous detection of multiple markers to provide spatial context of different immune cell populations within the tumor microenvironment.

1. Specimen Preparation:

  • Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) mounted on charged slides.
  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in a citrate-based buffer (pH 6.0) or EDTA-based buffer (pH 9.0) at 95-100°C for 20-30 minutes. The choice of buffer depends on the primary antibodies being used.

3. Staining Procedure (Sequential):

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS-T).
  • Protein Block: Incubate with a protein blocking solution (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
  • Primary Antibody (1st Marker): Incubate with the first primary antibody (e.g., anti-CD68) at its optimal dilution overnight at 4°C.
  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
  • Signal Amplification (Tyramide Signal Amplification - TSA): Incubate with a fluorescently labeled tyramide reagent (e.g., Opal™) for 5-10 minutes.
  • Antibody Stripping: Perform another round of HIER to remove the primary and secondary antibodies from the previous step, while the fluorescent signal remains covalently bound.
  • Repeat for Subsequent Markers: Repeat steps 3.3 to 3.7 for each subsequent primary antibody (e.g., anti-CD163, anti-CD8), using a different fluorescently labeled tyramide for each.

4. Counterstaining and Mounting:

  • Counterstain nuclei with DAPI.
  • Mount with a fluorescent mounting medium.

5. Imaging and Analysis:

  • Acquire images using a multispectral imaging system.
  • Use image analysis software to unmix the fluorescent signals and quantify the expression and co-localization of the different markers.

II. Single-Plex Chromogenic Immunohistochemistry for Target Receptors

This protocol is for the detection of a single target, such as VEGFR2 or Axl.

1. Specimen Preparation and Antigen Retrieval:

  • Follow steps 1 and 2 from the mIHC protocol.

2. Staining Procedure:

  • Peroxidase and Protein Block: Follow steps 3.1 and 3.2 from the mIHC protocol.
  • Primary Antibody: Incubate with the primary antibody (e.g., anti-VEGFR2, anti-Axl, anti-MerTK) at its optimal dilution overnight at 4°C.
  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
  • Detection: Incubate with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity develops.
  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

3. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.
  • Mount with a permanent mounting medium.

4. Analysis:

  • Staining intensity and the percentage of positive cells can be semi-quantitatively assessed using the H-score method.

Visualization of Signaling Pathways and Workflows

Sitravatinib_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Receptors Receptor Tyrosine Kinases cluster_Effects Downstream Effects Tumor Cells Tumor Cells Other_RTKs Other RTKs (c-Kit, MET, RET) Tumor Cells->Other_RTKs Expresses TAMs (M2) Tumor-Associated Macrophages (M2) TAM_Receptors TAM Receptors (Axl, MerTK, Tyro3) TAMs (M2)->TAM_Receptors Expresses Endothelial Cells Endothelial Cells VEGFR2 VEGFR2 Endothelial Cells->VEGFR2 Expresses Sitravatinib Sitravatinib Sitravatinib->TAM_Receptors Inhibits Sitravatinib->VEGFR2 Inhibits Sitravatinib->Other_RTKs Inhibits Immune_Suppression Immune Suppression TAM_Receptors->Immune_Suppression Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Other_RTKs->Tumor_Growth

Figure 1: Sitravatinib's multi-targeted mechanism of action.

IHC_Workflow Start FFPE Tumor Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chromogen/Fluorophore) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Imaging & Quantitative Analysis (H-Score) Counterstain->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Sitravatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the immunological effects of Sitravatinib and detailed protocols for analyzing these changes using flow cytometry.

Introduction to Sitravatinib and its Immunomodulatory Properties

Sitravatinib is an investigational, spectrum-selective tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MerTK), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) families, as well as KIT, RET, and MET.[1][2][3][4] By inhibiting these targets, Sitravatinib disrupts the tumor microenvironment (TME), which is often manipulated by cancer cells to foster growth and evade the immune system.[5] This targeted action makes Sitravatinib a promising agent in immuno-oncology, particularly in combination with immune checkpoint inhibitors.[5]

The primary immunomodulatory effect of Sitravatinib is the reduction of immunosuppressive cell populations within the TME.[1][6] This includes a decrease in monocytic myeloid-derived suppressor cells (M-MDSCs) and M2-polarized macrophages.[1] Concurrently, Sitravatinib treatment has been shown to increase the infiltration and activation of anti-tumor immune cells, such as CD4+ and CD8+ T cells.[1] These changes can transform an immunologically "cold" tumor, which is unresponsive to immunotherapy, into a "hot" tumor with an active anti-cancer immune response.

Quantitative Analysis of Immune Cell Populations Post-Sitravatinib Treatment

The following tables summarize the observed changes in immune cell populations in preclinical models following Sitravatinib treatment. This data is compiled from published studies and is intended to provide a reference for expected outcomes.

Table 1: Changes in Tumor-Associated Immune Cells in KLN205 Tumor-Bearing Mice [1]

Immune Cell PopulationMarker ProfileChange with Sitravatinib
Monocytic MDSCsCD11b+Ly6G–Ly6C+Significantly Reduced
M2 Macrophages(Not specified in detail)Significantly Reduced
CD4+ T CellsCD3+CD4+Increased
Exhausted CD8+ T CellsCD3+CD8+PD-1+CTLA-4+Increased

Table 2: Changes in Splenocytes from KLN205 Tumor-Bearing Mice [1]

Immune Cell PopulationMarker ProfileChange with Sitravatinib
CD4+ T CellsCD3+CD4+Increased
Proliferating CD8+ T CellsCD3+CD8+Ki67+Increased

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by Sitravatinib and a general workflow for the flow cytometry analysis of immune cells.

Sitravatinib_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_receptors Receptor Tyrosine Kinases Tumor Cells Tumor Cells M2 Macrophage M2 Macrophage Tumor Cells->M2 Macrophage Recruits MDSC MDSC Tumor Cells->MDSC Recruits Treg Treg Tumor Cells->Treg Recruits Effector T Cell Effector T Cell M2 Macrophage->Effector T Cell Suppresses MDSC->Effector T Cell Suppresses Treg->Effector T Cell Suppresses Effector T Cell->Tumor Cells Kills Sitravatinib Sitravatinib TAM TAM (TYRO3, AXL, MerTK) Sitravatinib->TAM Inhibits VEGFR VEGFR Sitravatinib->VEGFR Inhibits PDGFR PDGFR Sitravatinib->PDGFR Inhibits KIT KIT Sitravatinib->KIT Inhibits RET RET Sitravatinib->RET Inhibits MET MET Sitravatinib->MET Inhibits TAM->M2 Macrophage Promotes TAM->MDSC Promotes VEGFR->Tumor Cells Angiogenesis

Figure 1: Sitravatinib's multifaceted mechanism of action targeting key RTKs to remodel the tumor microenvironment.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_acquisition_analysis Data Acquisition & Analysis Sample Tumor Tissue or Peripheral Blood Dissociation Mechanical & Enzymatic Dissociation (Tumor) Sample->Dissociation Isolation PBMC Isolation (Blood) Sample->Isolation RBC_Lysis Red Blood Cell Lysis Dissociation->RBC_Lysis Isolation->RBC_Lysis Cell_Count Cell Counting & Viability Assessment RBC_Lysis->Cell_Count Fc_Block Fc Receptor Block Cell_Count->Fc_Block Surface_Staining Surface Marker Staining Fc_Block->Surface_Staining Fix_Perm Fixation & Permeabilization (for intracellular targets) Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Marker Staining Fix_Perm->Intracellular_Staining Acquisition Flow Cytometer Acquisition Intracellular_Staining->Acquisition Gating Gating Strategy Acquisition->Gating Quantification Quantification of Immune Cell Subsets Gating->Quantification

Figure 2: A generalized experimental workflow for the flow cytometric analysis of immune cells from biological samples.

Experimental Protocols

The following protocols provide a detailed methodology for the flow cytometric analysis of immune cells from both peripheral blood and tumor tissue following Sitravatinib treatment.

Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

1. Materials:

  • Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Live/dead stain (e.g., Zombie NIR™)

  • Fixation/Permeabilization buffer kit (if performing intracellular staining)

  • Flow cytometer

2. PBMC Isolation:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the isolated PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Perform a red blood cell lysis step if significant contamination is present.

  • Wash the cells again and resuspend in flow cytometry staining buffer.

  • Count the cells and assess viability using a hemocytometer or automated cell counter.

3. Antibody Staining:

  • Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in cold flow cytometry staining buffer.

  • Add the live/dead stain according to the manufacturer's protocol and incubate.

  • Wash the cells with staining buffer.

  • Add the Fc receptor blocking reagent and incubate for 10 minutes on ice.

  • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with staining buffer.

  • If performing intracellular staining, proceed with fixation and permeabilization according to the manufacturer's instructions, followed by incubation with intracellular antibodies.

  • Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry acquisition.

Table 3: Suggested Antibody Panel for PBMC Analysis

TargetFluorochromeClonePurpose
CD45BUV395HI30Pan-leukocyte marker
CD3BUV496UCHT1T cell marker
CD4BUV563SK3Helper T cell marker
CD8BUV661SK1Cytotoxic T cell marker
CD14BUV737M5E2Monocyte marker
CD16BUV8053G8NK cell and monocyte marker
CD56BV421NCAM16.2NK cell marker
HLA-DRBV510G46-6Activation marker
CD19BV605HIB19B cell marker
CD11cBV6503.9Dendritic cell marker
PD-1BV711EH12.2H7Exhaustion marker
Ki67PEB56Proliferation marker (intracellular)
Live/DeadZombie NIR™Viability marker
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

1. Materials:

  • Surgical tools for tumor excision

  • GentleMACS Dissociator (or similar tissue dissociator)

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • RPMI-1640 medium

  • Density gradient medium (e.g., Percoll)

  • Cell strainers (100 µm and 40 µm)

  • ACK lysis buffer (for red blood cell lysis)

  • All reagents listed in Protocol 1

2. TIL Isolation:

  • Place the freshly excised tumor tissue in cold RPMI-1640 medium.

  • Mince the tumor into small pieces using a sterile scalpel.

  • Transfer the tissue fragments to a gentleMACS C Tube containing the enzyme cocktail from a tumor dissociation kit.

  • Run the appropriate program on the gentleMACS Dissociator.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a 100 µm cell strainer, followed by a 40 µm cell strainer.

  • Wash the cells with RPMI-1640.

  • (Optional) To enrich for lymphocytes, resuspend the cell pellet in a 40% Percoll solution and layer it over an 80% Percoll solution. Centrifuge at 800 x g for 20 minutes at room temperature with the brake off. Collect the lymphocytes from the interface.

  • Perform red blood cell lysis using ACK buffer.

  • Wash the cells and resuspend in flow cytometry staining buffer.

  • Count the cells and assess viability.

3. Antibody Staining:

  • Follow the same antibody staining procedure as described in Protocol 1, steps 1-8.

  • Use the antibody panel suggested in Table 4 for a comprehensive analysis of the tumor immune microenvironment.

Table 4: Suggested Antibody Panel for TIL Analysis

TargetFluorochromeClonePurpose
CD45BUV39530-F11Pan-leukocyte marker
CD3BUV49617A2T cell marker
CD4BUV563GK1.5Helper T cell marker
CD8aBUV66153-6.7Cytotoxic T cell marker
CD11bBUV737M1/70Myeloid cell marker
Ly6GBUV8051A8Granulocytic MDSC marker
Ly6CBV421HK1.4Monocytic MDSC marker
F4/80BV510BM8Macrophage marker
CD11cBV605N418Dendritic cell marker
MHC-IIBV650M5/114.15.2Antigen presentation marker
PD-1BV71129F.1A12Exhaustion marker
Tim-3PERMT3-23Exhaustion marker
Live/DeadZombie NIR™Viability marker

Data Analysis and Gating Strategy

A sequential gating strategy is crucial for accurate identification of immune cell populations. The following diagram provides a general framework for gating on major lymphoid and myeloid subsets.

Gating_Strategy cluster_lymphoid Lymphoid Lineage cluster_myeloid Myeloid Lineage All_Events All Events (FSC-A vs SSC-A) Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Live_Cells Live Cells (Live/Dead vs FSC-A) Singlets->Live_Cells CD45_Positive CD45+ Leukocytes (CD45 vs SSC-A) Live_Cells->CD45_Positive T_Cells CD3+ T Cells (CD3 vs SSC-A) CD45_Positive->T_Cells NK_Cells CD3-CD56+ NK Cells (CD3 vs CD56) CD45_Positive->NK_Cells Myeloid_Cells CD11b+ Myeloid Cells (CD11b vs SSC-A) CD45_Positive->Myeloid_Cells CD4_T_Cells CD4+ T Cells (CD4 vs CD8) T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T Cells (CD8 vs CD4) T_Cells->CD8_T_Cells Macrophages F4/80+ Macrophages (F4/80 vs Ly6G) Myeloid_Cells->Macrophages Monocytic_MDSC Ly6C+ Monocytic MDSCs (Ly6C vs Ly6G) Myeloid_Cells->Monocytic_MDSC Granulocytic_MDSC Ly6G+ Granulocytic MDSCs (Ly6G vs Ly6C) Myeloid_Cells->Granulocytic_MDSC

Figure 3: A representative gating strategy for identifying key lymphoid and myeloid cell populations from a single-cell suspension.

Disclaimer: These protocols and antibody panels are intended as a starting point. Optimization may be required depending on the specific experimental conditions, tissue type, and flow cytometer used. It is recommended to perform antibody titrations and run appropriate controls (e.g., fluorescence minus one - FMO) to ensure accurate data interpretation.

References

Application Notes and Protocols for Determining the IC50 of Sitravatinib Malate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib (formerly MGCD516) is a potent, orally bioavailable, small-molecule inhibitor of a spectrum of receptor tyrosine kinases (RTKs).[1][2][3][4] Its targets include the TAM family (TYRO3, AXL, MER), split family kinases (VEGFR, KIT, PDGFR), RET, c-Met, and others.[1][2][3][4] These RTKs are implicated in oncogenesis, tumor angiogenesis, and the regulation of the tumor microenvironment.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, making Sitravatinib a promising therapeutic agent. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Sitravatinib malate in various cancer cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action

Sitravatinib exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] This blockade disrupts key cellular processes in cancer cells, including proliferation, survival, and migration. The inhibition of TAM kinases and VEGFR, in particular, suggests a dual role for Sitravatinib in directly targeting tumor cells and modulating the tumor microenvironment to be less immunosuppressive.[2]

Signaling Pathway Overview

Sitravatinib_Mechanism_of_Action cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (TAM, VEGFR, c-Met, RET, KIT, PDGFR) Downstream Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Activation Sitravatinib This compound Sitravatinib->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis ImmuneEvasion Immune Evasion Downstream->ImmuneEvasion

Figure 1. Simplified signaling pathway of Sitravatinib's mechanism of action.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of Sitravatinib in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, cell line passage number, and other experimental conditions.

Cancer TypeCell LineIC50 (nM)Assay MethodReference
Sarcoma
Dedifferentiated LiposarcomaDDLS250 - 750CCK-8[5]
MyxofibrosarcomaLS141250 - 750CCK-8[5]
Malignant Peripheral Nerve Sheath TumorMPNST250 - 750CCK-8[5]
Ewing's SarcomaA6731500 - 2000CCK-8[5]
OsteosarcomaSaos21500 - 2000CCK-8[5]
Glioblastoma
GlioblastomaU87-MGDose-dependent reduction in viabilityNot specified[6]
GlioblastomaU251Dose-dependent reduction in viabilityNot specified[6]

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to determine the IC50 of this compound.

Experimental Workflow Overview

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select and maintain cancer cell lines) CellSeeding 3. Cell Seeding (Plate cells in 96-well plates) CellCulture->CellSeeding DrugPrep 2. Sitravatinib Dilution (Prepare a serial dilution series) DrugTreatment 4. Drug Treatment (Add Sitravatinib dilutions to cells) DrugPrep->DrugTreatment CellSeeding->DrugTreatment Incubation 5. Incubation (Incubate for 48-72 hours) DrugTreatment->Incubation ViabilityAssay 6. Viability Assay (e.g., MTT, CCK-8, or CellTiter-Glo) Incubation->ViabilityAssay DataAcquisition 7. Data Acquisition (Measure absorbance or luminescence) ViabilityAssay->DataAcquisition IC50Calculation 8. IC50 Calculation (Non-linear regression analysis) DataAcquisition->IC50Calculation

Figure 2. General workflow for IC50 determination of Sitravatinib.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of Sitravatinib in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the diluted Sitravatinib solutions. Include a vehicle control (DMSO-containing medium) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C until formazan crystals are formed.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Sitravatinib concentration and perform a non-linear regression analysis to determine the IC50 value.

Protocol 2: CCK-8 (Cell Counting Kit-8) Assay

This is a convenient and sensitive colorimetric assay for the determination of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • DMSO

  • CCK-8 solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C.

  • Drug Treatment:

    • Prepare serial dilutions of Sitravatinib in culture medium.

    • Add 10 µL of the diluted drug solutions to the respective wells.

    • Incubate for 72 hours at 37°C.[5]

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[5]

    • Incubate the plate for 1-4 hours at 37°C.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[5]

    • Follow the data analysis steps outlined in the MTT assay protocol to calculate the IC50 value.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Dispense 100 µL of cell suspension (5,000-10,000 cells/well) into an opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C.

  • Drug Treatment:

    • Prepare serial dilutions of Sitravatinib in culture medium.

    • Add the diluted drug solutions to the wells.

    • Incubate for 48-72 hours at 37°C.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Follow the data analysis steps outlined in the MTT assay protocol to calculate the IC50 value.

Conclusion

The determination of this compound's IC50 in various cancer cell lines is a fundamental step in understanding its therapeutic potential. The protocols provided herein offer standardized methods for assessing the in vitro efficacy of this multi-targeted kinase inhibitor. Consistent and reproducible data from these assays are crucial for advancing the development of Sitravatinib as a cancer therapeutic.

References

Application Note: Pharmacokinetic Analysis of Sitravatinib Malate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sitravatinib, also known as MGCD516, is a potent, orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor.[1][2] Its malate salt form is under investigation for various solid tumors. Sitravatinib targets a range of RTKs implicated in tumorigenesis, angiogenesis, and immune evasion, including the TAM family (TYRO3, AXL, MERTK), split-family kinases (VEGFR, PDGFR, KIT), RET, and MET.[1][2] By inhibiting these pathways, sitravatinib can suppress tumor growth and modulate the tumor microenvironment to be more favorable for anti-tumor immune responses.[3] Preclinical pharmacokinetic (PK) analysis in animal models, such as mice, is a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which helps in dose selection and prediction of human pharmacokinetics. This document provides a detailed protocol for conducting a pharmacokinetic analysis of sitravatinib malate in mice.

Mechanism of Action: Multi-Kinase Inhibition

Sitravatinib exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for cancer progression. Its primary targets are receptor tyrosine kinases that, when dysregulated, drive tumor cell proliferation, survival, metastasis, and angiogenesis. Furthermore, by inhibiting TAM kinases, which are involved in immune regulation, sitravatinib can help reverse the immunosuppressive tumor microenvironment.[3]

Sitravatinib_Pathway Diagram 1: Sitravatinib Signaling Pathway Inhibition cluster_targets Sitravatinib Targets cluster_effects Downstream Cellular Effects TAM TAM Kinases (AXL, MERTK) Immune Immune Suppression TAM->Immune Split Split Kinases (VEGFR, PDGFR, KIT) Angiogenesis Angiogenesis Split->Angiogenesis Proliferation Tumor Proliferation & Survival Split->Proliferation Other Other RTKs (MET, RET) Other->Proliferation Sitravatinib This compound Sitravatinib->TAM Sitravatinib->Split Sitravatinib->Other

Caption: Simplified signaling pathways targeted by Sitravatinib.

Experimental Protocols

This section details the necessary materials and methods for conducting a pharmacokinetic study of this compound in mice.

Materials and Reagents
  • Test Article: this compound (appropriate formulation for oral gavage).

  • Vehicle: Vehicle solution for formulating the test article (e.g., 0.5% methylcellulose).

  • Animals: Athymic nude mice (or other appropriate strain), 6-8 weeks old.

  • Anticoagulant: Sodium Citrate (Na citrate) or K2-EDTA tubes for blood collection.

  • Anesthesia (optional, for terminal bleed): Isoflurane or other approved anesthetic.

  • Equipment:

    • Oral gavage needles.

    • Microcentrifuge tubes.

    • Refrigerated centrifuge.

    • -80°C freezer.

    • Agilent 1200 HPLC system (or equivalent).[3]

    • MDS Sciex API3200 triple quadrupole mass spectrometer (or equivalent).[3]

    • Analytical column: Thermoaquasil C18, 4 mm × 50 mm, 3 μm (or equivalent).[3]

  • Reagents for Bioanalysis: Acetonitrile, methanol, formic acid, water (all HPLC or LC-MS grade), and an appropriate internal standard.

Experimental Workflow

The overall workflow involves animal dosing, systematic blood sample collection, plasma processing, bioanalytical quantification, and pharmacokinetic data analysis.

PK_Workflow Diagram 2: Experimental Workflow for Mouse PK Study cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase A1 Animal Acclimatization A2 Drug Formulation & Dose Calculation A1->A2 A3 Oral Gavage Administration A2->A3 A4 Serial Blood Sampling (e.g., Saphenous Vein) A3->A4 B1 Plasma Separation (Centrifugation) A4->B1 B2 Plasma Storage (-80°C) B1->B2 B3 Sample Preparation (Protein Precipitation) B2->B3 C1 LC-MS/MS Analysis B3->C1 C2 Concentration Quantification C1->C2 C3 PK Parameter Calculation (Non-compartmental analysis) C2->C3

Caption: Overview of the pharmacokinetic study workflow.

Animal Handling and Dosing Protocol
  • Acclimatization: House mice in a controlled environment for at least one week prior to the study. Provide access to food and water ad libitum.

  • Fasting: Fast animals for approximately 4 hours before dosing. Water should still be available.

  • Formulation: Prepare the dosing solution of this compound in the selected vehicle on the day of the study. Ensure the formulation is homogenous.

  • Administration: Administer a single dose of sitravatinib (e.g., 10 or 20 mg/kg) via oral gavage (p.o.).[3] Record the exact time of dosing for each animal.

Blood Sample Collection and Processing
  • Sampling Schedule: Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical schedule includes pre-dose (0 h), and 1, 4, 6, 10, 16, and 24 hours post-dose.[3]

  • Collection: Collect blood via saphenous vein puncture or other appropriate method into tubes containing an anticoagulant (e.g., Na citrate).[3]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C).

  • Storage: Carefully harvest the supernatant (plasma) and transfer it to clearly labeled microcentrifuge tubes. Store the plasma samples at -80°C until bioanalysis.[3]

Bioanalytical Method: LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of cold acetonitrile (typically 3x the plasma volume) containing an internal standard to a small aliquot of plasma (e.g., 20 µL).

    • Vortex vigorously to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[3]

    • Column: Thermoaquasil C18 (4 mm × 50 mm, 3 μm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min (example).

    • Injection Volume: 5-10 µL.[3]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: MDS Sciex API3200 or equivalent triple quadrupole instrument.[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for sitravatinib and the internal standard must be optimized.

  • Quantification: Generate a standard curve by spiking known concentrations of sitravatinib into blank mouse plasma and processing alongside the study samples. Quantify the sitravatinib concentration in the study samples by interpolating from the standard curve.

Pharmacokinetic Data Analysis
  • Calculate the mean plasma concentration of sitravatinib at each time point.

  • Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® or PKSolver to determine the key pharmacokinetic parameters.[4]

  • Key parameters to calculate include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the curve from time 0 extrapolated to infinity.

    • t1/2: Terminal elimination half-life.

    • F%: Bioavailability (if intravenous data is available).

Pharmacokinetic Data Summary

The following table summarizes available pharmacokinetic parameters for sitravatinib following a single oral administration in mice. Researchers should use the protocol described above to generate comprehensive data for their specific study conditions.

ParameterValueUnitsConditionsReference
Dose (p.o.) 2mg/kgSingle Dose[5]
Cmax N/Ang/mLSingle Dose-
Tmax N/AhSingle Dose-
AUC N/Ang*h/mLSingle Dose-
t1/2 N/AhSingle Dose-
Bioavailability (F%) 72.2%Compared to IV[5]

N/A: Not available in public literature. These values should be determined experimentally.

References

Application Notes and Protocols for Sitravatinib Malate Formulation for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, a potent spectrum-selective tyrosine kinase inhibitor, is under investigation for its anti-tumor activities. The malate salt of sitravatinib is often utilized in preclinical studies to enhance its pharmaceutical properties. For in vivo rodent studies requiring oral administration, a stable and homogenous suspension is critical for accurate dosing and reproducible results. This document provides detailed application notes and protocols for the preparation and administration of a sitravatinib malate formulation suitable for oral gavage in rodents.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of sitravatinib and its malate salt is presented in Table 1. Understanding these properties is essential for developing a suitable oral formulation.

PropertySitravatinibThis compoundReference
Molecular Formula C₃₃H₂₉F₂N₅O₄SC₃₇H₃₅F₂N₅O₉S[1]
Molecular Weight 629.68 g/mol 763.76 g/mol [1]
Appearance SolidSolid[1]
Solubility Soluble in DMSO (50 mg/mL)Information not available[2]
Oral Bioavailability Orally bioavailableOrally bioavailable[1]

Table 1: Physicochemical Properties of Sitravatinib and this compound

Recommended Formulation for Oral Gavage

Based on preclinical studies, a suspension of sitravatinib in a vehicle composed of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 in an aqueous solution at pH 1.4 has been successfully used for oral administration in mice. This vehicle is designed to ensure the uniform suspension of the hydrophobic this compound particles for consistent dosing.

Experimental Protocols

Preparation of 0.5% HPMC and 0.1% Tween-80 Vehicle

This protocol details the preparation of the vehicle used to suspend this compound.

Materials:

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween-80 (Polysorbate 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

  • Calibrated pH meter

  • Hydrochloric acid (HCl) solution (e.g., 1N) for pH adjustment

Procedure:

  • Heat Water: In a beaker, heat approximately one-third of the final required volume of deionized water to 60-70°C.

  • Disperse HPMC: While stirring the heated water, slowly add the required amount of HPMC powder to create a 0.5% (w/v) solution. Continue stirring until the HPMC is fully dispersed, which may result in a cloudy mixture.

  • Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the final volume as cold deionized water. Continue stirring until the solution becomes clear and viscous. This may take several hours or can be left to stir overnight at 4°C.

  • Add Tween-80: Once the HPMC solution is clear, add the required amount of Tween-80 to achieve a final concentration of 0.1% (v/v). Stir until completely dissolved.

  • Adjust pH: Use a calibrated pH meter to measure the pH of the solution. If necessary, adjust the pH to 1.4 by adding a dilute HCl solution dropwise while stirring.

  • Storage: Store the final vehicle solution at 2-8°C.

Preparation of this compound Suspension

This protocol describes how to suspend this compound in the prepared vehicle.

Materials:

  • This compound powder

  • Prepared 0.5% HPMC and 0.1% Tween-80 vehicle (pH 1.4)

  • Mortar and pestle (optional, for particle size reduction)

  • Spatula

  • Weighing balance

  • Vortex mixer

  • Homogenizer or sonicator (recommended)

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed and the desired concentration of this compound. Calculate the required weight of this compound powder.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Trituration (Optional but Recommended): To ensure a fine and uniform particle size, gently grind the this compound powder in a mortar and pestle.

  • Wetting the Powder: In a suitable container, add a small amount of the prepared vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps to prevent clumping.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing (e.g., with a vortex mixer or by stirring).

  • Homogenization/Sonication: For a more uniform and stable suspension, homogenize or sonicate the mixture. This will help to break down any remaining agglomerates and ensure an even distribution of the drug particles.

  • Final Suspension: The final product should be a uniform, opaque suspension.

  • Storage and Handling: Store the suspension at 2-8°C, protected from light. It is recommended to prepare the suspension fresh daily. Before each administration, thoroughly mix the suspension (e.g., by vortexing) to ensure homogeneity.

Protocol for Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for administering the this compound suspension to mice and rats via oral gavage.

Materials:

  • This compound suspension

  • Appropriately sized oral gavage needles (see Table 2)

  • Syringes

  • Animal scale

AnimalBody Weight (g)Recommended Gavage Needle Gauge
Mouse < 2022g
20-3020g
> 3018g
Rat < 10020g
100-25018g
> 25016g

Table 2: Recommended Oral Gavage Needle Sizes for Rodents

Procedure:

  • Animal Handling and Restraint: Gently but firmly restrain the animal. For mice, this is typically done by scruffing the neck to immobilize the head. For rats, a similar but larger grip is used, or the animal can be wrapped in a soft cloth.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the other end at the last rib. Mark the needle to indicate the correct insertion depth.

  • Drawing the Dose: Ensure the this compound suspension is well-mixed, and then draw the calculated dose volume into the syringe. The maximum recommended dosing volume for mice is 10 mL/kg, and for rats is 20 mL/kg.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the suspension.

  • Post-Administration Monitoring: After administration, gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or changes in behavior.

Visualizations

Formulation_Workflow cluster_Vehicle_Prep Vehicle Preparation cluster_Suspension_Prep Suspension Preparation cluster_Dosing Oral Gavage Heat_Water Heat 1/3 Deionized Water to 60-70°C Add_HPMC Disperse 0.5% (w/v) HPMC Heat_Water->Add_HPMC Cool_Hydrate Add 2/3 Cold Water & Stir Until Clear Add_HPMC->Cool_Hydrate Add_Tween Add 0.1% (v/v) Tween-80 Cool_Hydrate->Add_Tween Adjust_pH Adjust pH to 1.4 with HCl Add_Tween->Adjust_pH Wet_API Wet API with Vehicle to Form a Paste Adjust_pH->Wet_API Prepared Vehicle Weigh_API Weigh this compound Triturate_API Triturate API (Optional) Weigh_API->Triturate_API Triturate_API->Wet_API Dilute_API Gradually Dilute with Vehicle Wet_API->Dilute_API Homogenize Homogenize/Sonicate for Uniformity Dilute_API->Homogenize Mix_Suspension Thoroughly Mix Suspension Homogenize->Mix_Suspension Final Suspension Draw_Dose Draw Calculated Dose Mix_Suspension->Draw_Dose Administer Administer via Oral Gavage Draw_Dose->Administer Monitor Monitor Animal Post-Dosing Administer->Monitor

Caption: Workflow for this compound Oral Gavage Formulation.

Signaling_Pathway Sitravatinib This compound RTKs Receptor Tyrosine Kinases (e.g., VEGFR, c-Met, AXL, c-Kit) Sitravatinib->RTKs Inhibits Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) RTKs->Downstream Activates Cell_Effects Cellular Effects Downstream->Cell_Effects Proliferation Decreased Proliferation Cell_Effects->Proliferation Angiogenesis Inhibition of Angiogenesis Cell_Effects->Angiogenesis Survival Reduced Cell Survival Cell_Effects->Survival

Caption: this compound Mechanism of Action.

Stability and Storage

While specific stability data for this compound in this formulation is not publicly available, general best practices for aqueous suspensions should be followed. It is recommended to:

  • Prepare fresh daily: To ensure consistent potency and avoid potential degradation or microbial growth.

  • Store at 2-8°C: Refrigeration can help to slow down chemical degradation and maintain the physical stability of the suspension.

  • Protect from light: Store the suspension in an amber or opaque container to prevent photodegradation.

  • Visually inspect: Before each use, visually inspect the suspension for any signs of instability, such as changes in color, consistency, or the presence of large aggregates.

Disclaimer: This document is intended for research purposes only. The protocols provided are based on available information and should be adapted and validated by the end-user for their specific experimental needs. Always adhere to institutional guidelines and regulations regarding animal handling and welfare.

References

Application Notes and Protocols for Determining Sitravatinib Malate Cytotoxicity using an MTS Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib, a potent, spectrum-selective receptor tyrosine kinase (RTK) inhibitor, is a promising therapeutic agent in oncology.[1][2][3] Its mechanism of action involves the inhibition of multiple RTKs, including TAM (TYRO3, AXL, MERTK) family receptors, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3][4] This multi-targeted approach allows Sitravatinib to disrupt key signaling pathways involved in tumor growth, angiogenesis, and immune evasion, making it a candidate for overcoming resistance to other cancer therapies.[4] The MTS assay, a colorimetric method for assessing cell viability, provides a robust and efficient means to determine the cytotoxic effects of Sitravatinib Malate on cancer cell lines. This document provides a detailed protocol for utilizing the MTS assay to evaluate the in vitro cytotoxicity of this compound and presents relevant data and visualizations to support experimental design and interpretation.

Principle of the MTS Assay

The MTS assay is a quantitative colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. The assay utilizes a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced by metabolically active cells into a soluble formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture. The formazan dye has an absorbance maximum at 490-500 nm, which can be quantified using a spectrophotometer.[5]

Experimental Protocols

Materials
  • This compound (appropriate vendor)

  • Cancer cell lines of interest (e.g., 4T1, RENCA, 3T3, LM2-4, NCI-H460/MX20, S1-M1-80, HEK293)[7][8]

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom tissue culture plates

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol for MTS Cytotoxicity Assay
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Include wells with medium only to serve as a background control.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the drug-treated wells).

    • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTS Reagent Addition and Incubation:

    • Following the treatment incubation, add 20 µL of MTS reagent to each well, including the background control wells.[5][6][9]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 humidified incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[9]

  • Absorbance Measurement:

    • After the MTS incubation, measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Data Presentation

The following tables summarize the cytotoxic activity of Sitravatinib as determined by MTS or similar cell viability assays in various cancer cell lines.

Table 1: IC50 Values of Sitravatinib in Different Cancer Cell Lines

Cell LineCell TypeIC50 (µM)Assay TypeReference
4T1 ParentalMurine Breast Cancer~1.5MTS[8]
4T1 Axitinib-ResistantMurine Breast Cancer~0.5MTS[8]
RENCA ParentalMurine Renal Carcinoma>10MTS[8]
RENCA Sunitinib-ResistantMurine Renal Carcinoma~2.5MTS[8]
3T3 ParentalMurine Fibroblast>10MTS[8]
3T3 Sunitinib-ResistantMurine Fibroblast~1.0MTS[8]
LM2-4 ParentalHuman Breast Cancer>10MTS[8]
LM2-4 Sunitinib-ResistantHuman Breast Cancer~2.0MTS[8]
NCI-H460Human Lung Cancer>10MTT[7]
NCI-H460/MX20Mitoxantrone-Resistant Lung Cancer~5.0MTT[7]
S1Human Colon Cancer>10MTT[7]
S1-M1-80Mitoxantrone-Resistant Colon Cancer~4.5MTT[7]
HEK293/pcDNA3.1Human Embryonic Kidney>10MTT[7]
HEK293/ABCG2ABCG2-overexpressing HEK~6.0MTT[7]

Note: The MTT assay is a similar tetrazolium-based assay and its results are often comparable to the MTS assay for determining IC50 values.

Visualizations

Experimental Workflow

MTS_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat Cells with Sitravatinib or Vehicle incubate_24h_1->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells incubate_drug Incubate for Desired Period (e.g., 48-72h) treat_cells->incubate_drug add_mts Add MTS Reagent incubate_drug->add_mts incubate_mts Incubate 1-4h (37°C, 5% CO2) add_mts->incubate_mts read_absorbance Measure Absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound cytotoxicity using the MTS assay.

This compound Signaling Pathway Inhibition

Sitravatinib_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TAM TAM Receptors (AXL, MERTK, TYRO3) Proliferation Cell Proliferation TAM->Proliferation Survival Cell Survival TAM->Survival Immune_Evasion Immune Evasion TAM->Immune_Evasion VEGFR VEGF Receptors (VEGFR1, 2, 3) VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGF Receptors PDGFR->Proliferation PDGFR->Survival cMet c-Met cMet->Proliferation cMet->Survival cKit c-Kit cKit->Proliferation cKit->Survival Sitravatinib This compound Sitravatinib->TAM Sitravatinib->VEGFR Sitravatinib->PDGFR Sitravatinib->cMet Sitravatinib->cKit

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.

References

Application Notes and Protocols for Colony Formation Assay with Sitravatinib Malate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Sitravatinib, also known as MGCD516, is a potent, orally bioavailable small molecule inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs).[1][2] Its malate salt form, Sitravatinib Malate, is utilized in various research and clinical settings. The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable in oncology research to determine the cytotoxic and cytostatic effects of therapeutic agents like Sitravatinib on cancer cells.

Mechanism of Action of Sitravatinib

Sitravatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), split-family kinases (including VEGFR and PDGFR families), c-Kit, and MET.[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, angiogenesis, metastasis, and the development of an immunosuppressive tumor microenvironment.[1][4] By inhibiting these key RTKs, Sitravatinib can disrupt downstream signaling cascades, leading to reduced tumor cell proliferation and survival. Preclinical studies have demonstrated its anti-proliferative effects across a variety of solid tumor cell lines.[1]

Application in Colony Formation Assays

The colony formation assay is a powerful tool to evaluate the long-term efficacy of Sitravatinib. Unlike short-term viability assays (e.g., MTT or MTS), which primarily measure metabolic activity, the clonogenic assay assesses the ability of a single cell to undergo sustained proliferation to form a colony (typically defined as a cluster of at least 50 cells). This provides a more stringent measure of a drug's anti-cancer activity, reflecting its ability to induce cell death or permanent cell cycle arrest.

Studies have shown that Sitravatinib can significantly reduce the colony-forming ability of various cancer cell lines in a dose-dependent manner.[4] This makes the colony formation assay an essential tool for:

  • Determining the effective concentration range of Sitravatinib in different cancer cell types.

  • Screening for sensitive and resistant cancer cell lines.

  • Investigating potential synergistic or antagonistic effects when combined with other therapeutic agents.

  • Elucidating the long-term consequences of targeting specific signaling pathways on cancer cell survival.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Sitravatinib on the viability and colony formation of various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeAssay TypeEndpointSitravatinib ConcentrationObserved Effect
MPNST Malignant Peripheral Nerve Sheath TumorColony FormationColony Number500 nmol/LSignificant reduction in colony number.[5]
E0771 Murine Breast CarcinomaColony FormationColony NumberDose-dependentReduction in colony formation.[4]
KLN205 Murine Squamous Cell CarcinomaColony FormationColony NumberDose-dependentReduction in colony formation.[4]
DDLS Dedifferentiated LiposarcomaCell Viability (CCK-8)IC50~250-750 nmol/LInhibition of cell proliferation.
LS141 LiposarcomaCell Viability (CCK-8)IC50~250-750 nmol/LInhibition of cell proliferation.
MPNST Malignant Peripheral Nerve Sheath TumorCell Viability (CCK-8)IC50~250-750 nmol/LInhibition of cell proliferation.
A673 Ewing's SarcomaCell Viability (CCK-8)IC50~1.5-2.0 µmol/LInhibition of cell proliferation.
Saos2 OsteosarcomaCell Viability (CCK-8)IC50~1.5-2.0 µmol/LInhibition of cell proliferation.
E0771 Murine Breast CarcinomaCell Viability (MTS)IC50~1 µMInhibition of cell viability.[4]
KLN205 Murine Squamous Cell CarcinomaCell Viability (MTS)IC50~1 µMInhibition of cell viability.[4]

Experimental Protocols

Materials
  • This compound (appropriate vendor)

  • Selected cancer cell line(s) (e.g., MPNST, E0771, KLN205)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well or 12-well tissue culture plates

  • Dimethyl sulfoxide (DMSO) for drug stock preparation

  • Fixation solution: 10% formalin or a mixture of methanol and acetic acid

  • Staining solution: 0.5% crystal violet in methanol

  • Incubator (37°C, 5% CO2)

  • Microscope for colony visualization and counting

Protocol for 2D Colony Formation Assay
  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed a low density of cells (typically 200-1000 cells/well for a 6-well plate, requires optimization for each cell line) into each well containing complete culture medium.

    • Incubate overnight to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day after seeding, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

    • The medium can be replaced with fresh drug-containing medium every 2-3 days if required, depending on the cell line's metabolic rate and the stability of the compound.

  • Colony Fixation and Staining:

    • After the incubation period, carefully remove the medium from the wells.

    • Gently wash the wells twice with PBS.

    • Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add the crystal violet staining solution to each well, ensuring the entire surface is covered.

    • Incubate for 10-20 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with water until the excess stain is removed.

    • Allow the plates to air dry.

  • Colony Counting and Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with automated colony counting software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Visualizations

Sitravatinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Sitravatinib This compound VEGFR VEGFR Sitravatinib->VEGFR Inhibits PDGFR PDGFR Sitravatinib->PDGFR Inhibits c_Kit c-Kit Sitravatinib->c_Kit Inhibits MET MET Sitravatinib->MET Inhibits AXL AXL Sitravatinib->AXL Inhibits MERTK MERTK Sitravatinib->MERTK Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK STAT STAT Pathway VEGFR->STAT PDGFR->PI3K_Akt PDGFR->RAS_MAPK PDGFR->STAT c_Kit->PI3K_Akt c_Kit->RAS_MAPK c_Kit->STAT MET->PI3K_Akt MET->RAS_MAPK MET->STAT AXL->PI3K_Akt AXL->RAS_MAPK AXL->STAT MERTK->PI3K_Akt MERTK->RAS_MAPK MERTK->STAT Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Survival RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis STAT->Proliferation STAT->Survival STAT->Angiogenesis STAT->Metastasis

Caption: Signaling pathways inhibited by this compound.

Colony_Formation_Workflow start Start seed_cells Seed Cells at Low Density (e.g., 200-1000 cells/well) start->seed_cells incubate_attach Incubate Overnight (Allow attachment) seed_cells->incubate_attach treat_drug Treat with this compound (Various concentrations + Vehicle) incubate_attach->treat_drug incubate_colonies Incubate for 7-14 Days (Colony formation) treat_drug->incubate_colonies fix_stain Fix and Stain Colonies (e.g., Crystal Violet) incubate_colonies->fix_stain count_analyze Count Colonies and Analyze Data (Calculate PE and SF) fix_stain->count_analyze end End count_analyze->end

Caption: Experimental workflow for the colony formation assay.

References

Application Notes and Protocols for Sitravatinib Malate in Syngeneic Mouse Models for Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2][3][4][5] Its targets include the TAM family of receptors (TYRO3, AXL, MerTK), split-family receptors (VEGFR and PDGFR families), KIT, RET, and MET.[1][3][6] By inhibiting these pathways, sitravatinib not only exerts direct anti-tumor effects but also modulates the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response.[1][2][6] This makes it a promising agent for combination therapy with immune checkpoint inhibitors (ICIs), particularly in tumors resistant to ICI monotherapy.[1][6]

Syngeneic mouse models, which utilize immunocompetent mice implanted with tumors from the same genetic background, are indispensable tools for evaluating the efficacy of immunotherapies like sitravatinib.[7][8][9][10] These models allow for the study of the dynamic interplay between the therapeutic agent, the tumor, and a fully functional immune system.[7][8][9] These application notes provide detailed protocols for utilizing syngeneic mouse models to investigate the immunomodulatory effects of this compound and its combination with other immunotherapies.

Mechanism of Action: Modulating the Tumor Microenvironment

Sitravatinib's therapeutic potential in immuno-oncology stems from its ability to reverse the immunosuppressive TME. It achieves this through several mechanisms:

  • Inhibition of TAM Receptors (TYRO3, AXL, MerTK): These receptors are often overexpressed on myeloid cells within the TME, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). Their activation promotes an immunosuppressive M2 macrophage phenotype and suppresses dendritic cell function.[6] Sitravatinib's inhibition of TAM receptors can shift the balance from M2 to the pro-inflammatory M1 macrophage phenotype, enhancing antigen presentation and T-cell activation.[6]

  • Inhibition of VEGFR and PDGFR: By blocking these receptors, sitravatinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] This can lead to increased tumor hypoxia, but it also normalizes the tumor vasculature, which can improve T-cell infiltration.

  • Reduction of Immunosuppressive Cells: Studies have shown that sitravatinib treatment leads to a significant reduction in the number of immunosuppressive myeloid cells, including monocytic MDSCs and M2 macrophages, within the tumor.[1]

  • Enhancement of T-cell Infiltration: By creating a more pro-inflammatory TME, sitravatinib can increase the infiltration and activity of CD4+ and CD8+ T-cells.[1]

The following diagram illustrates the signaling pathways targeted by sitravatinib and their impact on the tumor microenvironment.

Sitravatinib_Mechanism_of_Action Sitravatinib's Impact on the Tumor Microenvironment cluster_0 Sitravatinib cluster_1 Receptor Tyrosine Kinases cluster_2 Immunosuppressive Cells cluster_3 Anti-Tumor Immune Cells cluster_4 Tumor Microenvironment Effects Sitravatinib Sitravatinib Malate TAM TAM Receptors (TYRO3, AXL, MerTK) Sitravatinib->TAM Inhibits VEGFR_PDGFR VEGFR / PDGFR Sitravatinib->VEGFR_PDGFR Inhibits KIT_RET_MET KIT / RET / MET Sitravatinib->KIT_RET_MET Inhibits M2_Macrophage M2 Macrophages Sitravatinib->M2_Macrophage Reduces MDSC MDSCs Sitravatinib->MDSC Reduces Treg Regulatory T-cells Sitravatinib->Treg Reduces M1_Macrophage M1 Macrophages Sitravatinib->M1_Macrophage Promotes Shift TAM->M2_Macrophage Promotes TAM->MDSC Promotes TAM->Treg Promotes DC Dendritic Cells TAM->DC Suppresses Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis KIT_RET_MET->Tumor_Growth Promotes Immunosuppression Immunosuppression M2_Macrophage->Immunosuppression MDSC->Immunosuppression Treg->Immunosuppression Anti_Tumor_Immunity Anti-Tumor Immunity M1_Macrophage->Anti_Tumor_Immunity CD8_T_cell CD8+ T-cells CD8_T_cell->Anti_Tumor_Immunity Induces Tumor Cell Killing CD4_T_cell CD4+ T-cells CD4_T_cell->Anti_Tumor_Immunity Helps Activate CD8+ T-cells DC->Anti_Tumor_Immunity Promotes Antigen Presentation Immunosuppression->Tumor_Growth Angiogenesis->Tumor_Growth Anti_Tumor_Immunity->Tumor_Growth Inhibits Experimental_Workflow Syngeneic Mouse Model Experimental Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis Cell_Culture Tumor Cell Culture (e.g., KLN205, E0771) Implantation Subcutaneous or Orthotopic Tumor Cell Implantation Cell_Culture->Implantation Mouse_Acclimation Mouse Acclimation (e.g., DBA/2, C57BL/6) Mouse_Acclimation->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, Sitravatinib, ICI, Combination) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint Endpoint Reached Tumor_Measurement->Endpoint Tissue_Harvest Tumor and Spleen Harvest Endpoint->Tissue_Harvest Analysis Flow Cytometry, IHC, Western Blot, etc. Tissue_Harvest->Analysis

References

Application Notes and Protocols for Assessing Tumor Regression with Sitravatinib Malate Treatment In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2][3] Its primary targets include the TAM family of receptors (Tyro3, Axl, Mer), VEGFR2, and other receptor tyrosine kinases (RTKs) such as MET and RET.[1][2][3] By inhibiting these pathways, sitravatinib not only exerts direct anti-tumor effects but also modulates the tumor microenvironment to be more favorable for an anti-tumor immune response.[1][4] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical mouse models of cancer, focusing on the evaluation of tumor regression.

Mechanism of Action: Targeting Key Signaling Pathways

Sitravatinib's multi-targeted approach disrupts critical signaling cascades involved in cancer progression.

TAM Receptor Signaling Pathway

The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) and their ligands, Gas6 and Protein S, are crucial regulators of the tumor microenvironment. Their activation on immune cells, such as macrophages and dendritic cells, promotes an immunosuppressive phenotype, hindering the body's natural anti-tumor response. Sitravatinib inhibits TAM receptor phosphorylation, thereby blocking downstream signaling and shifting the balance towards an immune-active microenvironment.[4]

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6/Protein S TAM_Receptor TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM_Receptor Binds PI3K PI3K TAM_Receptor->PI3K Activates STAT STAT TAM_Receptor->STAT Activates Sitravatinib Sitravatinib Sitravatinib->TAM_Receptor Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Immunosuppression Immunosuppression (e.g., M2 Macrophage Polarization) Akt->Immunosuppression Promotes SOCS SOCS STAT->SOCS Induces SOCS->Immunosuppression Promotes

Caption: Sitravatinib inhibits TAM receptor signaling.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Sitravatinib inhibits VEGFR2, thereby disrupting downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival. This leads to a reduction in tumor vascularization and growth.[1]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Sitravatinib Sitravatinib Sitravatinib->VEGFR2 Inhibits RAS RAS PLCg->RAS Activates RAF RAF RAS->RAF Activates Akt Akt PI3K->Akt Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) ERK->Angiogenesis Promotes Akt->Angiogenesis Promotes

Caption: Sitravatinib inhibits VEGFR2-mediated angiogenesis.

Quantitative Data on Tumor Regression

The following tables summarize quantitative data from preclinical and clinical studies assessing the efficacy of this compound.

Table 1: Preclinical In Vivo Efficacy of Sitravatinib

Animal ModelCancer TypeTreatmentOutcomeReference
NSG MiceNeuroblastoma (NGP cells)Sitravatinib (15 mg/kg/day, 5 days on/2 off)Significant reduction in tumor weight and luciferase flux.[5]
NSG MiceNeuroblastoma (Kelly cells)Sitravatinib (30 mg/kg/day)Significant reduction in tumor weight.[5]
Balb/c MiceBreast Cancer (4T1 cells)SitravatinibEnhanced primary tumor growth inhibition in TKI-resistant tumors.
Balb/c MiceRenal Cancer (RENCA cells)SitravatinibEnhanced primary tumor growth inhibition in TKI-resistant tumors.

Table 2: Clinical Response to Sitravatinib-Based Therapies

Cancer TypeTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Advanced Clear Cell Renal Cell Carcinoma (ccRCC)Sitravatinib + Nivolumab35.7%-[6]
Non-Small Cell Lung Cancer (NSCLC)Sitravatinib + Nivolumab21.1% (in RET-rearranged)5.7 months[3]
Urothelial CarcinomaSitravatinib + Nivolumab37%-

Experimental Protocols

General In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study assessing sitravatinib efficacy.

experimental_workflow Cell_Culture Tumor Cell Culture Tumor_Implantation Orthotopic/Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Establishment Tumor Establishment (Palpable/Measurable) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Treatment Administration (Sitravatinib/Vehicle) Randomization->Treatment Tumor_Measurement Tumor Volume/Bioluminescence Measurement (e.g., twice weekly) Treatment->Tumor_Measurement Tumor_Measurement->Treatment Endpoint Study Endpoint (e.g., Tumor Size, Survival) Tumor_Measurement->Endpoint Data_Analysis Data Analysis and Histopathology Endpoint->Data_Analysis

References

Troubleshooting & Optimization

Navigating Sitravatinib Malate Solubility in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of sitravatinib malate in dimethyl sulfoxide (DMSO). Authored for researchers and drug development professionals, this resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation and application of this compound solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The solubility of this compound in DMSO can vary slightly between suppliers. However, a commonly reported maximum concentration is around 10 mg/mL.[1] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate solubility information.

Q2: My this compound is not fully dissolving in DMSO. What could be the issue?

A2: Several factors can contribute to incomplete dissolution. One common issue is the quality of the DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds. Always use fresh, anhydrous-grade DMSO. Other factors may include the concentration you are trying to achieve and the ambient temperature.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A standard protocol involves weighing the desired amount of this compound and adding the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. It is recommended to vortex the solution thoroughly. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A4: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution is best stored in aliquots in tightly sealed vials at -80°C to maintain stability for up to one year.[1] Avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of sitravatinib?

A5: Sitravatinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its effects by blocking the signaling of several key RTKs involved in tumor growth, angiogenesis, and immune evasion, including Axl, MER, VEGFR, KIT, and FLT3.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound is less soluble in aqueous solutions.Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5% for cell-based assays) to avoid toxicity and precipitation.
Cloudy or hazy solution after initial mixing Incomplete dissolution.Continue vortexing for an extended period. If the solution remains cloudy, gentle warming or brief sonication may be cautiously attempted. However, the stability of this compound under these conditions should be validated.
Inconsistent results between experiments Degradation of the compound.Ensure proper storage of both the powder and the DMSO stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use fresh DMSO for each new stock solution preparation.
Crystallization of the compound in the DMSO stock during storage Supersaturated solution or temperature fluctuations.Try preparing a slightly lower concentration stock solution. Ensure the vial is sealed tightly to prevent moisture absorption and store at a stable -80°C.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO1015.88
DMF57.94
Ethanol57.94

Data sourced from MedKoo Biosciences product datasheet.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 763.76 g/mol . To prepare a 10 mM stock solution, you will need 7.6376 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the corresponding volume of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile vials. Store the aliquots at -80°C.

Visualizations

Sitravatinib_Signaling_Pathway Sitravatinib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_downstream Downstream Signaling Pathways Axl Axl Proliferation Cell Proliferation Axl->Proliferation Immune_Evasion Immune Evasion Axl->Immune_Evasion MER MER MER->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis KIT KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation Sitravatinib Sitravatinib Malate Sitravatinib->Axl Sitravatinib->MER Sitravatinib->VEGFR Sitravatinib->KIT Sitravatinib->FLT3

Caption: Inhibition of multiple RTKs by sitravatinib.

Experimental_Workflow Workflow for Preparing this compound DMSO Stock Start Start Weigh Weigh Sitravatinib Malate Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Check_Solubility Completely Dissolved? Vortex->Check_Solubility Troubleshoot Troubleshoot: - Use fresh DMSO - Gentle warming - Sonication Check_Solubility->Troubleshoot No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Troubleshoot->Vortex Store Store at -80°C Aliquot->Store End End Store->End

Caption: General workflow for preparing a DMSO stock solution.

References

Navigating Sitravatinib Malate Administration: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

San Diego, CA – November 10, 2025 – To facilitate groundbreaking cancer research, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sitravatinib malate dosage and minimizing associated toxicities in preclinical and clinical experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the generation of robust and reproducible data.

Sitravatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that targets receptor tyrosine kinases (RTKs) including TAM (TYRO3, AXL, MERTK) family, VEGFR family, MET, and KIT.[1] By inhibiting these pathways, sitravatinib can modulate the tumor microenvironment and enhance anti-tumor immunity.[2] However, as with many TKIs, off-target effects can lead to toxicities. This guide is designed to help researchers navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in preclinical in vivo studies?

A1: A recommended starting dose for preclinical in vivo studies can be extrapolated from clinical data. In a phase 1/1b clinical trial, the maximum tolerated dose (MTD) was determined to be 150 mg daily, with a recommended dose of 120 mg daily due to better tolerability. For preclinical rodent studies, a common starting point is to convert the human equivalent dose (HED) to an animal dose. A dose range-finding study is crucial to determine the optimal dose for your specific model and experimental goals. It is advisable to start with a dose lower than the anticipated therapeutic dose and escalate until the desired biological effect is observed, while closely monitoring for signs of toxicity.

Q2: What are the most common toxicities observed with this compound administration?

A2: The most frequently reported treatment-related adverse events (TRAEs) in clinical trials include diarrhea, fatigue, and hypertension. In a phase 1/1b study, these were the most common TRAEs, with the majority being mild-to-moderate in severity.[1] Researchers conducting preclinical studies should be prepared to monitor for and manage these potential toxicities in their animal models.

Q3: How can I manage diarrhea in my rodent models treated with this compound?

A3: Management of treatment-induced diarrhea in rodent models is primarily supportive. Key strategies include:

  • Hydration: Ensure animals have free access to water. In cases of significant diarrhea, subcutaneous or intraperitoneal administration of sterile saline can prevent dehydration.

  • Dietary Modification: Provide a highly palatable and digestible diet.

  • Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide should be considered, with veterinary consultation for appropriate dosing.[3]

  • Monitoring: Regularly monitor animal weight, fecal consistency, and hydration status.

Q4: What is the best practice for monitoring and managing hypertension in mice or rats receiving this compound?

A4: Hypertension is a known class effect of TKIs that inhibit the VEGF signaling pathway.[4] For preclinical rodent studies, the following practices are recommended:

  • Baseline Measurement: Establish a baseline blood pressure for each animal before initiating treatment.

  • Regular Monitoring: Monitor blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff system.

  • Intervention: If a significant and sustained increase in blood pressure is observed, consider dose reduction or consultation with a veterinarian regarding the use of antihypertensive agents. Calcium channel blockers are often a first-line treatment for TKI-induced hypertension in clinical settings.[5]

Troubleshooting Guides

Guide 1: Unexpected In Vitro Cytotoxicity

Issue: Higher than expected cytotoxicity in your cell line at low concentrations of this compound.

Possible Cause Troubleshooting Step
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to TKIs. Verify the reported IC50 values for your specific cell line if available in the literature.
Incorrect Drug Concentration Ensure accurate calculation and dilution of the this compound stock solution. Verify the molecular weight and purity of your compound.
Off-target Effects Sitravatinib is a multi-targeted TKI. The observed cytotoxicity may be due to inhibition of a critical pathway in your specific cell line that was not the primary target of your experiment.
Assay Artifact Rule out artifacts in your cytotoxicity assay. Ensure proper controls are included and that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your experimental conditions.
Guide 2: Suboptimal In Vivo Anti-Tumor Efficacy

Issue: Lack of significant tumor growth inhibition in your xenograft or syngeneic model.

Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study may be necessary.
Poor Bioavailability While sitravatinib is orally bioavailable, factors such as animal fasting status and formulation can affect absorption. Ensure consistent administration protocols.
Tumor Model Resistance The specific tumor model may be resistant to the mechanisms of action of sitravatinib. Consider molecular profiling of your tumor model to confirm the presence of sitravatinib targets.
Insufficient Treatment Duration The duration of treatment may not be long enough to induce a significant anti-tumor response.

Quantitative Data Summary

Table 1: Clinically Observed Treatment-Related Adverse Events (TRAEs) with Sitravatinib

Adverse EventAny Grade (%)Grade ≥3 (%)
Diarrhea50.810.4
Fatigue43.07.3
Hypertension40.420.7
Nausea30.1N/A
Data from a first-in-human phase 1/1b study.[1]

Table 2: Dose-Dependent Discontinuation due to TRAEs

Sitravatinib DosePatients Discontinuing Treatment due to TRAEs (%)
150 mg17.2
120 mg11.3
Data from a phase 1/1b dose-expansion study.[1]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6][7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Cardiotoxicity Monitoring in Rodents

This protocol outlines a non-invasive method for monitoring cardiovascular health in rodents treated with this compound.

Materials:

  • Rodent model

  • This compound formulation for oral gavage

  • Non-invasive blood pressure measurement system (tail-cuff)

  • Echocardiography system with a high-frequency probe

Procedure:

  • Acclimatization: Acclimate the animals to the blood pressure measurement and echocardiography procedures to minimize stress-induced artifacts.

  • Baseline Measurements: Before initiating treatment, record baseline blood pressure, heart rate, and echocardiographic parameters (e.g., ejection fraction, fractional shortening).

  • Drug Administration: Administer this compound at the desired dose and schedule.

  • Regular Monitoring:

    • Blood Pressure: Measure blood pressure and heart rate weekly using the tail-cuff system.

    • Echocardiography: Perform echocardiography at predetermined intervals (e.g., every 2-4 weeks) to assess cardiac function.

  • Histopathology (Terminal): At the end of the study, collect heart tissue for histopathological analysis to assess for any signs of cardiotoxicity, such as fibrosis or myocyte damage.[9]

Visualizing the Science

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K MET MET MET->PI3K AXL AXL AXL->PI3K Other_RTKs Other RTKs (KIT, PDGFR, etc.) Other_RTKs->PI3K Sitravatinib Sitravatinib Malate Sitravatinib->VEGFR Sitravatinib->MET Sitravatinib->AXL Sitravatinib->Other_RTKs AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation

Caption: Sitravatinib inhibits multiple RTKs, blocking downstream PI3K/AKT/mTOR signaling.

Experimental_Workflow_Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Select Cancer Cell Lines Dose_Response Sitravatinib Dose-Response Cell_Lines->Dose_Response MTT_Assay MTT Assay for Cytotoxicity Dose_Response->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Dose_Finding Dose Range-Finding Study IC50->Dose_Finding Inform Starting Dose Animal_Model Select Animal Model Animal_Model->Dose_Finding Toxicity_Monitoring Monitor for Toxicities Dose_Finding->Toxicity_Monitoring Data_Analysis Analyze Data Toxicity_Monitoring->Data_Analysis

Caption: Workflow for assessing sitravatinib toxicity from in vitro to in vivo models.

Dose_Optimization_Logic Start Start Treatment (e.g., 120 mg/kg) Monitor Monitor for Toxicity (Diarrhea, Hypertension, etc.) Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed Grade_Toxicity Grade Toxicity (e.g., Grade 1-4) Toxicity_Observed->Grade_Toxicity Yes Continue_Treatment Continue Treatment at Current Dose Toxicity_Observed->Continue_Treatment No Dose_Reduction Reduce Dose (e.g., to 100 mg/kg) Grade_Toxicity->Dose_Reduction Grade 2/3 Stop_Treatment Consider Stopping Treatment Grade_Toxicity->Stop_Treatment Grade 4 Dose_Reduction->Monitor

Caption: A logical workflow for dose modification based on observed toxicity.

References

Technical Support Center: Overcoming Acquired Resistance to Sitravatinib Malate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming acquired resistance to Sitravatinib Malate in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during in vitro experiments with Sitravatinib and Sitravatinib-resistant cell lines.

Question Answer & Troubleshooting Steps
1. My cells are not developing resistance to Sitravatinib. What could be the reason? Possible Causes: * Inappropriate Starting Concentration: The initial concentration of Sitravatinib may be too high, leading to excessive cell death, or too low, failing to exert sufficient selective pressure. * Insufficient Duration of Exposure: Acquired resistance is a gradual process that can take several months. * Cell Line Characteristics: Some cell lines may be intrinsically less prone to developing resistance to a multi-targeted kinase inhibitor like Sitravatinib. Troubleshooting Steps: * Optimize Initial Concentration: Start the dose escalation from the IC20-IC30 (the concentration that inhibits 20-30% of cell growth) of the parental cell line.[1] * Gradual Dose Escalation: Increase the drug concentration slowly, for instance, by 1.5 to 2-fold increments, only after the cells have recovered and are proliferating steadily at the current concentration.[2] * Patience is Key: Continue the selection process for at least 3-6 months. * Consider an Alternative Cell Line: If resistance does not develop after a prolonged period, consider attempting the protocol in a different cancer cell line.
2. My Sitravatinib-resistant cell line is losing its resistant phenotype over time. How can I prevent this? Possible Cause: * Genetic Instability: Drug-resistant cell lines can be unstable and may revert to a more sensitive state in the absence of selective pressure. Troubleshooting Steps: * Continuous Culture in Drug: Maintain the resistant cell line in a culture medium containing a maintenance dose of Sitravatinib (typically the concentration at which resistance was established).[1] * Regular Phenotype Verification: Periodically re-evaluate the IC50 of the resistant cell line to ensure the resistant phenotype is being maintained. * Cryopreservation: Freeze down vials of the resistant cell line at early passages to ensure a stable backup.[1]
3. I am observing high variability in my IC50 determination assays for Sitravatinib. What are the potential sources of error? Possible Causes: * Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of cell viability assays. * Solvent Effects: High concentrations of solvents like DMSO used to dissolve Sitravatinib can have cytotoxic effects. * Assay-Specific Issues: The choice of cell viability assay (e.g., MTT, CCK-8) can influence results. Troubleshooting Steps: * Standardize Seeding Density: Perform optimization experiments to determine the optimal seeding density for your cell line and ensure consistency across all experiments.[3] * Solvent Control: Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in all experiments. Ensure the final DMSO concentration is typically below 0.5%. * Assay Validation: Ensure your chosen cell viability assay is linear over the range of cell densities used in your experiments.
4. What are the known mechanisms of acquired resistance to Sitravatinib that I should investigate in my resistant cell line? Primary Mechanisms to Investigate: * Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can lead to increased drug efflux and reduced intracellular concentration of Sitravatinib.[4] * Compensatory Signaling Pathways: As Sitravatinib is a multi-targeted TKI, cells may develop resistance by upregulating or activating alternative signaling pathways to bypass the inhibited targets. This can include increased expression or phosphorylation of receptor tyrosine kinases like MET, AXL, and Ephrins.[5] * Target Alterations: While less common for multi-targeted TKIs, mutations in the drug-binding sites of the target kinases could potentially confer resistance.

Experimental Protocols

Protocol 1: Generation of a Sitravatinib-Resistant Cancer Cell Line

This protocol describes a standard method for developing a Sitravatinib-resistant cancer cell line using a gradual dose-escalation approach.[1][2][6]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for dissolving Sitravatinib)

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Standard cell culture equipment

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Culture the parental cells and determine the 50% inhibitory concentration (IC50) of Sitravatinib using a standard cell viability assay after 72 hours of continuous exposure.

  • Initiate Dose Escalation:

    • Begin by continuously exposing the parental cells to a starting concentration of Sitravatinib equal to the IC20-IC30 of the parental line.

    • Culture the cells in this concentration, changing the medium with fresh Sitravatinib every 3-4 days.

  • Monitor and Passage Cells:

    • Initially, a significant proportion of cells may die. Allow the surviving cells to recover and proliferate.

    • When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of Sitravatinib in the culture medium.

  • Gradually Increase Sitravatinib Concentration:

    • Once the cells are proliferating at a stable rate (comparable to the parental line in drug-free medium), increase the Sitravatinib concentration by 1.5 to 2-fold.

    • Repeat the process of monitoring, allowing for recovery and proliferation, and passaging.

  • Establishment of the Resistant Line:

    • Continue this stepwise increase in Sitravatinib concentration over several months.

    • The cell line is considered resistant when it can proliferate in a concentration of Sitravatinib that is at least 5-10 fold higher than the IC50 of the parental cell line.

  • Characterization and Maintenance:

    • Once a resistant line is established, confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cell lines.

    • Maintain the resistant cell line in a medium containing the final concentration of Sitravatinib used for its selection.

    • Cryopreserve aliquots of the resistant cells at early passages.

Protocol 2: Evaluation of ABC Transporter-Mediated Drug Efflux

This protocol can be used to determine if the resistance to Sitravatinib is due to increased drug efflux by ABC transporters.

Materials:

  • Parental and Sitravatinib-resistant cell lines

  • This compound

  • Known ABCB1 inhibitor (e.g., Verapamil)

  • Known ABCG2 inhibitor (e.g., Ko143)

  • Cell viability assay kit

Procedure:

  • Cell Seeding:

    • Seed both parental and resistant cells in 96-well plates at their optimal density.

  • Co-treatment with Inhibitors:

    • Treat the cells with a serial dilution of Sitravatinib in the presence or absence of a non-toxic concentration of Verapamil or Ko143.

  • Cell Viability Assay:

    • After 72 hours of incubation, perform a cell viability assay to determine the IC50 of Sitravatinib under each condition.

  • Data Analysis:

    • If the IC50 of Sitravatinib in the resistant cell line is significantly reduced in the presence of the ABC transporter inhibitor, it suggests that the resistance is, at least in part, mediated by the activity of that transporter.

Quantitative Data Summary

The following tables summarize the effects of Sitravatinib on sensitive and resistant cell lines.

Table 1: Cytotoxicity of Sitravatinib in Parental and Resistant Cell Lines

Cell LineTypeSitravatinib IC50 (µM)Resistance Factor (RF)Reference
KB-3-1Parental5.83 ± 0.41-[7]
KB-V-1ABCB1-overexpressing7.21 ± 0.531.24[7]
S1Parental2.56 ± 0.17-[7]
S1-M1-80ABCG2-overexpressing3.24 ± 0.291.27[7]
H460Parental3.11 ± 0.25-[7]
H460-MX20ABCG2-overexpressing4.02 ± 0.331.29[7]

Resistance Factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Table 2: Reversal of Chemotherapy Resistance by Sitravatinib

Cell LineChemotherapeutic AgentIC50 (nM) without SitravatinibIC50 (nM) with Sitravatinib (0.3 µM)Fold ReversalReference
ABCB1-overexpressing
NCI-ADR-RESDoxorubicin8560 ± 720280 ± 3530.6[7]
NCI-ADR-RESPaclitaxel2150 ± 18085 ± 925.3[7]
ABCG2-overexpressing
S1-M1-80SN-38350 ± 2815 ± 223.3[7]
H460-MX20Mitoxantrone2800 ± 250120 ± 1523.3[4]

Fold Reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Sitravatinib.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Sitravatinib Mechanism of Action

Sitravatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes TAM_Receptors TAM Receptors (AXL, TYRO3, MerTK) PI3K_AKT PI3K/AKT Pathway TAM_Receptors->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TAM_Receptors->RAS_MAPK STAT STAT Pathway TAM_Receptors->STAT VEGFR VEGFR VEGFR->PI3K_AKT VEGFR->RAS_MAPK VEGFR->STAT PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK PDGFR->STAT c_MET c-MET c_MET->PI3K_AKT c_MET->RAS_MAPK c_MET->STAT Sitravatinib Sitravatinib Sitravatinib->TAM_Receptors Inhibits Sitravatinib->VEGFR Inhibits Sitravatinib->PDGFR Inhibits Sitravatinib->c_MET Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Survival Decreased Survival PI3K_AKT->Survival Angiogenesis Decreased Angiogenesis PI3K_AKT->Angiogenesis Metastasis Decreased Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Survival RAS_MAPK->Angiogenesis RAS_MAPK->Metastasis STAT->Proliferation STAT->Survival STAT->Angiogenesis STAT->Metastasis Acquired_Resistance_Mechanisms cluster_cell Resistant Cancer Cell Sitravatinib_in Sitravatinib (Intracellular) ABC_Transporter Upregulated ABC Transporters (ABCB1, ABCG2) Sitravatinib_in->ABC_Transporter Target_Kinase Target Kinase (e.g., c-MET, AXL) Sitravatinib_in->Target_Kinase Inhibition (ineffective) Sitravatinib_out Sitravatinib (Extracellular) Sitravatinib_out->Sitravatinib_in Enters cell ABC_Transporter->Sitravatinib_out Pumps out Drug_Efflux Increased Drug Efflux ABC_Transporter->Drug_Efflux Bypass_Pathway Activation of Bypass Signaling Pathways Sustained_Signaling Sustained Pro-Survival Signaling Bypass_Pathway->Sustained_Signaling Target_Kinase->Sustained_Signaling Resistance_Phenotype Drug Resistance Phenotype Drug_Efflux->Resistance_Phenotype Sustained_Signaling->Resistance_Phenotype Generate_Resistant_Cells_Workflow Start Start with Parental Cell Line Determine_IC50 Determine Parental IC50 for Sitravatinib Start->Determine_IC50 Culture_IC20 Culture cells in Sitravatinib (IC20) Determine_IC50->Culture_IC20 Monitor_Growth Monitor Cell Growth & Recovery Culture_IC20->Monitor_Growth Stable_Growth Cells Proliferating Steadily? Monitor_Growth->Stable_Growth Increase_Dose Increase Sitravatinib Concentration (1.5-2x) Increase_Dose->Monitor_Growth Continue_Escalation Continue Dose Escalation (Months) Increase_Dose->Continue_Escalation Stable_Growth->Monitor_Growth No Stable_Growth->Increase_Dose Yes Characterize Characterize Resistant Line (Confirm IC50 Shift) Continue_Escalation->Characterize End Established Resistant Cell Line Characterize->End

References

Technical Support Center: Sitravatinib Malate Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sitravatinib Malate. The information provided is intended to assist in the optimization of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sitravatinib?

A1: Sitravatinib is an orally bioavailable, multi-kinase inhibitor that targets a range of receptor tyrosine kinases (RTKs).[1][2] Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK) and the split kinase family receptors, which include VEGFR, PDGFR, and KIT.[2] By inhibiting these kinases, Sitravatinib can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and immune evasion.[1][2]

Q2: What is a typical starting concentration range for in vitro dose-response experiments with Sitravatinib?

A2: Based on published data, the biochemical half-maximal inhibitory concentration (IC50) values for Sitravatinib against its target RTKs are in the low nanomolar range (1.5–20 nM).[2] For cell-based assays, a broader concentration range is recommended to determine the optimal dose-response curve. A common starting point could be a serial dilution from the low micromolar range down to the picomolar range (e.g., 10 µM to 1 pM).

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in your assay is consistent across all wells (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).

Q4: What are the known off-target effects of Sitravatinib that I should be aware of?

A4: Like many kinase inhibitors, Sitravatinib can have off-target effects.[1] One notable off-target effect is the inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[1][3] This can lead to increased intracellular concentrations of other drugs that are substrates of this transporter, potentially confounding results in combination studies.[1] It is important to consider this when designing experiments and interpreting data, especially in multidrug resistance models.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors during drug dilution or reagent addition, edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-response effect observed Drug concentration range is too low or too high, drug instability, incorrect assay endpoint.Widen the concentration range of Sitravatinib tested. Prepare fresh drug dilutions for each experiment. Ensure the assay incubation time is appropriate for the cell line and the biological question being addressed.
Steep or shallow dose-response curve Drug solubility issues at high concentrations, cooperative or complex binding kinetics.Visually inspect the drug stock and working solutions for any precipitation. Consider using a different solvent or a formulation aid if solubility is a concern. Analyze the data with a suitable non-linear regression model that can accommodate variable slopes.
IC50 values are significantly different from published data Different cell line passage number or source, variations in assay protocol (e.g., cell density, incubation time, ATP concentration in kinase assays), serum concentration in the media.Standardize cell culture conditions and assay parameters. Use a consistent source and passage number for your cell lines. For in vitro kinase assays, be aware that the IC50 value can be highly dependent on the ATP concentration.[4]
Cell death observed in vehicle control wells High concentration of DMSO, contamination (e.g., bacterial or mycoplasma).Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Regularly test cell lines for mycoplasma contamination.

Data Presentation

In Vitro Efficacy of Sitravatinib in Sarcoma Cell Lines
Cell LineHistologyIC50 (nmol/L)
DDLSDedifferentiated Liposarcoma250 - 750
MPNSTMalignant Peripheral Nerve Sheath Tumor250 - 750
LS141Leiomyosarcoma250 - 750
A673Ewing's Sarcoma1500 - 2000
Saos2Osteosarcoma1500 - 2000

Data extracted from a study on the preclinical activity of Sitravatinib in sarcoma models.

Biochemical Potency of Sitravatinib Against Target RTKs
Target Kinase FamilyIC50 Range (nM)
AXL, MERTK (TAM family)1.5 - 20
VEGFR1.5 - 20
KIT1.5 - 20
MET1.5 - 20

Biochemical IC50 values demonstrate the potent inhibitory activity of Sitravatinib against its key targets.[2]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the effect of Sitravatinib on the viability of adherent cancer cell lines in a 96-well format.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Adherent cancer cell line of interest

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the Sitravatinib stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment and control wells.

    • Remove the medium from the wells and add 100 µL of the prepared Sitravatinib dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the Sitravatinib concentration and fit a non-linear regression curve to determine the IC50 value.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of Sitravatinib against a specific purified receptor tyrosine kinase.

Materials:

  • Purified active recombinant kinase (e.g., c-Met, AXL)

  • Specific peptide or protein substrate for the kinase

  • This compound

  • DMSO

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ATP (as a stock solution)

  • [γ-³²P]ATP (for radioactive detection) or reagents for a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • 96-well assay plates

  • Method for detecting kinase activity (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a luminometer for luminescence-based assays)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of Sitravatinib in kinase reaction buffer.

    • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

  • Inhibition Reaction:

    • Add the Sitravatinib dilutions or vehicle control (buffer with DMSO) to the assay plate wells.

    • Add the kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP (mixed with [γ-³²P]ATP for radioactive assays) to each well. The final ATP concentration should be optimized and ideally be close to the Km value for the specific kinase.[4]

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Sitravatinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Sitravatinib concentration and fit a non-linear regression curve to determine the IC50 value.

Visualizations

Sitravatinib_Signaling_Pathway cluster_TAM TAM Kinases cluster_SplitKinase Split Kinase Family cluster_Downstream Downstream Effects Sitravatinib This compound AXL AXL Sitravatinib->AXL Inhibits MERTK MERTK Sitravatinib->MERTK Inhibits TYRO3 TYRO3 Sitravatinib->TYRO3 Inhibits VEGFR VEGFR Sitravatinib->VEGFR Inhibits PDGFR PDGFR Sitravatinib->PDGFR Inhibits c_KIT c-KIT Sitravatinib->c_KIT Inhibits c_MET c-MET Sitravatinib->c_MET Inhibits Proliferation Cell Proliferation AXL->Proliferation Immune_Evasion Immune Evasion AXL->Immune_Evasion Survival Cell Survival MERTK->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation c_KIT->Survival c_MET->Proliferation Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Serial Dilutions of Sitravatinib seed_cells->prepare_drug treat_cells Treat Cells with Sitravatinib and Vehicle Control prepare_drug->treat_cells incubate Incubate for Defined Period (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTS) incubate->add_reagent measure Measure Signal (e.g., Absorbance at 490nm) add_reagent->measure analyze Analyze Data: Normalize to Control, Plot Dose-Response Curve, Calculate IC50 measure->analyze end End analyze->end Troubleshooting_Logic start Unexpected Results? high_variability High Variability? start->high_variability no_effect No Dose-Response? high_variability->no_effect No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes check_concentration Widen Drug Concentration Range no_effect->check_concentration Yes compare_literature Compare with Published Data (Cell Line, Assay Conditions) no_effect->compare_literature No, but IC50 is off check_protocol Review Assay Protocol (Incubation Time, etc.) check_seeding->check_protocol check_drug Check Drug Stock (Solubility, Age) check_concentration->check_drug check_protocol->compare_literature check_drug->check_protocol

References

Technical Support Center: Sitravatinib Malate and PD-1 Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of sitravatinib malate and programmed cell death protein 1 (PD-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sitravatinib and the scientific rationale for its combination with a PD-1 inhibitor?

Sitravatinib is an orally bioavailable, multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) including TAM family receptors (TYRO3, Axl, Mer), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and c-Met.[1][2][3] The rationale for combining sitravatinib with a PD-1 inhibitor is to overcome resistance to immune checkpoint blockade.[4][5] Sitravatinib helps to create a more favorable tumor microenvironment for anti-tumor immunity by:

  • Reducing Immunosuppressive Cells: It decreases the number of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), particularly the M2-like phenotype, which are known to suppress T-cell activity.[6]

  • Promoting a Pro-inflammatory State: By inhibiting its targets, sitravatinib can lead to an increase in the ratio of M1 to M2-like macrophages and an increase in CD4+ T-cells within the tumor.[7]

  • Enhancing Antigen Presentation: Inhibition of c-MET may restore antigen-presenting cell function.

This modulation of the tumor microenvironment is thought to sensitize tumors to the effects of PD-1 inhibitors, which work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby restoring the T-cells' ability to recognize and kill cancer cells.

Q2: What are the most common adverse events observed in clinical trials with the sitravatinib and PD-1 inhibitor combination?

The most frequently reported treatment-related adverse events in clinical trials of sitravatinib in combination with a PD-1 inhibitor (nivolumab) are diarrhea, fatigue, and hypertension.[6][8][9] In a phase 2 study, 66% of patients experienced grade 3/4 treatment-related adverse events, with hypertension (22%) and diarrhea (16%) being the most common.[7] Dose reductions of sitravatinib were required in 60% of patients, and 21% discontinued treatment due to adverse events.[7]

Q3: Has the combination of sitravatinib and a PD-1 inhibitor been successful in clinical trials?

The clinical trial results for the sitravatinib and PD-1 inhibitor combination have been mixed. While some early phase trials showed promising activity, the phase 3 SAPPHIRE trial, which evaluated sitravatinib plus nivolumab versus docetaxel in patients with advanced non-small cell lung cancer (NSCLC) who had progressed on prior therapy, did not meet its primary endpoint of improving overall survival.[5][10][11][12] However, it's important to note that responses have been observed in certain patient populations, and research is ongoing to identify biomarkers that may predict which patients are most likely to benefit from this combination.[13]

Q4: What are some potential mechanisms of resistance to the sitravatinib and PD-1 inhibitor combination?

While sitravatinib is designed to overcome resistance to PD-1 inhibitors, resistance to the combination therapy itself can still occur. Potential mechanisms include:

  • Upregulation of Alternative Survival Pathways: Cancer cells may activate other signaling pathways to compensate for the inhibition of sitravatinib's targets.

  • Alterations in the Tumor Microenvironment: Changes in the composition of immune cells or the expression of other checkpoint molecules could contribute to resistance.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can increase the efflux of sitravatinib from cancer cells, reducing its intracellular concentration and efficacy.[14] Sitravatinib itself has been shown to inhibit the function of ABCG2, which may help to overcome this resistance mechanism in some cases.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Determining the optimal concentration of sitravatinib for in vitro assays.

  • Recommendation: The effective concentration of sitravatinib can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

  • Starting Concentrations: Based on published data, a broad range of concentrations can be tested, from 0.001 µM to 10 µM for cell viability assays.[1] For colony formation assays, concentrations ranging from 0.01 nM to 10 µM have been used.[1]

  • Non-Toxic Concentration: In some studies, a concentration of 3 µM was found to be non-toxic and was used for further experiments to assess the reversal of multidrug resistance.[9]

  • Solubility: Sitravatinib is typically dissolved in DMSO for in vitro use.[8]

Issue 2: Observing high levels of cell death in control wells when combining sitravatinib with an anti-PD-1 antibody in co-culture assays.

  • Possible Cause: The anti-PD-1 antibody preparation may contain preservatives or other components that are toxic to the cells.

  • Troubleshooting Steps:

    • Run a control with the anti-PD-1 antibody alone to assess its toxicity.

    • If the antibody is toxic, consider dialyzing it against a biocompatible buffer to remove any harmful additives.

    • Ensure that the isotype control antibody is from the same manufacturer and has the same formulation.

Issue 3: Difficulty in interpreting results from immune cell profiling by flow cytometry.

  • Possible Cause: Tyrosine kinase inhibitors like sitravatinib can potentially interfere with flow cytometry readouts.

  • Troubleshooting Steps:

    • Titrate Antibodies: Always titrate your antibodies to determine the optimal concentration for staining.

    • Use Appropriate Controls: Include unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls to help with gating.

    • Check for Cell Viability: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.

    • Consider Off-Target Effects: Be aware that sitravatinib could potentially alter the expression of some cell surface markers. It may be useful to have a positive and negative control cell line for your markers of interest.

In Vivo Experiments

Issue 1: Determining the appropriate dosage and administration schedule for sitravatinib and anti-PD-1 antibodies in mouse models.

  • Recommendation: Dosing can vary depending on the mouse strain and tumor model.

  • Example Dosing Regimen: A commonly used dosage for sitravatinib in mice is 20 mg/kg administered daily via oral gavage.[3] For anti-PD-1 antibodies, a typical dose is 10 mg/kg administered intraperitoneally (i.p.) every 3 days.[3]

  • Pharmacokinetics: It is advisable to perform a pharmacokinetic study in your specific mouse model to determine the optimal dosing schedule to maintain therapeutic drug levels.[3]

Issue 2: High toxicity and weight loss in mice treated with the combination therapy.

  • Possible Cause: The combination of sitravatinib and an anti-PD-1 antibody can lead to increased toxicity compared to either agent alone.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of sitravatinib or the anti-PD-1 antibody.

    • Staggered Dosing: Instead of administering both drugs on the same day, you could try a staggered schedule.

    • Supportive Care: Provide supportive care to the mice, such as supplemental nutrition and hydration.

    • Monitor Closely: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

Data Summary

Table 1: In Vitro Activity of Sitravatinib

ParameterCell LinesConcentration RangeResultReference
Cell Viability (IC50) KLN205, E0771, CT1B-A50.001 - 10 µM~1 µM[1]
Colony Formation KLN205, E07710.01 nM - 10 µMDose-dependent reduction[1]
Biochemical IC50 Axl, MER, VEGFRs, KIT, etc.0.5 - 29 nMPotent inhibition[1]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Sitravatinib + Nivolumab

Adverse EventAny Grade (%)Grade 3/4 (%)
Diarrhea 50.810.4
Fatigue 43.07.3
Hypertension 40.420.7
Nausea 30.1-
Data from a first-in-human phase 1/1b study of sitravatinib.[8][9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of sitravatinib in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of sitravatinib. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Mouse Tumor Model
  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumors reach a certain size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, sitravatinib alone, anti-PD-1 alone, combination).

  • Drug Administration: Administer sitravatinib (e.g., 20 mg/kg, daily, p.o.) and the anti-PD-1 antibody (e.g., 10 mg/kg, every 3 days, i.p.).

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry (IHC) for immune cell markers or flow cytometry to quantify immune cell populations.

Visualizations

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects TAM_R TAM Receptors (Axl, Mer, Tyro3) Proliferation Tumor Cell Proliferation TAM_R->Proliferation Survival Tumor Cell Survival TAM_R->Survival Immunosuppression Immunosuppression TAM_R->Immunosuppression VEGFR VEGFRs VEGFR->Proliferation VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFRs PDGFR->Proliferation PDGFR->Survival cMET c-MET cMET->Proliferation cMET->Survival cKIT c-KIT cKIT->Proliferation cKIT->Survival Sitravatinib Sitravatinib Sitravatinib->TAM_R Sitravatinib->VEGFR Sitravatinib->PDGFR Sitravatinib->cMET Sitravatinib->cKIT

Caption: Sitravatinib inhibits multiple receptor tyrosine kinases.

Experimental_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment (Vehicle, Sitra, aPD1, Combo) Randomization->Treatment Endpoint Endpoint Analysis (Tumor Growth, IHC, Flow) Treatment->Endpoint

Caption: Workflow for an in vivo mouse tumor model experiment.

Troubleshooting_Flow_Cytometry Weak_Signal Weak or No Signal Check_Expression Is the target expressed? Weak_Signal->Check_Expression Yes Titrate_Ab Titrate antibody concentration Weak_Signal->Titrate_Ab No Check_Expression->Titrate_Ab Check_Viability Use a viability dye Titrate_Ab->Check_Viability High_Background High Background Titrate_Ab2 Titrate antibody concentration High_Background->Titrate_Ab2 Blocking Increase blocking steps (Fc block) Titrate_Ab2->Blocking Wash Increase number of washes Blocking->Wash

Caption: Decision tree for troubleshooting flow cytometry issues.

References

Technical Support Center: Sitravatinib Malate Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Sitravatinib Malate xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It works by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and immune evasion.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), MET, AXL, TYRO3, MER, KIT, RET, and DDR2.[1] By blocking these pathways, Sitravatinib can inhibit tumor cell proliferation and disrupt the tumor microenvironment.

Q2: What are the common causes of variability in xenograft studies?

A2: Variability in xenograft studies can arise from several factors, including:

  • Intra-tumor heterogeneity: Tumors are often composed of diverse cell populations with different growth rates and drug sensitivities.[3]

  • Clonal evolution: Over time and with passaging, the genetic makeup of the xenografted tumor can change.

  • Tumor microenvironment: The interaction between the tumor cells and the surrounding mouse stroma can influence tumor growth and drug response.

  • Animal health and handling: The age, weight, and overall health of the mice, as well as consistent handling and injection techniques, are critical.

  • Drug formulation and administration: Inconsistent preparation or administration of this compound can lead to variable drug exposure.

Q3: Which mouse strains are typically used for xenograft studies?

A3: Immunocompromised mouse strains are necessary to prevent rejection of the human tumor cells. Commonly used strains include athymic nude mice and SCID (Severe Combined Immunodeficiency) mice.

Q4: How is tumor growth typically monitored in these studies?

A4: Tumor growth is most commonly monitored by measuring the tumor volume with calipers two to three times a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2. Some studies may also use bioluminescence imaging if the tumor cells are engineered to express luciferase.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound xenograft experiments.

Issue Potential Cause Recommended Solution
High variability in tumor growth within the control group. 1. Inconsistent number of cells injected. 2. Variation in cell viability at the time of injection. 3. Differences in injection site or technique. 4. Subcutaneous vs. orthotopic implantation. Orthotopic models may better recapitulate the tumor microenvironment but can be more technically challenging.1. Ensure accurate cell counting and resuspend cells thoroughly before injection. 2. Use cells in the logarithmic growth phase and confirm high viability (>90%) via trypan blue exclusion before injection. 3. Standardize the injection site (e.g., right flank) and technique (e.g., needle gauge, injection volume). 4. If using an orthotopic model, ensure consistent surgical and implantation procedures.
Inconsistent or lower-than-expected tumor growth inhibition (TGI) with this compound treatment. 1. Improper drug formulation or storage. 2. Incorrect dosing or administration. 3. Development of drug resistance. Sitravatinib targets are known to be involved in resistance to other TKIs.[3][4]1. Prepare this compound fresh daily. Refer to the recommended formulation protocol below. 2. Verify the dose calculations and ensure accurate oral gavage technique. 3. Consider analyzing tumor tissue post-treatment for changes in the expression or activation of target RTKs.
Toxicity or adverse effects in treated mice (e.g., weight loss, lethargy). 1. Dose is too high for the specific mouse strain or tumor model. 2. Issues with the vehicle formulation.1. Reduce the dose of this compound. Consider a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific model. 2. Ensure the vehicle components (e.g., DMSO, PEG300, Tween 80) are within acceptable concentrations for in vivo use.
Tumor regression followed by rapid regrowth after cessation of treatment. This is a common phenomenon with cytostatic agents. The drug inhibits tumor growth, but viable tumor cells remain.Continue to monitor tumor growth after the treatment period to assess the durability of the response. This is crucial for understanding the long-term efficacy of the drug.

Data Presentation

Table 1: Example of this compound Dose-Response in a Xenograft Model
Treatment GroupDose (mg/kg/day)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) %
Vehicle Control-Oral Gavage1500 ± 250-
This compound10Oral Gavage900 ± 18040%
This compound20Oral Gavage525 ± 15065%
This compound30Oral Gavage300 ± 10080%

Note: The data presented in this table is illustrative and based on findings from various preclinical studies. Actual results may vary depending on the xenograft model and experimental conditions.

Table 2: Common Adverse Events Observed in Preclinical and Clinical Studies
Adverse EventGrade 1-2Grade 3-4
DiarrheaCommonLess Common
FatigueCommonLess Common
HypertensionCommonLess Common
NauseaCommonInfrequent
Decreased AppetiteCommonInfrequent

Source: Adapted from clinical trial data. Preclinical monitoring should include daily body weight measurements and general health observations.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile water or saline

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Prepare a stock solution of this compound in DMSO. For example, dissolve the powder in 100% DMSO to a concentration of 50-100 mg/mL. Ensure complete dissolution.

  • In a separate tube, prepare the vehicle solution. A common vehicle formulation consists of PEG300, Tween 80, and sterile water/saline. A typical ratio is 40% PEG300, 5% Tween 80, and 55% sterile water.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤5-10%) to avoid toxicity.

  • Vortex the final formulation thoroughly to ensure a homogenous suspension.

  • Prepare the formulation fresh daily before administration.

Protocol 2: General Xenograft Study Workflow
  • Cell Culture: Culture the human cancer cell line of interest under sterile conditions. Ensure the cells are free of mycoplasma contamination.

  • Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.

  • Treatment Administration: Administer this compound or the vehicle control to the respective groups via oral gavage daily or as per the study design.

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Record the body weight of each mouse at the same frequency.

    • Observe the mice daily for any signs of toxicity or adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between the groups.

Mandatory Visualizations

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET Proliferation Cell Proliferation MET->Proliferation Survival Cell Survival MET->Survival AXL AXL AXL->Survival Immune_Evasion Immune Evasion AXL->Immune_Evasion TYRO3 TYRO3 TYRO3->Survival MER MER MER->Immune_Evasion KIT KIT KIT->Proliferation Sitravatinib Sitravatinib Sitravatinib->VEGFR Inhibits Sitravatinib->MET Inhibits Sitravatinib->AXL Inhibits Sitravatinib->TYRO3 Inhibits Sitravatinib->MER Inhibits Sitravatinib->KIT Inhibits

Caption: Sitravatinib inhibits multiple receptor tyrosine kinases.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (Human Tumor Cell Line) start->cell_culture implantation 2. Tumor Cell Implantation (Immunocompromised Mice) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups monitoring->randomization treatment 5. Treatment Administration (this compound or Vehicle) randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint 7. Study Endpoint data_collection->endpoint analysis 8. Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Caption: Standard workflow for a Sitravatinib xenograft study.

References

Sitravatinib Malate free base versus malate salt in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sitravatinib. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of sitravatinib free base and sitravatinib malate in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between sitravatinib free base and this compound salt?

A1: The primary differences lie in their molecular weight, bioavailability, and stability. The malate salt was developed to improve the pharmaceutical properties of the compound. A study has shown that the malate salt is more bioavailable than the free base.[1] It is also considered more stable with properties better suited for commercialization.[1]

Q2: Should I use the free base or the malate salt for my experiments?

A2: The choice depends on your experimental goals. For in vivo studies, the malate salt may be preferred due to its higher bioavailability, potentially leading to more consistent plasma concentrations. For in vitro assays, either form can be used, but it is crucial to be consistent and to account for the difference in molecular weight when preparing stock solutions to ensure equivalent molar concentrations.

Q3: How do I account for the different molecular weights when preparing solutions?

A3: To prepare solutions of the same molar concentration, you must use the respective molecular weights for your calculations. For example, to make a 10 mM stock solution, you would dissolve 6.297 mg of the free base in 1 mL of solvent, whereas you would need to dissolve 7.638 mg of the malate salt in the same volume.

Q4: What is the recommended solvent for preparing stock solutions?

A4: Sitravatinib, in both its free base and malate forms, is soluble in DMSO.[2][3] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: Is there a difference in the in vitro activity between the two forms?

A5: When used at the same molar concentration, the in vitro activity of the active pharmaceutical ingredient (the sitravatinib molecule) should be the same regardless of the salt form. The malate salt will dissociate in solution, leaving the free base to interact with its targets. However, differences in solubility and stability in your specific assay medium could potentially influence the results.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Sitravatinib Free Base vs. Malate Salt

PropertySitravatinib Free BaseThis compound SaltSource(s)
Molecular Formula C₃₃H₂₉F₂N₅O₄SC₃₇H₃₅F₂N₅O₉S[4][5],[6][7]
Molecular Weight 629.68 g/mol 763.77 g/mol [2][4][5][8][9],[6][7][10][11]
Bioavailability LowerHigher (approx. 1.24-fold greater than free base)[1]
Equivalent Oral Dose 120 mg100 mg (for similar PK exposure)[1][9]
Stability Less stableMore stable, improved properties for commercialization[1]
Solubility in DMSO Up to at least 25 mg/mLData not specified, but soluble[2][3]
Aqueous Solubility Practically insolubleExpected to be higher than free base, specific data not available[12]

Experimental Protocols

Protocol 1: Preparation of Sitravatinib Stock Solutions

Objective: To prepare a high-concentration stock solution of sitravatinib for use in in vitro experiments.

Materials:

  • Sitravatinib free base or this compound salt

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass:

    • For a 10 mM stock of sitravatinib free base (MW: 629.68 g/mol ), weigh out 6.297 mg.

    • For a 10 mM stock of This compound salt (MW: 763.77 g/mol ), weigh out 7.638 mg.

  • Dissolution:

    • Carefully transfer the weighed powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.[3][10]

Note: Always use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[13]

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the effect of sitravatinib on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Sitravatinib stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.[2]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of sitravatinib from your stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of sitravatinib (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 72 hours).[2]

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][15]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[2][14]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control.

    • Calculate the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) using appropriate software.

Visualizations

Sitravatinib Signaling Pathway

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sitravatinib Sitravatinib VEGFR VEGFR Sitravatinib->VEGFR MET c-Met Sitravatinib->MET AXL AXL Sitravatinib->AXL RET RET Sitravatinib->RET KIT c-Kit Sitravatinib->KIT DDR DDR Sitravatinib->DDR EphR EphR Sitravatinib->EphR PDGFR PDGFR Sitravatinib->PDGFR MERTK MerTK Sitravatinib->MERTK TYRO3 Tyro3 Sitravatinib->TYRO3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR STAT STAT Pathway MET->STAT AXL->RAS_RAF_MEK_ERK AXL->PI3K_AKT_mTOR AXL->STAT RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR DDR->RAS_RAF_MEK_ERK DDR->PI3K_AKT_mTOR EphR->RAS_RAF_MEK_ERK EphR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR MERTK->RAS_RAF_MEK_ERK MERTK->PI3K_AKT_mTOR MERTK->STAT TYRO3->RAS_RAF_MEK_ERK TYRO3->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis Metastasis Metastasis STAT->Metastasis

Caption: Sitravatinib inhibits multiple receptor tyrosine kinases (RTKs), blocking downstream signaling pathways.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Sitravatinib (serial dilutions) Incubate_24h_1->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTT or MTS reagent Incubate_72h->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Add_Solubilizer Add Solubilization Solution (MTT only) Incubate_Reagent->Add_Solubilizer MTT Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance MTS Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC₅₀ of sitravatinib using a cell viability assay.

Logical Relationship: Choosing Between Sitravatinib Forms

Choosing_Sitravatinib_Form Start Start: Select Sitravatinib Form Experiment_Type What is the experiment type? Start->Experiment_Type In_Vivo In Vivo Study Experiment_Type->In_Vivo In Vivo In_Vitro In Vitro Assay Experiment_Type->In_Vitro In Vitro Use_Malate Consider this compound (Higher Bioavailability) In_Vivo->Use_Malate Either_Form Either Form is Suitable In_Vitro->Either_Form Account_MW Crucial: Account for Molecular Weight for Molar Concentration Use_Malate->Account_MW Either_Form->Account_MW End Proceed with Experiment Account_MW->End

Caption: Decision guide for selecting between sitravatinib free base and malate salt.

References

Sitravatinib Malate treatment duration for optimal efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo application of sitravatinib malate for optimal efficacy. The information is based on preclinical studies and aims to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosing and treatment duration for sitravatinib in preclinical mouse models?

A1: The optimal dosing and duration of sitravatinib treatment in vivo can vary depending on the tumor model and experimental endpoint. Preclinical studies have demonstrated efficacy at various regimens. For example, in syngeneic mouse cancer models, oral administration of 20 mg/kg once daily has shown potent single-agent antitumor activity.[1] In other studies, treatment durations have ranged from 6 days to 4 weeks, with significant inhibition of tumor growth and metastasis.[1][2] It is recommended to perform pilot studies to determine the optimal dose and schedule for your specific model.

Q2: What are the key signaling pathways targeted by sitravatinib?

A2: Sitravatinib is a multi-kinase inhibitor that primarily targets TAM family receptors (TYRO3, Axl, and Mer) and vascular endothelial growth factor receptor 2 (VEGFR2).[3] By inhibiting these pathways, sitravatinib can disrupt the tumor microenvironment, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and enhance the anti-tumor immune response.[3]

Q3: Can sitravatinib be used in combination with other therapies in vivo?

A3: Yes, preclinical studies have shown that sitravatinib can potentiate the effects of other cancer therapies, particularly immune checkpoint inhibitors like anti-PD-1 antibodies.[1] The combination of sitravatinib with a checkpoint inhibitor has been shown to augment the antitumor immune response.[1]

Q4: What are some common tumor models used to evaluate sitravatinib efficacy in vivo?

A4: A variety of preclinical tumor models have been used to assess the in vivo efficacy of sitravatinib. These include syngeneic mouse models using cell lines such as KLN205 (lung squamous cell carcinoma), CT1B-A5, and E0771 (mammary adenocarcinoma).[1] Additionally, xenograft models using human tumor cell lines implanted in immunocompromised mice, such as NGP and Kelly (neuroblastoma), have been utilized.[2]

Troubleshooting Guide

Issue: High variability in tumor growth between animals in the same treatment group.

  • Possible Cause 1: Inconsistent tumor cell implantation. Ensure that the tumor cell suspension is homogenous and that the injection volume and location are consistent for all animals.

  • Possible Cause 2: Variation in animal health. Monitor the general health of the animals before and during the experiment. Factors such as weight loss or other signs of distress can impact tumor growth.

  • Possible Cause 3: Inaccurate dosing. Verify the concentration of the this compound solution and ensure accurate oral gavage technique to deliver the correct dose to each animal.

Issue: Unexpected toxicity or adverse effects in treated animals.

  • Possible Cause 1: Dose is too high for the specific animal strain or model. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. A first-in-human study determined the MTD to be 150 mg daily, with 120 mg daily being the recommended dose due to better tolerability.[4][5] While this is clinical data, it suggests a starting point for preclinical tolerability studies.

  • Possible Cause 2: Formulation issues. Ensure that the vehicle used to dissolve this compound is well-tolerated by the animals and does not cause adverse effects on its own.

  • Possible Cause 3: Off-target effects. Sitravatinib is a multi-kinase inhibitor and may have off-target effects. Monitor animals closely for any signs of toxicity and consider reducing the dose or frequency of administration if necessary.

Quantitative Data Summary

The following table summarizes quantitative data from various in vivo preclinical studies on sitravatinib.

Animal ModelTumor Cell Line(s)Sitravatinib DoseTreatment DurationKey Efficacy Outcomes
DBA/2 MiceKLN205 (subcutaneous)20 mg/kg, once daily (p.o.)6 daysSignificant reduction in tumor growth and spleen weight.[1]
C57BL/6 MiceCT1B-A5 (subcutaneous)20 mg/kg, once daily (p.o.)6 daysSignificant reduction in tumor growth and spleen weight.[1]
C57BL/6 MiceE0771 (orthotopic)20 mg/kg, once daily (p.o.)6 daysSignificant reduction in tumor growth and spleen weight.[1]
DBA/2 MiceKLN20520 mg/kg, once daily (p.o.)2.5 weeksEnhanced activity when combined with anti-PD-1 therapy.[1]
C57BL/6 MiceE077120 mg/kg, once daily (p.o.)2.5 weeksEnhanced activity when combined with anti-PD-1 therapy.[1]
Balb/c Mice4T1, RENCA20 mg/kg/dayUntil 1 day prior to surgeryPotent anti-primary and anti-metastatic effects.[6]
NSG MiceNGP (xenograft)15 mg/kg/day (5 days on, 2 days off)4 weeksInhibition of tumor engraftment, progression, and metastasis.[2]
NSG MiceKelly (xenograft)30 mg/kg/day3 weeksInhibition of tumor engraftment, progression, and metastasis.[2]

Experimental Protocols

General In Vivo Efficacy Study Protocol (Syngeneic Model)

  • Cell Culture: Culture the desired tumor cell line (e.g., KLN205, E0771) under standard conditions.

  • Animal Model: Use 6-week-old mice of the appropriate strain (e.g., DBA/2 or C57BL/6).

  • Tumor Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells) into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Initiation: Once tumors reach a specified volume (e.g., 500–700 mm³), randomize mice into treatment and control groups.[1]

  • Drug Administration: Administer sitravatinib (e.g., 20 mg/kg) or vehicle control orally once daily.[1]

  • Endpoint Analysis: After the specified treatment duration (e.g., 6 days), sacrifice the mice and excise the tumors and spleens for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways targeted by sitravatinib and a typical experimental workflow for an in vivo study.

Sitravatinib_TAM_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling TYRO3 TYRO3 PI3K PI3K TYRO3->PI3K Phosphorylates STAT STAT TYRO3->STAT Phosphorylates AXL AXL AXL->PI3K Phosphorylates AXL->STAT Phosphorylates MERTK MERTK MERTK->PI3K Phosphorylates MERTK->STAT Phosphorylates Gas6 Gas6/ Protein S Gas6->TYRO3 Activates Gas6->AXL Activates Gas6->MERTK Activates AKT AKT PI3K->AKT Immune_Suppression Immune Suppression AKT->Immune_Suppression Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival STAT->Immune_Suppression STAT->Cell_Survival Sitravatinib Sitravatinib Sitravatinib->TYRO3 Inhibits Sitravatinib->AXL Inhibits Sitravatinib->MERTK Inhibits

Caption: Sitravatinib inhibits TAM receptor signaling.

Sitravatinib_VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC AKT AKT PI3K->AKT Angiogenesis Angiogenesis PKC->Angiogenesis Vascular_Permeability Vascular Permeability PKC->Vascular_Permeability Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis ERK->Vascular_Permeability Sitravatinib Sitravatinib Sitravatinib->VEGFR2 Inhibits

Caption: Sitravatinib inhibits VEGFR2 signaling pathway.

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Sitravatinib/ Vehicle Admin. Randomization->Treatment Endpoint Endpoint Reached Treatment->Endpoint Data_Collection Data Collection (Tumor Weight, etc.) Endpoint->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Addressing poor oral bioavailability of Sitravatinib Malate in mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing sitravatinib malate in preclinical mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the compound's poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Sitravatinib and what are its primary molecular targets?

Sitravatinib (formerly MGCD516) is an orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor.[1][2] It is designed to potently inhibit a specific range of RTKs that are implicated in tumor growth, angiogenesis, and immune evasion. Its primary targets include the TAM family (TYRO3, Axl, MerTK), the split kinase family receptors (VEGFRs, PDGFRs, and KIT), as well as RET and MET.[1] By inhibiting these pathways, sitravatinib can disrupt the tumor microenvironment and enhance anti-tumor immune responses.[1]

Q2: What is oral bioavailability and why is it a critical parameter in preclinical studies?

Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter that determines the amount of active drug available to exert a therapeutic effect. Poor oral bioavailability can lead to low drug exposure, high variability between subjects, and potentially sub-optimal efficacy in preclinical experiments. Understanding and overcoming this challenge is crucial for obtaining reliable and reproducible data in mouse models.

Q3: What contributes to the poor oral bioavailability of Sitravatinib?

  • Low Aqueous Solubility: Many TKIs are lipophilic molecules with poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit their dissolution and subsequent absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the gut wall or liver (first-pass effect) can reduce the amount of active drug.

  • Efflux by Transporters: Sitravatinib may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP, also known as ABCG2), which actively pump the drug out of intestinal cells back into the GI lumen, thereby limiting its net absorption.

Q4: Is there a preferred salt form of Sitravatinib for in vivo studies?

Yes. Clinical studies have shown that the This compound salt formulation is more stable and significantly more bioavailable than the free base capsule formulation in humans. For preclinical researchers, this suggests that using the malate salt is likely to provide higher and more consistent plasma exposure in mouse models.

Troubleshooting Guide: Low or Variable Drug Exposure

This guide addresses the common issue of observing lower-than-expected or highly variable plasma concentrations of sitravatinib after oral administration in mice.

Problem: Inconsistent Plasma Concentrations Post-Oral Gavage

High variability in plasma exposure between animals can compromise the statistical power of a study.

  • Possible Cause 1: Improper Gavage Technique. Inconsistent delivery of the dose to the stomach can be a major source of variability.

  • Troubleshooting Tip: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes and verify the correct placement before administering the compound. Fasting animals for a few hours (e.g., 3-4 hours) before dosing can help standardize GI tract conditions.

  • Possible Cause 2: Formulation Inconsistency. If using a suspension, the compound may not be uniformly dispersed.

  • Troubleshooting Tip: The formulation should be continuously mixed or vortexed between dosing each animal to ensure a homogenous suspension. Prepare fresh formulations for each experiment to avoid potential degradation or aggregation over time.

Problem: Low Systemic Exposure (Low AUC or Cmax)

Low systemic exposure can lead to a lack of efficacy in tumor models.

  • Possible Cause 1: Poor Compound Solubility and Dissolution. Sitravatinib's dissolution from its formulation in the GI tract may be the rate-limiting step for absorption.

  • Troubleshooting Tip 1: Select an Appropriate Vehicle. The choice of vehicle is critical. While specific vehicles used in non-clinical toxicology studies for sitravatinib are not detailed in public literature, common vehicles for poorly soluble compounds in mice include aqueous solutions with co-solvents and surfactants (e.g., 0.5% methylcellulose with 0.1% Tween 80) or lipid-based formulations.

  • Troubleshooting Tip 2: Consider Advanced Formulations. For persistent bioavailability issues, more advanced formulation strategies can be explored, though this requires specialized expertise. These can include:

    • Nanosuspensions: Reducing particle size increases the surface area for dissolution.

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rates.

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve solubilization and enhance absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.

  • Possible Cause 2: Significant First-Pass Metabolism or Efflux. The drug may be rapidly cleared by the liver or pumped out of intestinal cells.

  • Troubleshooting Tip (for mechanistic understanding): To determine if efflux is a limiting factor, a pilot study could be conducted using a known P-gp/BCRP inhibitor. A significant increase in sitravatinib exposure in the presence of the inhibitor would suggest that efflux plays a key role. Note: This is for experimental investigation and not for routine efficacy studies.

Data Presentation

While specific preclinical pharmacokinetic data for this compound in mice is not publicly available, the following table illustrates how such data should be structured for comparison. The values presented are hypothetical and for illustrative purposes only.

Table 1: Illustrative Pharmacokinetic Parameters of Sitravatinib Formulations in Mice

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Oral Bioavailability (F%)
Sitravatinib Free Base (Suspension)2045043600Low (e.g., <15%)
This compound (Suspension)2070046200Moderate (e.g., <30%)
This compound (Nanosuspension)201500214500Improved (e.g., >50%)

Note: Data are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study in Mice

This protocol outlines a standard procedure for assessing the oral pharmacokinetics of a this compound formulation.

1. Animals:

  • Species: Female BALB/c mice (or other relevant strain), 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

2. Formulation Preparation (Example: Suspension):

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose at a 10 mL/kg dosing volume).

  • Maintain the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure.

3. Dosing:

  • Fast mice for 3-4 hours prior to dosing (with free access to water).

  • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

  • Administer the this compound suspension via oral gavage (p.o.) at a volume of 10 mL/kg.

  • For determining absolute bioavailability, a separate cohort of mice should be administered sitravatinib intravenously (i.v.), typically at a lower dose (e.g., 2-5 mg/kg).

4. Sample Collection:

  • Collect blood samples (approx. 50-100 µL) from a consistent site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Typical time points for oral dosing: Pre-dose (0), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[3]

  • Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Analyze the concentration of sitravatinib in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]

6. Data Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams created using Graphviz to visualize key concepts.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_drug cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Gas6 Gas6 TAM Axl / MerTK Gas6->TAM VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR HGF HGF MET c-MET HGF->MET PI3K_AKT PI3K/AKT Pathway TAM->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TAM->RAS_MAPK ImmunoSupp Immune Suppression TAM->ImmunoSupp VEGFR->PI3K_AKT VEGFR->RAS_MAPK MET->PI3K_AKT MET->RAS_MAPK Sitravatinib Sitravatinib Sitravatinib->TAM Sitravatinib->VEGFR Sitravatinib->MET Proliferation Proliferation Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation

Caption: Sitravatinib inhibits TAM, VEGFR, and MET signaling pathways.

G start Start prep Prepare Sitravatinib Malate Formulation start->prep fast Fast Mice (3-4 hours) prep->fast dose Administer Dose via Oral Gavage fast->dose collect Serial Blood Collection (0-24h) dose->collect process Process Blood to Obtain Plasma collect->process analyze LC-MS/MS Analysis of Plasma Samples process->analyze calc Calculate PK Parameters (Cmax, AUC, etc.) analyze->calc end End calc->end

Caption: Workflow for a mouse oral pharmacokinetic study.

G start Low / Variable Exposure Observed check_tech Review Dosing Technique & Formulation Homogeneity start->check_tech is_tech_ok Is Technique Consistent? check_tech->is_tech_ok improve_tech Retrain Personnel & Optimize Formulation Prep is_tech_ok->improve_tech No check_form Evaluate Formulation (Vehicle, Salt Form) is_tech_ok->check_form Yes improve_tech->check_tech is_form_opt Is Formulation Optimal? check_form->is_form_opt test_vehicles Test Alternative Vehicles (e.g., lipid-based) Ensure use of Malate Salt is_form_opt->test_vehicles No consider_adv Consider Advanced Formulations (e.g., Nanosuspension) is_form_opt->consider_adv Yes, but still low end Problem Addressed test_vehicles->end consider_adv->end

References

Cell line specific responses to Sitravatinib Malate treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Sitravatinib Malate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Sitravatinib is an orally bioavailable, spectrum-selective receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It targets multiple RTKs involved in tumor growth, angiogenesis, and immune evasion, including the TAM family receptors (TYRO3, Axl, Mer), the split family receptors (VEGFR and KIT), c-Met, and RET.[1][3][4] By inhibiting these kinases, Sitravatinib can disrupt the tumor microenvironment, suppress tumor cell proliferation, and potentially overcome resistance to other therapies.[5][6]

Q2: In which cancer cell lines has Sitravatinib shown activity?

Sitravatinib has demonstrated anti-proliferative effects in a variety of solid tumor and hematological cancer cell lines.[1] Notably, it has shown efficacy in preclinical models of sarcoma, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[1][7][8] Its activity is often more pronounced in cell lines with dysregulated RTK signaling.[1]

Q3: Can Sitravatinib reverse multidrug resistance (MDR)?

Yes, studies have shown that Sitravatinib can reverse multidrug resistance in cancer cells. It functions as a potent inhibitor of ABCB1 and ABCG2, which are ATP-binding cassette (ABC) transporters responsible for effluxing chemotherapeutic drugs from cancer cells.[9] By inhibiting these transporters, Sitravatinib can increase the intracellular concentration and efficacy of co-administered chemotherapy agents.

Q4: What are the common off-target effects of Sitravatinib observed in cell culture experiments?

While Sitravatinib is a multi-targeted kinase inhibitor, high concentrations may lead to off-target effects. The most commonly reported treatment-related adverse events in clinical settings, which may translate to in vitro observations at high doses, include diarrhea, fatigue, and hypertension.[1][10][11] In cell culture, it is crucial to determine the optimal concentration range to minimize non-specific toxicity.

Troubleshooting Guide

Issue 1: Inconsistent or no significant effect of Sitravatinib on cell viability.

  • Question: I am not observing the expected decrease in cell viability after treating my cells with Sitravatinib. What could be the reason?

  • Answer:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Sitravatinib. Verify the reported IC50 values for your specific cell line from the literature or perform a dose-response experiment to determine the effective concentration range.

    • Drug Solubility and Stability: Ensure that this compound is properly dissolved. It is soluble in DMSO.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Precipitates in the media can indicate solubility issues.

    • Treatment Duration: The incubation time might be insufficient. Most in vitro studies with Sitravatinib report treatment durations of 72 hours for cell viability assays.[2]

    • Cell Seeding Density: The initial number of cells seeded can influence the outcome. High cell density might mask the cytotoxic effects of the drug. Optimize the seeding density for your specific cell line and assay duration.

Issue 2: High variability in experimental replicates.

  • Question: My replicate wells or plates show high variability in response to Sitravatinib treatment. How can I improve the consistency?

  • Answer:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of both cell suspension and drug solutions. Use calibrated pipettes and proper technique.

    • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid cell clumping, which can lead to uneven growth and drug exposure.

    • Edge Effects: "Edge effects" in multi-well plates can cause variability. To minimize this, avoid using the outer wells of the plate or fill them with sterile PBS or media.

    • Incubator Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator. Fluctuations can affect cell growth and drug efficacy.

Issue 3: Difficulty in interpreting Western Blot results for downstream signaling pathways.

  • Question: I am performing a Western Blot to check the effect of Sitravatinib on p-AKT and p-ERK levels, but the results are unclear. What should I check?

  • Answer:

    • Treatment Time-Course: The inhibition of phosphorylation of signaling proteins like AKT and ERK can be transient. Perform a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal time point to observe maximal inhibition.

    • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.

    • Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).

    • Basal Phosphorylation Levels: Some cell lines may have low basal levels of p-AKT or p-ERK. You might need to stimulate the cells with a growth factor to induce phosphorylation before treating with Sitravatinib to observe a clear inhibitory effect.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
DDLSLiposarcoma~250[7]
LS141Liposarcoma~500[7]
MPNSTMalignant Peripheral Nerve Sheath Tumor~125[7]
KELLYNeuroblastoma (MYCN amplified)~1000[12]
CHLA-15Neuroblastoma (MYCN Non-Amplified)>10000[12]
MOLM13Acute Myeloid Leukemia (FLT3-ITD)~3[13]
MV4-11Acute Myeloid Leukemia (FLT3-ITD)~3[7]
KB-C2Epidermoid Carcinoma (ABCB1 overexpressing)>10000In combination with paclitaxel, sitravatinib significantly reduces the IC50 of paclitaxel.[13]
SW620/Ad300Colon Adenocarcinoma (ABCB1 overexpressing)>10000In combination with paclitaxel, sitravatinib significantly reduces the IC50 of paclitaxel.[13]
NCI-H460/MX20Non-Small Cell Lung Cancer (ABCG2 overexpressing)>10000In combination with mitoxantrone, sitravatinib significantly reduces the IC50 of mitoxantrone.[5]
S1-M1-80Colon Carcinoma (ABCG2 overexpressing)>10000In combination with mitoxantrone, sitravatinib significantly reduces the IC50 of mitoxantrone.[5]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Sitravatinib. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure to analyze the effect of Sitravatinib on the phosphorylation of key signaling proteins.

Materials:

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Sitravatinib at the desired concentrations for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Sitravatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Sitravatinib This compound Sitravatinib->AXL Sitravatinib->cMet Sitravatinib->VEGFR Sitravatinib->PDGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sitravatinib inhibits multiple RTKs, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_drug Prepare Sitravatinib Dilutions prepare_drug->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_reagent Add MTT/MTS Reagent incubate_72h->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_absorbance Read Absorbance incubate_reagent->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability in response to Sitravatinib treatment.

References

Validation & Comparative

Validating Sitravatinib Malate's In Vivo Target Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target inhibition of Sitravatinib Malate against other selective tyrosine kinase inhibitors (TKIs). The information presented is supported by experimental data to aid researchers in evaluating its preclinical efficacy and mechanism of action.

Sitravatinib is a spectrum-selective TKI that potently inhibits multiple key signaling pathways involved in tumor growth, angiogenesis, and immune evasion. Its primary targets include the TAM family of receptors (Tyro3, Axl, Mer), VEGFR, and c-Met.[1][2][3] This multi-targeted approach suggests its potential to overcome resistance mechanisms often seen with more selective agents.[1][4]

Comparative In Vivo Efficacy

The following tables summarize the in vivo performance of this compound and alternative inhibitors targeting Axl, Mer, and c-Met. The data is extracted from various preclinical studies in different cancer models.

TAM Kinase Inhibitors: Axl and Mer
InhibitorTarget(s)Cancer ModelDosing RegimenKey In Vivo FindingsReference(s)
Sitravatinib TAM (Axl, Mer), VEGFR, c-MetTKI-resistant breast and renal cancer xenografts20 mg/kg, p.o. dailyEnhanced primary tumor growth inhibition and metastasis suppression in TKI-resistant models.[1][4][1][4]
R428 (Bemcentinib) AxlMetastatic breast cancer (MDA-MB-231, 4T1)50-150 mg/kg, p.o. dailySignificantly prolonged overall survival of tumor-bearing mice. The 100 mg/kg dose was found to be optimal.[5][5]
UNC2025 Mer/FLT3Leukemia xenografts (697 B-ALL)75 mg/kg, p.o. dailyDose-dependent decrease in tumor burden and a two-fold increase in median survival.[6][7][6][7]
c-Met Kinase Inhibitors
InhibitorTarget(s)Cancer ModelDosing RegimenKey In Vivo FindingsReference(s)
Sitravatinib c-Met, TAM, VEGFRSarcoma xenograftsNot specifiedSuperior tumor growth suppression compared to imatinib and crizotinib.[8][8]
BMS-777607 c-Met, Axl, Ron, Tyro3Murine sarcoma (KHT) with constitutive c-Met activation25 mg/kg, p.o. dailySignificantly decreased the number of lung tumor nodules.[9][9]
Cabozantinib c-Met, VEGFR, AxlAdvanced renal cell carcinomaNot specifiedReduced the rate of disease progression or death by 34% compared with sunitinib.[10][10]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

Sitravatinib_Target_Pathways cluster_TAM TAM Kinase Signaling cluster_VEGFR VEGFR Signaling cluster_cMet c-Met Signaling Tyro3 Tyro3 PI3K_Akt PI3K/Akt Pathway Tyro3->PI3K_Akt Activation Axl Axl Axl->PI3K_Akt Activation Mer Mer Mer->PI3K_Akt Activation Gas6 Gas6 Gas6->Tyro3 Ligand Binding Gas6->Axl Ligand Binding Gas6->Mer Ligand Binding Proliferation Proliferation PI3K_Akt->Proliferation Promotes Survival Survival PI3K_Akt->Survival Promotes Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Promotes VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC Activation PLC_PKC->Proliferation Promotes PLC_PKC->Survival Promotes PLC_PKC->Angiogenesis Promotes HGF HGF cMet c-Met HGF->cMet Ligand Binding RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activation RAS_MAPK->Proliferation Promotes RAS_MAPK->Survival Promotes RAS_MAPK->Angiogenesis Promotes Sitravatinib Sitravatinib Sitravatinib->Tyro3 Sitravatinib->Axl Sitravatinib->Mer Sitravatinib->VEGFR Sitravatinib->cMet

Sitravatinib's multi-targeted inhibition of key oncogenic signaling pathways.

InVivo_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Regimen cluster_monitoring In Vivo Monitoring cluster_analysis Pharmacodynamic & Histological Analysis cell_culture Tumor Cell Culture xenograft Xenograft Implantation cell_culture->xenograft randomization Tumor-bearing Mice Randomization xenograft->randomization treatment_group Treatment Group (Sitravatinib/Comparator) randomization->treatment_group control_group Vehicle Control Group randomization->control_group tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement body_weight Body Weight Monitoring treatment_group->body_weight survival Survival Analysis treatment_group->survival control_group->tumor_measurement control_group->body_weight control_group->survival tumor_excision Tumor Excision at Endpoint survival->tumor_excision western_blot Western Blot (Target Phosphorylation) tumor_excision->western_blot ihc Immunohistochemistry (Biomarkers) tumor_excision->ihc

References

A Preclinical Head-to-Head: Sitravatinib Malate versus Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for renal cell carcinoma (RCC), both sitravatinib malate and sunitinib have emerged as potent multi-targeted tyrosine kinase inhibitors (TKIs). While sunitinib has long been a standard of care, sitravatinib is a newer agent with a distinct kinase inhibition profile. This guide provides a comparative overview of their preclinical performance in RCC models, focusing on quantitative data, experimental methodologies, and their impact on key signaling pathways.

Executive Summary

This comparison guide synthesizes available preclinical data for this compound and sunitinib in the context of renal cell carcinoma. The data presented is compiled from various independent studies, as direct head-to-head preclinical investigations are not extensively available in the public domain.

Sunitinib is a well-established TKI targeting VEGFRs and PDGFRs, primarily exerting its anti-tumor effect through the inhibition of angiogenesis. Preclinical studies have extensively characterized its efficacy in various RCC models.

Sitravatinib is a broader-spectrum TKI that, in addition to VEGFR and PDGFR, also potently inhibits the TAM (TYRO3, AXL, MERTK) family of receptors, as well as c-Kit and c-MET. This broader targeting profile suggests it may overcome some resistance mechanisms to more selective VEGFR inhibitors and may also modulate the tumor immune microenvironment.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo preclinical data for sitravatinib and sunitinib in RCC models. It is crucial to note that this data is collated from separate studies and not from direct comparative experiments. Therefore, direct cross-study comparisons should be interpreted with caution.

In Vitro Activity: IC50 Values in RCC Cell Lines
Cell LineSunitinib IC50 (µM)Sitravatinib IC50 (µM)Reference
786-O~5.2Data not available
ACHN~1.9Data not available
Caki-1~2.8Data not available
RENCA (murine)Not specified, but shows sensitivityEnhanced anti-proliferative effects in sunitinib-resistant RENCA cells
In Vivo Efficacy: Tumor Growth Inhibition in RCC Xenograft Models
Animal ModelDrugDosingTumor Growth InhibitionReference
RENCA (murine) subcutaneous xenograftSunitinibNot specifiedSignificant reduction in tumor volume
Patient-Derived Xenograft (RP-R-01, RP-R-02)Sunitinib40 mg/kg daily (5 days/week)Initial tumor regression followed by resistance
Sunitinib-Resistant RENCA xenograftSitravatinibNot specifiedEnhanced primary tumor growth inhibition compared to parental cells
NGP (neuroblastoma) xenograftSitravatinib15 mg/kg/day (5 days on, 2 days off)Significant tumor growth inhibition

Note: The in vivo data for sitravatinib in a standard, sunitinib-sensitive RCC xenograft model as a monotherapy is not detailed in the available literature. The provided data for sitravatinib in the RENCA model is in the context of sunitinib resistance. The NGP xenograft data is included to provide an example of sitravatinib's in vivo monotherapy activity, although it is not an RCC model.

Signaling Pathway Analysis

Both sitravatinib and sunitinib exert their anti-tumor effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Sunitinib Signaling Pathway Inhibition

Sunitinib primarily targets VEGFR and PDGFR, leading to the downstream inhibition of the PI3K/AKT/mTOR and MAPK pathways, which are crucial for endothelial cell proliferation and survival, and thus angiogenesis.

G cluster_membrane Cell Membrane cluster_sunitinib Sunitinib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR signaling.

Sitravatinib Signaling Pathway Inhibition

Sitravatinib inhibits a broader range of kinases, including VEGFR, PDGFR, c-Kit, c-MET, and the TAM receptors (AXL, MERTK, TYRO3). This multi-targeted approach not only inhibits angiogenesis but may also counteract resistance mechanisms mediated by MET and AXL and modulate the immune tumor microenvironment through TAM receptor inhibition.

G cluster_membrane Cell Membrane cluster_sitravatinib Sitravatinib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS cMET c-MET cMET->PI3K cMET->RAS STAT3 STAT3 cMET->STAT3 TAM TAM (AXL, MERTK, TYRO3) TAM->STAT3 Sitravatinib Sitravatinib Sitravatinib->VEGFR Inhibits Sitravatinib->PDGFR Inhibits Sitravatinib->cKit Inhibits Sitravatinib->cMET Inhibits Sitravatinib->TAM Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival, Immune Modulation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Sitravatinib inhibits multiple RTKs including TAM and MET.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are representative protocols for in vitro and in vivo studies based on the reviewed literature.

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Culture: RCC cell lines (e.g., 786-O, ACHN, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound or sunitinib (or vehicle control, typically DMSO) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or MTT, or a fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Renal Cell Carcinoma Xenograft Model (General Protocol)

G cluster_setup Model Setup cluster_monitoring Tumor Growth and Treatment cluster_endpoint Endpoint Analysis node1 Immunocompromised mice (e.g., nude or SCID) node2 Subcutaneous injection of RCC cells (e.g., 1-5 x 10^6) node1->node2 node3 Tumor growth to ~100-200 mm³ node2->node3 node4 Randomization into treatment groups node3->node4 node5 Daily oral gavage with Sitravatinib, Sunitinib, or Vehicle node4->node5 node6 Tumor volume and body weight measurement (2-3x/week) node5->node6 node7 Euthanasia at endpoint (e.g., tumor size limit) node6->node7 node8 Tumor excision and weight measurement node7->node8 node9 Immunohistochemistry/ Western blot analysis node8->node9

Caption: Workflow for a typical RCC xenograft study.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Cell Implantation: Human RCC cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. This compound or sunitinib is administered orally via gavage, typically once daily. Dosing schedules can vary, for example, 5 days on, 2 days off, or continuous daily dosing.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Conclusion

A Comparative Guide to MET Inhibition: Sitravatinib Malate vs. Cabozantinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The MET receptor tyrosine kinase, implicated in various cancers, is a key target in oncology research. This guide provides a detailed, data-driven comparison of two multi-kinase inhibitors, Sitravatinib Malate and Cabozantinib, with a specific focus on their activity as MET inhibitors. This document is intended for an audience with a background in cancer biology and drug development.

Executive Summary

Both this compound and Cabozantinib are potent oral tyrosine kinase inhibitors (TKIs) that target the MET receptor, among other kinases crucial for tumor growth, angiogenesis, and metastasis. Biochemical assays reveal that both compounds inhibit MET in the low nanomolar range. Cabozantinib, however, appears to exhibit a higher potency against MET in these assays. Both drugs have demonstrated anti-proliferative effects in various cancer cell lines and significant anti-tumor activity in preclinical xenograft models. This guide will delve into the quantitative data supporting these findings, outline the experimental methodologies used, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Cabozantinib, focusing on their kinase inhibition profiles. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Biochemical IC50 Values for MET and Other Key Kinases

Kinase TargetThis compound IC50 (nM)Cabozantinib IC50 (nM)
MET 20[1]1.3[2], 5.4[3]
VEGFR25[1]0.035[2]
AXL1.5[1]7[2]
RET-5.2[2]
KIT6[1]4.6[2]
FLT38[1]11.3[2]
TIE2-14.3[2]
DDR20.5[1]-
MER2[1]-
TRKA5[4]-
TRKB9[4]-

Table 2: In Vitro Cellular Activity

Cell LineAssay TypeThis compound IC50Cabozantinib IC50
Esophageal Squamous Cell Carcinoma (CE81T)Cell Viability (72h)-4.61 µM[5]
Glioblastoma (E98NT)Cell Proliferation-89 nM[6]

Experimental Protocols

This section details the general methodologies for the key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Protocol:

  • Reagents: Recombinant human kinase (e.g., c-Met), peptide substrate (e.g., KKKSPGEYVNIEFG for c-Met), ATP (often radiolabeled, e.g., ³³P-γ-ATP), test compound (Sitravatinib or Cabozantinib) at various concentrations, and reaction buffer.

  • Procedure:

    • The kinase and substrate are prepared in the reaction buffer.

    • The test compound is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated for a specified time (e.g., ~20 minutes) at a controlled temperature to allow for phosphorylation of the substrate.

    • The reaction is then stopped.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves separating the phosphorylated substrate from the unreacted ATP (e.g., using filter paper) and measuring the radioactivity. Other methods include fluorescence-based or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

General Protocol:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Sitravatinib or Cabozantinib) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from dose-response curves.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³). The mice are then randomized into control and treatment groups.

  • Treatment Administration: The test compound (Sitravatinib or Cabozantinib) is administered to the treatment group, typically via oral gavage, at a specific dose and schedule (e.g., daily). The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. Tumors are then excised for further analysis (e.g., immunohistochemistry to assess target inhibition).

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the comparison of this compound and Cabozantinib.

MET_Signaling_Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway HGF HGF (Ligand) MET MET Receptor HGF->MET Binds & Activates GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Cell_Outcomes Cell Proliferation, Survival, Migration, Invasion ERK->Cell_Outcomes AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Cell_Outcomes STAT3->Cell_Outcomes Inhibitors This compound & Cabozantinib Inhibitors->MET

Caption: Simplified MET signaling pathway and points of inhibition.

TKI_Comparison_Workflow Start Hypothesis: Compare TKI A vs. TKI B for MET Inhibition Biochemical Biochemical Kinase Assays (IC50 Determination) Start->Biochemical CellBased In Vitro Cell-Based Assays Start->CellBased Analysis Data Analysis & Comparison Biochemical->Analysis Viability Cell Viability/ Proliferation CellBased->Viability Migration Cell Migration/ Invasion CellBased->Migration WesternBlot Target Phosphorylation (Western Blot) CellBased->WesternBlot InVivo In Vivo Xenograft Models CellBased->InVivo Viability->Analysis Migration->Analysis WesternBlot->Analysis TumorGrowth Tumor Growth Inhibition InVivo->TumorGrowth PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD TumorGrowth->Analysis PKPD->Analysis Conclusion Conclusion on Relative Efficacy and Potency Analysis->Conclusion

Caption: General experimental workflow for comparing tyrosine kinase inhibitors.

Conclusion

Both this compound and Cabozantinib are multi-targeted kinase inhibitors with potent activity against MET. Based on the available biochemical data, Cabozantinib demonstrates a higher potency for MET inhibition in vitro. However, the overall anti-tumor efficacy of these drugs is a composite of their effects on a range of kinases, including VEGFRs and AXL, which play critical roles in tumor angiogenesis and resistance mechanisms. The choice between these inhibitors for a specific therapeutic application would depend on the specific molecular profile of the tumor and the desired balance of kinase inhibition. Further head-to-head preclinical and clinical studies using standardized protocols are necessary for a definitive comparison of their therapeutic potential as MET inhibitors.

References

Efficacy of Sitravatinib Malate Versus Other Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of sitravatinib malate against other relevant tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). The comparison is based on an indirect analysis of data from various clinical trials, as direct head-to-head studies of sitravatinib against other TKIs are limited. Sitravatinib has been primarily evaluated in combination with immune checkpoint inhibitors, and its monotherapy has not demonstrated significant clinical activity in advanced NSCLC.

Mechanism of Action: this compound

Sitravatinib is an oral, spectrum-selective TKI that targets multiple key signaling pathways involved in tumor growth, angiogenesis, and immune evasion.[1][2] Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), vascular endothelial growth factor receptor 2 (VEGFR2), and other split kinase family receptors such as MET and RET.[1][2][3] By inhibiting these pathways, sitravatinib is believed to modulate the tumor microenvironment (TME), shifting it from an immunosuppressive to an immunostimulatory state.[4][5] This mechanism provides a strong rationale for its combination with immune checkpoint inhibitors (ICIs) like nivolumab, as it may enhance the anti-tumor immune response and overcome resistance to immunotherapy.[5][6][7]

Signaling Pathway of Sitravatinib

Sitravatinib_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Sitravatinib Sitravatinib Inhibition Tumor Cell Tumor Cell VEGFR2 VEGFR2 Tumor Cell->VEGFR2 Activates MDSC MDSC T Effector Cell T Effector Cell MDSC->T Effector Cell Inhibits Treg Treg Treg->T Effector Cell Inhibits M2 Macrophage M2 Macrophage M2 Macrophage->T Effector Cell Inhibits T Effector Cell->Tumor Cell Kills Dendritic Cell Dendritic Cell Dendritic Cell->T Effector Cell Activates Sitravatinib Sitravatinib Sitravatinib->Dendritic Cell Enhances Antigen Presentation TAM TAM Receptors (TYRO3, AXL, MERTK) Sitravatinib->TAM Inhibits Sitravatinib->VEGFR2 Inhibits TAM->MDSC Promotes TAM->Treg Promotes TAM->M2 Macrophage Promotes VEGFR2->MDSC Promotes VEGFR2->Treg Promotes

Caption: Sitravatinib inhibits TAM and VEGFR2 signaling, reducing immunosuppressive cells and promoting anti-tumor immunity.

Comparative Efficacy of Sitravatinib and Other TKIs in NSCLC

The following tables summarize the efficacy data for sitravatinib in combination with nivolumab and other TKIs in patients with advanced or metastatic NSCLC, primarily after progression on prior therapies. It is crucial to note that these are not direct comparisons and patient populations may vary across trials.

Table 1: Efficacy of Sitravatinib + Nivolumab in NSCLC
Clinical TrialPatient PopulationTreatmentORR (%)PFS (months)OS (months)DCR (%)
MRTX-500 (Phase 2) NSQ NSCLC, CPI-experienced (No Prior Clinical Benefit)Sitravatinib + Nivolumab11.43.77.9N/A
NSQ NSCLC, CPI-experienced (Prior Clinical Benefit)Sitravatinib + Nivolumab16.95.613.6N/A
NSQ NSCLC, CPI-naiveSitravatinib + Nivolumab25.07.1Not ReachedN/A
SAPPHIRE (Phase 3) Advanced non-squamous NSCLC, progressed on platinum-chemo and CPISitravatinib + Nivolumab15.64.412.275.5
Docetaxel (comparator)17.25.410.664.5

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DCR: Disease Control Rate; NSQ: Non-squamous; CPI: Checkpoint Inhibitor.

Table 2: Indirect Comparison of Efficacy of Other TKIs in Advanced NSCLC
TKIClinical Trial (Phase)Patient PopulationTreatmentORR (%)PFS (months)OS (months)DCR (%)
Cabozantinib + Atezolizumab CONTACT-01 (Phase 3)Metastatic NSCLC, post-CPI and chemotherapyCabozantinib + AtezolizumabN/A4.610.7N/A
Docetaxel (comparator)N/A4.010.5N/A
Nintedanib + Docetaxel Real-world studyAdenocarcinoma NSCLC, post-chemo and immunotherapy (3rd line)Nintedanib + Docetaxel50.0N/A8.482.7
Lenvatinib + Pembrolizumab LEAP-008 (Phase 3)Stage IV NSCLC, post-CPI and platinum-chemoLenvatinib + Pembrolizumab22.7N/A11.3N/A
Docetaxel (comparator)14.3N/A12.0N/A
Vandetanib ZEPHYR (Phase 3)Advanced NSCLC, post-EGFR TKI and chemoVandetanib2.6N/A8.5N/A
Placebo (comparator)0.7N/A7.8N/A
Axitinib Phase 2Advanced NSCLC (72% pre-treated)Axitinib9.04.914.841.0
Sunitinib Phase 2Heavily pre-treated NSCLCSunitinib11.13.05.9N/A

This table presents data from separate trials and is not a head-to-head comparison.

Experimental Protocols

Sitravatinib Clinical Trials

MRTX-500 (Phase 2; NCT02954991) [4][8]

  • Objective: To assess the clinical activity of sitravatinib in combination with nivolumab in patients with advanced non-squamous NSCLC.

  • Patient Population: Patients were categorized into three cohorts: CPI-experienced with no prior clinical benefit (NPCB), CPI-experienced with prior clinical benefit (PCB), and CPI-naive. Key exclusion criteria included known driver mutations (EGFR, ALK, ROS1, etc.) and uncontrolled brain metastases.[4]

  • Treatment Regimen: Sitravatinib was administered orally at 120 mg daily. Nivolumab was administered intravenously every 2 or 4 weeks.[4][8]

  • Primary Endpoint: Investigator-assessed objective response rate (ORR) per RECIST v1.1.[4]

  • Secondary Endpoints: Safety, progression-free survival (PFS), and overall survival (OS).[8]

SAPPHIRE (Phase 3; NCT03906071) [6][9][10]

  • Objective: To compare the efficacy of sitravatinib plus nivolumab versus docetaxel in patients with advanced non-squamous NSCLC who have progressed on or after platinum-based chemotherapy and checkpoint inhibitor therapy.[6][7]

  • Patient Population: Patients with advanced non-squamous NSCLC with disease progression on or after one to two prior lines of therapy, including platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[7][10]

  • Treatment Regimen:

    • Experimental Arm: Sitravatinib (100 mg orally once daily) plus nivolumab (240 mg IV every 2 weeks or 480 mg IV every 4 weeks).[11]

    • Comparator Arm: Docetaxel (75 mg/m² IV every 3 weeks).[10]

  • Primary Endpoint: Overall Survival (OS).[9]

  • Secondary Endpoints: Objective response rate (ORR), progression-free survival (PFS), and safety.[9]

SAPPHIRE_Trial_Workflow Start Patient Screening (Advanced NSQ NSCLC, Progressed on Chemo & CPI) Randomization Randomization (1:1) Start->Randomization ArmA Arm A: Sitravatinib (100mg QD) + Nivolumab (IV Q2W/Q4W) Randomization->ArmA ArmB Arm B: Docetaxel (75mg/m² IV Q3W) Randomization->ArmB FollowUp Follow-up for Efficacy and Safety ArmA->FollowUp ArmB->FollowUp PrimaryEndpoint Primary Endpoint: Overall Survival (OS) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: ORR, PFS, Safety FollowUp->SecondaryEndpoints

Caption: Workflow of the SAPPHIRE Phase 3 clinical trial.

Conclusion

Sitravatinib, in combination with nivolumab, has demonstrated anti-tumor activity in patients with advanced non-squamous NSCLC who have progressed on prior therapies.[4] The Phase 3 SAPPHIRE trial, however, did not meet its primary endpoint of significantly improving overall survival compared to docetaxel, although a numerical improvement was observed.[11]

An indirect comparison with other TKIs suggests that the efficacy of sitravatinib in combination with an ICI is within the range of other targeted therapies used in similar settings. However, the distinct mechanisms of action and the combination strategy for sitravatinib make direct comparisons challenging. The decision to use sitravatinib in a clinical or research setting should be based on a thorough evaluation of the available data, the specific patient population, and the evolving landscape of NSCLC treatment. Further research is needed to identify patient subgroups that may derive the most benefit from sitravatinib-based therapies.

References

Western Blot Validation of p-MET Inhibition: A Comparative Guide to Sitravatinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sitravatinib Malate's efficacy in inhibiting MET phosphorylation (p-MET), a critical signaling node in various cancers. The performance of Sitravatinib is contextualized against other prominent MET inhibitors, with supporting experimental data from Western blot analyses. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Comparative Analysis of p-MET Inhibition

This compound is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including MET.[1][2] Its ability to inhibit the phosphorylation of MET is a key aspect of its anti-cancer activity. The following table summarizes the observed inhibition of p-MET by Sitravatinib and other commercially available MET inhibitors, as evidenced by preclinical Western blot data. It is important to note that direct head-to-head quantitative comparisons in the same experimental setting are limited in the public domain; however, the collective data provides strong evidence of their inhibitory potential.

InhibitorCell Line(s)Key Findings from Western Blot AnalysisReference
Sitravatinib (MGCD516) Sarcoma cell lines (DDLS, MPNST), 4T1, RENCAEfficiently blocks multiple RTKs. Showed significantly better inhibition of downstream effectors like p-AKT compared to imatinib and crizotinib. Western blots confirmed consistent activation of key sitravatinib targets such as MET.[3]
Crizotinib BT-474 breast cancer cells, Pancreatic cancer cellsDose-dependent decrease in p-MET levels. Also shown to decrease phosphorylation of ALK.[4][5]
Cabozantinib MDA PCa-144-13 prostate cancer cells, b-End3 cellsComplete inhibition of HGF-stimulated c-MET phosphorylation at nanomolar concentrations. Also inhibits VEGFR2 phosphorylation.[6][7][8]
Capmatinib v-rasHa-transduced keratinocytes, NSCLC cell linesBlocks HGF-mediated p-MET expression at low nanomolar concentrations. Also shown to prevent phosphorylation of p-EGFR.[9]
Tepotinib WM451 melanoma cells, NSCLC cell linesDiminished expression levels of p-MET, suggesting inhibitory effects on the activation of the MET signaling pathway.[10]

Experimental Protocols

A standardized Western blot protocol is crucial for the reliable assessment of p-MET inhibition. The following is a generalized methodology based on common laboratory practices and details gleaned from various studies.

Western Blot Protocol for p-MET Inhibition

1. Cell Culture and Treatment:

  • Culture cancer cell lines known to express MET (e.g., sarcoma, NSCLC, or breast cancer cell lines) in appropriate media and conditions.

  • Seed cells and allow them to adhere and reach 60-70% confluency.

  • Serum-starve the cells overnight to reduce basal receptor activation.

  • Treat cells with varying concentrations of this compound or other MET inhibitors for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control group.

  • In some experiments, stimulate cells with Hepatocyte Growth Factor (HGF) to induce MET phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET, e.g., anti-p-MET Tyr1234/1235).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly to remove unbound secondary antibody.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MET and a housekeeping protein (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software. Normalize the p-MET signal to the total MET and/or the housekeeping protein signal.

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental procedure, the following diagrams have been generated.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor HGF->MET Binds pMET p-MET (Activated Receptor) MET->pMET Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pMET->Downstream Activates Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response Sitravatinib This compound Sitravatinib->pMET Inhibits Phosphorylation

Caption: MET signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Treatment (Sitravatinib or Alternatives) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis of p-MET inhibition.

References

Comparative Analysis of Sitravatinib Malate and Glesatinib on TAM Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sitravatinib Malate and Glesatinib, focusing on their inhibitory activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of these compounds for future research and development.

Introduction to TAM Receptor Inhibitors

The TAM family of receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial regulators of the tumor microenvironment, influencing processes such as immune suppression, cell proliferation, and metastasis.[1][2][3] Their dysregulation is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. Sitravatinib and Glesatinib are multi-kinase inhibitors that have demonstrated activity against TAM receptors, among other targets. This guide offers a comparative look at their performance based on preclinical data.

Quantitative Analysis of Inhibitory Activity

The following table summarizes the available biochemical half-maximal inhibitory concentration (IC50) values for this compound and Glesatinib against the TAM receptors. Lower IC50 values indicate greater potency.

Target ReceptorThis compound IC50 (nM)Glesatinib IC50 (nM)
Tyro3 <1 (as part of TAM family)Not Reported
Axl 1.5[4]Not Reported (primary target)
MerTK 2[4]Not Reported

Note: While Glesatinib is known to inhibit Axl, specific IC50 values for each of the TAM receptors were not available in the reviewed literature. It is primarily characterized as a MET and Axl inhibitor.[5][6]

Mechanism of Action and Signaling Pathway

Both Sitravatinib and Glesatinib are ATP-competitive inhibitors that target the kinase domain of TAM receptors. By blocking the phosphorylation and subsequent activation of these receptors, they disrupt downstream signaling pathways that promote cancer cell survival and immune evasion.

The TAM receptor signaling cascade is initiated by the binding of their ligands, Gas6 (Growth arrest-specific 6) and Protein S, leading to receptor dimerization and autophosphorylation. This activation triggers several downstream pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are involved in cell proliferation, survival, and migration.[1][7] Inhibition of TAM receptors by Sitravatinib or Glesatinib effectively blocks these oncogenic signals.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand Gas6 / Protein S TAM TAM Receptor (Tyro3, Axl, MerTK) Ligand->TAM Binding & Dimerization PI3K PI3K TAM->PI3K Activation MAPK MAPK/ERK TAM->MAPK Activation STAT STAT TAM->STAT Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Invasion AKT->Metastasis MAPK->Proliferation MAPK->Metastasis STAT->Proliferation ImmuneSuppression Immune Suppression STAT->ImmuneSuppression Sitravatinib Sitravatinib Sitravatinib->TAM Inhibition Glesatinib Glesatinib Glesatinib->TAM Inhibition

TAM Receptor Signaling Pathway and Inhibition

Experimental Protocols

The determination of the inhibitory activity of compounds like Sitravatinib and Glesatinib on TAM receptors typically involves biochemical and cellular assays.

Biochemical Kinase Assay (for IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Purified recombinant human Tyro3, Axl, and MerTK kinase domains.

  • ATP (Adenosine triphosphate), radiolabeled ([γ-³²P]ATP) or non-radiolabeled.

  • Specific peptide substrate for the kinase.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • This compound and Glesatinib at various concentrations.

  • 96-well or 384-well plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the purified kinase, its specific substrate, and the kinase reaction buffer in the wells of a microplate.

  • Add the inhibitor (Sitravatinib or Glesatinib) at a range of concentrations to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring the incorporation of ³²P using a scintillation counter. For fluorescence-based assays, a specific antibody or sensor is used to detect the phosphorylated substrate, and the signal is read by a fluorescence plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Kinase, Substrate, Buffer C Mix Kinase, Substrate, Buffer, and Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction E->F G Quantify Phosphorylation F->G H Plot Inhibition vs. [Inhibitor] G->H I Calculate IC50 H->I

Workflow for IC50 Determination
Cellular Assays

Cellular assays are used to assess the effect of the inhibitors on TAM receptor signaling within a biological context.

Western Blot Analysis of TAM Receptor Phosphorylation: This method is used to determine if the inhibitors can block the phosphorylation of TAM receptors in whole cells.

  • Culture cells that endogenously or exogenously express the TAM receptors.

  • Treat the cells with various concentrations of Sitravatinib or Glesatinib for a defined period.

  • Stimulate the cells with a TAM ligand (e.g., Gas6) to induce receptor phosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with antibodies specific for the phosphorylated forms of Tyro3, Axl, and MerTK.

  • Use antibodies against the total forms of the receptors as loading controls.

  • Visualize the protein bands to assess the level of phosphorylation in treated versus untreated cells. A reduction in the phosphorylated protein signal indicates successful inhibition.

Cell Viability/Proliferation Assays (e.g., MTS or CellTiter-Glo): These assays measure the effect of the inhibitors on the growth and survival of cancer cells that are dependent on TAM receptor signaling.

  • Seed cancer cells in 96-well plates.

  • Treat the cells with a range of concentrations of Sitravatinib or Glesatinib.

  • Incubate for a period of time (e.g., 72 hours).

  • Add the assay reagent (e.g., MTS or CellTiter-Glo reagent) to the wells.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Summary and Conclusion

Based on the available preclinical data, this compound is a potent inhibitor of the entire TAM family of receptors, with IC50 values in the low nanomolar range for Axl and MerTK.[4] Glesatinib is primarily characterized as a MET and Axl inhibitor, and while its potency against Axl is established, its activity against Tyro3 and MerTK is less defined in the public literature.

The choice between these two inhibitors for research purposes will depend on the specific experimental goals. Sitravatinib offers broad inhibition of the TAM family, which may be advantageous when studying the combined roles of these receptors. Glesatinib may be more suitable for studies focused on the specific roles of Axl and MET.

The experimental protocols provided in this guide offer a starting point for researchers to independently verify and expand upon these findings. Further head-to-head studies with comprehensive profiling against all three TAM receptors are warranted to provide a more complete comparative analysis.

References

Unlocking Synergistic Antitumor Immunity: A Comparative Guide to Sitravatinib Malate and Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of sitravatinib malate in combination with anti-PD-1 therapy, supported by experimental data from preclinical and clinical studies. The combination aims to overcome resistance to immune checkpoint inhibitors and enhance antitumor responses across various solid tumors.

Sitravatinib is a spectrum-selective receptor tyrosine kinase (RTK) inhibitor that targets a range of RTKs including TAM family receptors (TYRO3, AXL, MERTK), VEGFR family, PDGFR family, KIT, and MET.[1][2] These targets are implicated in creating an immunosuppressive tumor microenvironment (TME), which is a key mechanism of resistance to anti-PD-1/PD-L1 therapies.[1][3] By inhibiting these RTKs, sitravatinib is hypothesized to remodel the TME, making it more favorable for an effective anti-tumor immune response when combined with a PD-1 inhibitor like nivolumab.[4]

Preclinical evidence demonstrates that sitravatinib can reduce the population of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages within the TME.[3][5] This shift towards a more pro-inflammatory M1 macrophage phenotype, coupled with an increase in CD4+ and CD8+ T cells, is believed to potentiate the activity of anti-PD-1 agents.[3]

Clinical trials have investigated this combination in various cancer types, including non-small cell lung cancer (NSCLC), clear cell renal cell carcinoma (ccRCC), and urothelial carcinoma, particularly in patients who have progressed on prior therapies.

Preclinical Validation of Synergy

Preclinical studies in mouse models of cancer have provided a strong rationale for the clinical investigation of sitravatinib in combination with anti-PD-1 therapy. These studies have consistently shown that the combination therapy leads to superior anti-tumor efficacy compared to either agent alone.

Experimental Protocol: In Vivo Murine Tumor Models

A representative experimental design to evaluate the in vivo efficacy of sitravatinib and anti-PD-1 therapy is as follows:

  • Cell Line and Implantation: Murine cancer cell lines, such as KLN205 (lung squamous cell carcinoma) or E0771 (mammary adenocarcinoma), are used.[6] A suspension of 0.5 x 10^6 cells is injected subcutaneously or orthotopically into syngeneic mice (e.g., DBA/2 or C57BL/6).[6]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified volume (e.g., 300 mm³ for KLN205 or 500 mm³ for E0771) before the initiation of therapy.[6]

  • Treatment Groups: Mice are randomized into four treatment groups:

    • Vehicle control (once daily, oral gavage)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days)[6]

    • Sitravatinib (e.g., 20 mg/kg, once daily, oral gavage)[6]

    • Sitravatinib and anti-PD-1 antibody combination

  • Treatment Duration and Monitoring: Treatment is administered for a defined period, for instance, 2.5 weeks.[6] Tumor volume is measured regularly to assess treatment response.

  • Immunophenotyping: At the end of the treatment period, tumors and spleens are harvested for flow cytometric analysis to characterize the immune cell populations, including T cells, macrophages, and MDSCs.[3]

Preclinical Efficacy Data
ModelTreatment GroupOutcomeReference
KLN205 Lung Cancer Sitravatinib + Anti-PD-1Significantly enhanced tumor growth inhibition compared to either monotherapy.[6]
E0771 Breast Cancer Sitravatinib + Anti-PD-1Significantly enhanced tumor growth inhibition. 2 out of 14 mice achieved complete remission.[6]

Clinical Performance in Advanced Solid Tumors

The combination of sitravatinib and nivolumab has been evaluated in several Phase I and II clinical trials across different cancer types, primarily in patients who have progressed on prior treatments, including checkpoint inhibitors.

Clinical Trial Data Summary: Sitravatinib + Nivolumab
Trial / Cancer Type Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Reference
MRTX-500 (Phase II) / NSCLC Progressed on or after CPI and/or platinum chemotherapy16%6.0 months15.0 months[4]
Phase I/II / ccRCC Refractory to prior anti-angiogenic therapies35.7%11.7 monthsNot Reached (80.1% alive at 18.7 months)[5]
SNAPI (Phase II) / ccRCC Progressed on prior ICI15.4% (overall)5.5 months13.3 months[7]
Phase II / Urothelial Carcinoma CPI-naïve, previously treated with platinum-based chemo32.1%3.9 monthsNot Reported
Phase II / Urothelial Carcinoma CPI-refractory, previously treated with platinum-based chemo14.9%3.9 monthsNot Reported

Note: The results for urothelial carcinoma are from different cohorts of the same Phase II study.

Safety and Tolerability

The combination of sitravatinib and nivolumab has a manageable safety profile, with treatment-related adverse events (TRAEs) being common. In the MRTX-500 study in NSCLC, 91% of patients experienced TRAEs, with 60% being Grade 3/4.[4] The most frequent Grade 3/4 TRAEs were hypertension and diarrhea.[4]

Visualizing the Mechanism and Workflow

To better understand the synergistic interaction and the experimental approach, the following diagrams illustrate the key concepts.

Sitravatinib_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_TCell T Cell cluster_Myeloid Myeloid Cells Sitravatinib Sitravatinib M1_Macrophage M1 Macrophage Sitravatinib->M1_Macrophage Promotes Shift to M1 TAM_R TAM Receptors (AXL, MERTK) Sitravatinib->TAM_R Inhibits VEGFR VEGFR Sitravatinib->VEGFR Inhibits PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds TCellActivation T Cell Activation PD1->TCellActivation Inhibits TCellActivation->TumorCell Tumor Cell Killing MDSC MDSC MDSC->TCellActivation Inhibits M2_Macrophage M2 Macrophage M2_Macrophage->TCellActivation Inhibits TAM_R->M2_Macrophage Promotes VEGFR->MDSC Promotes AntiPD1 Anti-PD-1 Therapy AntiPD1->PD1 Blocks

Caption: Sitravatinib's mechanism of action in the tumor microenvironment.

Experimental_Workflow cluster_Preclinical Preclinical In Vivo Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Treatment Administration (Vehicle, Sitravatinib, Anti-PD-1, Combo) C->D E Tumor Volume Measurement D->E F Endpoint: Tumor & Spleen Harvesting E->F G Flow Cytometry for Immune Cell Profiling F->G Synergistic_Effect_Logic Sitravatinib Sitravatinib TME_Modulation Modulation of Immunosuppressive Tumor Microenvironment Sitravatinib->TME_Modulation Reduces MDSCs & M2 Macrophages AntiPD1 Anti-PD-1 Therapy TCell_Reactivation Reactivation of Anti-Tumor T Cells AntiPD1->TCell_Reactivation Blocks PD-1/PD-L1 Axis TME_Modulation->TCell_Reactivation Creates Favorable Environment Synergy Synergistic Antitumor Effect TCell_Reactivation->Synergy

References

Overcoming Tyrosine Kinase Inhibitor Resistance: A Comparative Analysis of Sitravatinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a primary challenge in oncology, frequently driven by the activation of alternative signaling pathways that bypass the initial drug's target. This guide provides a comparative analysis of sitravatinib malate, a spectrum-selective TKI, and its activity in the context of resistance to other TKIs, supported by preclinical experimental data. Sitravatinib's unique targeting profile offers a rational approach to overcoming resistance mechanisms that render other inhibitors ineffective.

Mechanism of Action and Rationale for Use in TKI Resistance

Sitravatinib is a potent oral inhibitor of a specific spectrum of receptor tyrosine kinases (RTKs), including the TAM family (TYRO3, AXL, MerTK), the split family (VEGFR, KIT), RET, and MET.[1][2] Resistance to first-line TKIs, such as the anti-angiogenic agents sunitinib and axitinib, is often associated with the upregulation of alternative pro-survival and pro-angiogenic pathways.[3][4] Notably, preclinical models have demonstrated that resistance to VEGFR-targeted TKIs can lead to the transcriptional upregulation of AXL and MET, which are primary targets of sitravatinib.[3][5] This acquired dependency on AXL and MET signaling paradoxically renders the resistant cells more susceptible to sitravatinib, a concept known as "induced sensitivity." This guide examines the evidence supporting this lack of cross-resistance and, in some cases, enhanced efficacy.

Comparative Efficacy in TKI-Resistant Models

Preclinical studies have evaluated sitravatinib's potency in cancer cell lines with acquired resistance to other TKIs. The data consistently show that sitravatinib retains or even gains activity in cells that have become resistant to inhibitors like sunitinib and axitinib. This is in contrast to other multi-kinase inhibitors with similar targets, such as cabozantinib, which can lose potency in the same resistant models.

Table 1: Comparative IC50 Values of Sitravatinib and Cabozantinib in Parental vs. TKI-Resistant Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values from proliferation assays, demonstrating the enhanced sensitivity of TKI-resistant cell lines to sitravatinib.[3]

Cell LineResistance ProfileSitravatinib IC50 (nM)Cabozantinib IC50 (nM)Fold Change in Sensitivity (Sitravatinib)
4T1 (Mouse Breast Cancer)Parental11.224.1-
Axitinib-Resistant (AxR)2.553.64.5x ↑
RENCA (Mouse Renal)Parental13.511.8-
Sunitinib-Resistant (SuR)3.511.43.9x ↑
3T3 (Mouse Fibroblast)Parental17.511.2-
Sunitinib-Resistant (SuR)2.410.37.3x ↑
LM2-4 (Human Breast)Parental20.322.8-
Sunitinib-Resistant (SuR)4.821.74.2x ↑

Data sourced from Dolan et al., 2019.[3] Fold change is calculated as (IC50 Parental / IC50 Resistant). A value >1 indicates increased sensitivity.

Visualizing the Mechanism of Action

The diagrams below illustrate the signaling pathways involved in TKI resistance and the experimental workflow used to evaluate sitravatinib's efficacy.

TKI_Resistance_Pathway Mechanism of Sitravatinib in TKI-Resistant Tumors cluster_0 Initial TKI Therapy cluster_1 Acquired Resistance cluster_2 Sitravatinib Action cluster_3 Cellular Outcome Sunitinib Sunitinib / Axitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits Upregulation Upregulation of Bypass Pathways VEGFR->Upregulation Leads to AXL AXL Upregulation->AXL MET MET Upregulation->MET Proliferation Tumor Proliferation & Angiogenesis AXL->Proliferation MET->Proliferation Sitravatinib Sitravatinib Sitravatinib->AXL Inhibits Sitravatinib->MET Inhibits Inhibition Inhibition of Proliferation Inhibition->Proliferation Blocks

Caption: Sitravatinib overcomes resistance by targeting upregulated AXL/MET bypass pathways.

Experimental_Workflow Workflow for Evaluating TKI Cross-Resistance start Parental Cancer Cell Line step1 Chronic exposure to low-dose TKI (e.g., Sunitinib) start->step1 step2 Establish TKI-Resistant Cell Line (e.g., SuR) step1->step2 step3 Treat Parental and Resistant Cells with Sitravatinib vs. other TKIs (e.g., Cabozantinib) step2->step3 step4a Cell Viability Assay (MTS, 72h) step3->step4a step4b Western Blot Analysis (p-AXL, p-MET) step3->step4b result1 Compare IC50 Values step4a->result1 result2 Assess Pathway Inhibition step4b->result2

References

A Comparative Analysis of the Anti-Angiogenic Properties of Sitravatinib Malate and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic effects of Sitravatinib Malate and Bevacizumab, two distinct therapeutic agents targeting tumor-associated neovascularization. This analysis is supported by a compilation of preclinical experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action.

Overview of this compound and Bevacizumab

This compound is an orally bioavailable, multi-kinase inhibitor. Its anti-angiogenic activity stems from its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Beyond VEGFR2, sitravatinib also targets a spectrum of other receptor tyrosine kinases (RTKs) including the TAM family (Tyro3, Axl, Mer), c-Kit, and c-MET.[1][2] This multi-targeted approach suggests a broader mechanism of action that may also counteract resistance to conventional anti-angiogenic therapies.[3][4]

Bevacizumab (Avastin®) is a humanized monoclonal antibody that functions by selectively binding to and neutralizing all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A).[5] By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors, primarily VEGFR1 and VEGFR2, on the surface of endothelial cells. This blockade inhibits the downstream signaling cascades that promote endothelial cell proliferation, migration, and the formation of new blood vessels.

Comparative Analysis of Preclinical Anti-Angiogenic Activity

Direct head-to-head preclinical studies comparing the anti-angiogenic effects of sitravatinib and bevacizumab are limited. The following tables summarize quantitative data from independent studies on each agent, providing a basis for a cross-study comparison.

Table 1: In Vitro Inhibition of Endothelial Cell Proliferation
CompoundAssay TypeCell LineIC50 ValueReference
Sitravatinib MTS Proliferation Assay4T1 (Murine Breast Carcinoma)~100-200 nM[3]
MTS Proliferation AssayRENCA (Murine Renal Carcinoma)~200-400 nM[3]
Bevacizumab WST-1 Proliferation AssayRF/6A (Choroidal Endothelial Cells)0.1 - 2 mg/mL (resulted in 3.69% - 5.42% decrease)[6]
MTT AssayHT-29 (Human Colorectal Carcinoma)22.50 mg/mL[7]
Bioassay (VEGFR2 activation)Not Specified0.11 µg/mL[8]

Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, including cell lines, assay types, and drug formulations.

Table 2: In Vivo Inhibition of Tumor Microvessel Density (MVD)
CompoundTumor ModelMVD ReductionStaining MarkerReference
Sitravatinib Not directly quantified in available literatureNot directly quantifiedNot directly quantified
Bevacizumab Human Colorectal Carcinoma XenograftStatistically significant decreaseCD31[9]
Ovarian Carcinoma XenograftStatistically significant decreaseCD31[10]
Glioblastoma Xenograft23% - 24% decreaseCD31[11]

Signaling Pathways

The anti-angiogenic mechanisms of sitravatinib and bevacizumab are rooted in their distinct molecular targets within the tumor microenvironment.

Bevacizumab: Targeting the VEGF-A Ligand

Bevacizumab's mechanism is direct and extracellular. It binds to circulating VEGF-A, preventing it from activating VEGFRs on endothelial cells. This disrupts the canonical VEGF signaling pathway, which is a primary driver of angiogenesis.

bevacizumab_pathway cluster_extracellular Extracellular Space cluster_intracellular Endothelial Cell VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Activates Bevacizumab Bevacizumab Bevacizumab->VEGF-A Binds and Neutralizes Downstream Signaling Downstream Signaling VEGFR2->Downstream Signaling Initiates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes sitravatinib_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Endothelial/Tumor Cell VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Other Ligands Other Ligands TAM-R TAM Receptors Other Ligands->TAM-R c-MET c-MET Other Ligands->c-MET Downstream Signaling Downstream Signaling VEGFR2->Downstream Signaling TAM-R->Downstream Signaling c-MET->Downstream Signaling Sitravatinib Sitravatinib Sitravatinib->VEGFR2 Inhibits Sitravatinib->TAM-R Inhibits Sitravatinib->c-MET Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Endothelial Cell Culture Proliferation Proliferation Assay (MTT/WST-1) Cell_Culture->Proliferation Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation Data_Analysis Data Analysis & Comparison Proliferation->Data_Analysis Tube_Formation->Data_Analysis Xenograft Tumor Xenograft Model Treatment Drug Administration Xenograft->Treatment Tumor_Excision Tumor Excision Treatment->Tumor_Excision IHC Immunohistochemistry (CD31) Tumor_Excision->IHC MVD_Analysis MVD Analysis IHC->MVD_Analysis MVD_Analysis->Data_Analysis

References

In vivo comparison of Sitravatinib Malate and docetaxel in lung cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Sitravatinib Malate and Docetaxel, two distinct therapeutic agents for lung cancer. While direct head-to-head preclinical in vivo studies are not publicly available, this document synthesizes existing data from separate studies to offer insights into their individual efficacy, mechanisms of action, and the experimental designs used to evaluate them.

Executive Summary

Docetaxel, a well-established chemotherapeutic agent, and this compound, a novel spectrum-selective tyrosine kinase inhibitor (TKI), represent two different strategies in the fight against lung cancer. Docetaxel exerts its cytotoxic effects by disrupting microtubule function, a fundamental process for cell division. Sitravatinib, on the other hand, targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and immune evasion. This guide presents available preclinical in vivo data for both agents in lung cancer models, details their mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used in these studies. It is important to note that the presented data is a compilation from different studies and not from a direct comparative trial.

Mechanism of Action

This compound: A Multi-Pronged Attack on Tumor Growth and Immunity

Sitravatinib is a potent inhibitor of a range of RTKs, including TAM family receptors (TYRO3, Axl, Mer), split family receptors (VEGFR2, KIT), and RET.[1] This multi-targeted approach allows Sitravatinib to simultaneously block key pathways involved in tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that tumors need to grow.[2] Furthermore, by inhibiting TAM receptors, Sitravatinib can modulate the tumor microenvironment, potentially overcoming resistance to immunotherapy.[3]

Sitravatinib_Pathway cluster_outcomes Cellular Outcomes Sitravatinib This compound TAM TAM (TYRO3, Axl, Mer) Sitravatinib->TAM Split Split Family (VEGFR2, KIT) Sitravatinib->Split RET RET Sitravatinib->RET ImmuneSuppression Immune Suppression TAM->ImmuneSuppression Modulates Angiogenesis Angiogenesis Split->Angiogenesis Promotes Proliferation Tumor Cell Proliferation RET->Proliferation Promotes

Sitravatinib Signaling Pathway
Docetaxel: Disrupting the Machinery of Cell Division

Docetaxel is a member of the taxane family of chemotherapeutic drugs. Its primary mechanism of action involves the disruption of the microtubule network within cells.[4] By promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, Docetaxel effectively freezes the cell's internal scaffolding.[4] This leads to the arrest of the cell cycle, primarily during mitosis, and ultimately triggers programmed cell death (apoptosis).[2]

Docetaxel_Pathway cluster_microtubule Microtubule Dynamics cluster_outcomes Cellular Outcomes Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Tubulin Tubulin Dimers Assembly Assembly Tubulin->Assembly Depolymerization Depolymerization Microtubules->Depolymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to Assembly->Microtubules Depolymerization->Tubulin Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Docetaxel Mechanism of Action

In Vivo Performance in Lung Cancer Models

As previously stated, direct comparative in vivo studies are lacking. The following tables summarize data from separate preclinical studies on this compound and Docetaxel in lung cancer models.

This compound: In Vivo Efficacy

Publicly available quantitative data on the monotherapy efficacy of Sitravatinib in lung cancer xenograft models is limited. However, preclinical studies have consistently reported its potent anti-tumor activity.[5] One study noted "clear tumor responses" with Sitravatinib monotherapy in preclinical non-small cell lung cancer (NSCLC) xenograft models that have a specific genetic alteration (CHR4q12 gene amplification).[6]

Parameter This compound
Reported Efficacy Potent anti-tumor activity and tumor regression observed in NSCLC xenograft models.[1][5]
Model Specificity Efficacy noted in NSCLC models with specific genetic alterations such as CBL mutations and CHR4q12 amplification.[1][6]
Quantitative Data Specific tumor growth inhibition percentages for monotherapy in lung cancer models are not detailed in the reviewed literature.
Docetaxel: In Vivo Efficacy

A study on a panel of human NSCLC xenografts provides quantitative data on the efficacy of Docetaxel as a single agent.

Parameter Docetaxel
Tumor Growth Inhibition 44% to 88% in responsive xenografts[7]
Animal Model Mice bearing human NSCLC xenografts[7]
Dosage and Administration 20 mg/kg administered intraperitoneally every three weeks[7]
Response Rate Significant response in 5 out of 7 (71%) NSCLC xenografts[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols for evaluating the in vivo efficacy of anti-cancer agents in lung cancer xenograft models, based on the reviewed literature.

General In Vivo Efficacy Study Workflow

Experimental_Workflow start Human NSCLC Cell Culture implantation Subcutaneous Implantation of Cells into Immunodeficient Mice start->implantation tumor_growth Tumor Growth to Predetermined Size (e.g., 100-400 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Sitravatinib or Docetaxel) vs. Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance endpoint->analysis outcome Evaluation of Anti-Tumor Efficacy analysis->outcome

Generalized In Vivo Experimental Workflow
Key Experimental Details

Component Description
Animal Models Typically, immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.[7]
Cell Lines A variety of human NSCLC cell lines can be used, representing different histological subtypes and genetic backgrounds.[7]
Tumor Implantation Tumor cells are implanted subcutaneously into the flanks of the mice.[7]
Treatment Initiation Treatment usually begins once the tumors reach a specific volume (e.g., 100-400 mm³).[7]
Drug Administration Sitravatinib: Typically administered orally.[8] Docetaxel: Administered intraperitoneally or intravenously.[7]
Efficacy Endpoints The primary endpoint is often tumor growth inhibition, calculated by comparing the change in tumor volume in treated versus control groups. Other endpoints can include tumor regression and survival.[7]
Toxicity Monitoring Animal body weight is regularly monitored as an indicator of systemic toxicity.

Conclusion

Based on the available preclinical data, both this compound and Docetaxel demonstrate significant anti-tumor activity in lung cancer models. Docetaxel, with its well-defined cytotoxic mechanism, shows a broad range of efficacy in NSCLC xenografts. Sitravatinib, through its multi-targeted inhibition of key oncogenic pathways, also shows potent preclinical activity, particularly in genetically defined lung cancer models.

The lack of direct comparative in vivo studies makes it challenging to definitively state which agent is superior in a preclinical setting. The choice of therapeutic strategy in a clinical context would depend on various factors, including the specific subtype of lung cancer, the patient's genetic profile, and prior treatment history. The distinct mechanisms of action of these two drugs also suggest potential for combination therapies, a strategy that is actively being explored in clinical trials. Further preclinical studies directly comparing these agents would be invaluable for optimizing their use in the treatment of lung cancer.

References

Predicting Response to Sitravatinib Malate: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, Axl, Mer), split family receptors (VEGFR2, KIT), and others such as RET and c-Met.[1][2] By inhibiting these pathways, sitravatinib aims to overcome resistance to existing therapies, particularly immune checkpoint inhibitors (ICIs). This guide provides a comparative overview of potential biomarkers for predicting response to sitravatinib, with supporting data from preclinical and clinical studies, and contrasts them with biomarkers for other relevant targeted therapies.

Putative Biomarkers for Sitravatinib Response

The predictive biomarker landscape for sitravatinib is an active area of investigation. Based on its mechanism of action and clinical trial data, several candidate biomarkers have emerged. These can be broadly categorized into genetic alterations, immune microenvironment markers, and circulating biomarkers.

Genetic Alterations

A Phase Ib study of sitravatinib in patients with advanced solid tumors explored the efficacy of the drug in cohorts with specific molecular alterations.[1][3][4] While the overall clinical activity was modest, signals of efficacy were observed in certain genetically defined populations.

Biomarker CategorySpecific AlterationCancer Type(s)Objective Response Rate (ORR) with Sitravatinib
Gene Rearrangements RET fusionsNon-Small Cell Lung Cancer (NSCLC)21.1%[1]
Gene Mutations CBL loss-of-functionNSCLC, MelanomaPartial responses observed[5]
Gene Amplifications/Mutations MET, AXL, NTRK, DDR2, KDR, PDGFRA, KITVarious Solid TumorsStable disease was the most common best response[1]

Table 1: Clinical Activity of Sitravatinib in Molecularly Selected Solid Tumors.

Immune Microenvironment Markers

Given sitravatinib's immunomodulatory effects, biomarkers related to the tumor immune microenvironment are of significant interest.

  • PD-L1 Expression: In combination with the anti-PD-1 antibody tislelizumab, sitravatinib showed an overall response rate (ORR) of 30.4% in patients with PD-L1-positive, treatment-naïve, advanced squamous NSCLC.[6] However, in a phase 2 study with nivolumab in NSCLC patients who had progressed on prior checkpoint inhibitors, high baseline PD-L1 was suggestive of a better response, but the difference was not statistically significant.[7]

  • CD8+ T Effector Cells: An analysis of the aforementioned phase 2 study in NSCLC demonstrated a CD8+ T effector cell response in patients who derived clinical benefit from the sitravatinib-nivolumab combination.[8] This suggests a therapy-driven restoration of anti-tumor immunity.

  • Tumor-Associated Macrophages (TAMs): Sitravatinib's inhibition of TAM receptors (Axl, Mer) is hypothesized to reprogram immunosuppressive M2-like macrophages to a more pro-inflammatory, anti-tumor M1-like phenotype.[9] Gene expression signatures distinguishing M1 and M2 macrophages could therefore serve as predictive biomarkers.[2][10][11][12]

Circulating Biomarkers
  • Neutrophil-to-Lymphocyte Ratio (NLR): This easily accessible marker of systemic inflammation has been investigated as a prognostic and predictive biomarker for various cancer therapies. While not yet specifically validated for sitravatinib, its potential relevance warrants further investigation. A normal NLR is generally considered to be between 1 and 3.[13]

Comparison with Alternative Therapies

Sitravatinib's multi-targeted profile invites comparison with other TKIs that have overlapping targets.

DrugKey TargetsPotential Predictive Biomarkers
Sitravatinib TAMs (Axl, Mer), VEGFR2, KIT, RET, METRET fusions, CBL mutations, PD-L1 expression, CD8+ T cell infiltration, TAM polarization state
Cabozantinib VEGFR, MET, AXL, RETHigh microvascular and mast cell density associated with better PFS, but not predictive for cabozantinib vs. everolimus.[14] Myeloid-related markers (CCL23, CSF1) associated with poor survival with cabozantinib + nivolumab.[15][16]
Bemcentinib AXLSoluble AXL (sAXL) levels, AXL expression in tumor and immune cells.[7][17][18][19][20]
Axitinib VEGFR 1-3Higher baseline CD8+ T cell levels trended toward longer PFS with axitinib + pembrolizumab.[21][22] Higher expression of CXCR4 and TLR3 associated with longer PFS.[23]

Table 2: Comparison of Potential Biomarkers for Sitravatinib and Alternative TKIs.

Experimental Protocols

Detailed experimental protocols from sitravatinib clinical trials are not publicly available. However, standardized and validated methodologies for the key biomarker assays are provided below.

PD-L1 Immunohistochemistry (IHC)

Objective: To determine the percentage of tumor cells expressing PD-L1.

General Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer and heating method.

  • Staining: Slides are incubated with a validated primary anti-PD-L1 antibody (e.g., clones 22C3, 28-8, SP142, SP263) on an automated staining platform.

  • Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.

  • Scoring: A trained pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. The Tumor Proportion Score (TPS) is reported. Different scoring algorithms may apply for different antibody clones and cancer types, including the Combined Positive Score (CPS) which includes staining on immune cells.

Note: The choice of antibody clone and scoring system should be aligned with the specific therapeutic agent being considered, as outlined in NCCN and other clinical guidelines.[24][25][26][27][28]

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the population of CD8+ T effector cells within the tumor microenvironment.

General Protocol:

  • Tissue Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers, including CD45 (pan-leukocyte), CD3 (T cells), CD8 (cytotoxic T cells), and markers of activation/exhaustion (e.g., PD-1, TIM-3). A viability dye is included to exclude dead cells.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: Gating strategies are applied to identify the CD8+ T cell population within the live, CD45+, CD3+ gate. The frequency of CD8+ T cells is reported as a percentage of total live cells or total T cells.

Note: A well-designed antibody panel and rigorous gating strategy are crucial for accurate quantification.[8][29][30][31][32]

Neutrophil-to-Lymphocyte Ratio (NLR) Calculation

Objective: To determine the ratio of absolute neutrophil count to absolute lymphocyte count in peripheral blood.

Protocol:

  • Blood Sample: A whole blood sample is collected in an EDTA tube.

  • Complete Blood Count (CBC) with Differential: The sample is analyzed using an automated hematology analyzer to obtain the absolute neutrophil count and absolute lymphocyte count.

  • Calculation: The NLR is calculated by dividing the absolute neutrophil count by the absolute lymphocyte count.[13][33][34][35]

    NLR = (Absolute Neutrophil Count) / (Absolute Lymphocyte Count)

Gene Mutation and Expression Analysis

Objective: To identify specific genetic alterations (e.g., CBL mutations, RET fusions) or gene expression signatures (e.g., M1/M2 macrophage markers) in tumor tissue.

General Protocol (Next-Generation Sequencing - NGS):

  • Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tumor tissue or a liquid biopsy sample.

  • Library Preparation: The extracted nucleic acids are used to prepare sequencing libraries.

  • Sequencing: The libraries are sequenced on an NGS platform.

  • Data Analysis: Bioinformatic pipelines are used to align the sequencing reads to a reference genome, call genetic variants (mutations, fusions), and quantify gene expression levels.

Note: The specific NGS panel and analysis pipeline should be validated for the intended use.

Visualizations

Signaling Pathways Targeted by Sitravatinib

Sitravatinib_Targets cluster_Sitravatinib Sitravatinib cluster_TAM TAM Receptors cluster_VEGFR VEGF Receptors cluster_Other_RTKs Other RTKs cluster_Downstream_Effects Downstream Effects Sitravatinib Sitravatinib Axl Axl Sitravatinib->Axl Mer Mer Sitravatinib->Mer Tyro3 Tyro3 Sitravatinib->Tyro3 VEGFR2 VEGFR2 Sitravatinib->VEGFR2 KIT KIT Sitravatinib->KIT RET RET Sitravatinib->RET MET MET Sitravatinib->MET Metastasis Metastasis Axl->Metastasis Immunosuppression Immunosuppression Axl->Immunosuppression Mer->Metastasis Mer->Immunosuppression Tyro3->Immunosuppression Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth & Proliferation KIT->Tumor_Growth RET->Tumor_Growth MET->Tumor_Growth MET->Metastasis

Caption: Signaling pathways inhibited by Sitravatinib.

General Workflow for Biomarker Analysis

Biomarker_Workflow Patient_Sample Patient Sample (Tumor Tissue or Blood) Sample_Processing Sample Processing Patient_Sample->Sample_Processing Biomarker_Assay Biomarker Assay (IHC, NGS, Flow Cytometry) Sample_Processing->Biomarker_Assay Data_Analysis Data Analysis & Interpretation Biomarker_Assay->Data_Analysis Treatment_Decision Treatment Decision Data_Analysis->Treatment_Decision

Caption: A generalized workflow for biomarker analysis.

Relationship Between Biomarkers and Sitravatinib Response

Biomarker_Response_Relationship cluster_Biomarkers Potential Predictive Biomarkers RET_fusion RET Fusion Sitravatinib_Response Potential for Sitravatinib Response RET_fusion->Sitravatinib_Response Positive Association CBL_mutation CBL Mutation CBL_mutation->Sitravatinib_Response Positive Association PDL1_high High PD-L1 PDL1_high->Sitravatinib_Response Potential Positive Association CD8_high High CD8+ T cells CD8_high->Sitravatinib_Response Potential Positive Association M1_TAMs M1 TAMs M1_TAMs->Sitravatinib_Response Hypothesized Positive Association

References

Safety Operating Guide

Navigating the Safe Disposal of Sitravatinib Malate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like Sitravatinib Malate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of potent pharmaceutical agents into the environment. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound.

Sitravatinib is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent disposal procedures are necessary to mitigate its environmental impact. The primary directive is to avoid release into the environment and to ensure that the compound and its containers are disposed of through an approved waste disposal plant[1].

Key Hazard and Disposal Information for this compound

Hazard ClassificationPrecautionary StatementsDisposal Recommendation
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]Dispose of contents/container to an approved waste disposal plant.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life. P273: Avoid release to the environment.[1]Collect spillage.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects. P391: Collect spillage.[1]Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with many investigational drugs, falls under the regulations for hazardous pharmaceutical waste. Research laboratories must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States[2][3][4].

1. Waste Segregation and Collection:

  • Designated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it. This includes unused or expired compounds, contaminated lab consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials[3][5].

  • Container Specifications: Use a leak-proof, puncture-resistant container with a secure, tight-fitting lid that is compatible with the chemical nature of the waste[5][6]. The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

2. Handling and Personal Protective Equipment (PPE):

  • Safe Handling: Only personnel trained in handling potent compounds should manage the disposal process[7][8]. Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably within a chemical fume hood[1].

  • Required PPE: When handling this compound for disposal, wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

3. Spill Management:

  • In the event of a spill, collect the spillage to prevent it from entering drains or waterways[1].

  • Use an appropriate absorbent material for liquid spills.

  • Place all cleanup materials into the designated hazardous waste container.

4. Final Disposal:

  • Licensed Waste Disposal Provider: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor[3][6]. These contractors are equipped to handle and transport hazardous pharmaceutical waste in compliance with all regulatory requirements.

  • Documentation: Maintain a detailed inventory and documentation of all hazardous waste generated and disposed of, as this is often required for institutional safety audits and environmental reporting[3].

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label Label Container Clearly: 'Hazardous Waste - this compound' segregate->label spill Spill Occurs? label->spill collect_spill Collect Spillage & Contaminated Materials spill->collect_spill Yes store Store Securely in a Designated Area Away from Incompatible Materials spill->store No collect_spill->segregate disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor store->disposal_vendor document Complete and Retain All Disposal Documentation disposal_vendor->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

References

Personal protective equipment for handling Sitravatinib Malate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Sitravatinib Malate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

This compound is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor.[1] While specific occupational exposure limits have not been established, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety protocols are necessary during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[2] The following table summarizes the required protective gear.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust and splashes.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.
Body Protection Impervious clothing (e.g., laboratory coat)Protects against contamination of skin and clothing.
Respiratory Protection Suitable respiratorPrevents inhalation of dust and aerosols.

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Always handle this compound in a designated area with adequate ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2] Ensure that a safety shower and an eye wash station are readily accessible.[2]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting: When weighing the solid compound, do so carefully to minimize dust generation. Use appropriate tools and a contained environment.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Do not eat, drink, or smoke in the area where this compound is being handled.[2] Wash hands thoroughly after handling the compound.[2]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and disposable labware, must be collected in a designated, sealed container.

  • Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or water courses.[2]

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal facility.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Procedural Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste dispose Dispose via Approved Facility collect_waste->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.